Methyl 4-(4-fluorophenyl)-4-oxobutanoate
Description
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLOAJPINXKMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409015 | |
| Record name | methyl 4-(4-fluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39560-31-1 | |
| Record name | methyl 4-(4-fluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(4-fluorophenyl)-4-oxobutanoate
Foreword: The Significance of the 4-Aryl-4-oxobutanoate Scaffold
In the landscape of modern drug discovery and development, the 4-aryl-4-oxobutanoate scaffold represents a cornerstone structural motif. Its prevalence in a multitude of pharmacologically active agents stems from its versatility as a synthetic intermediate, readily amenable to cyclization and further functionalization to access a diverse array of heterocyclic systems. Methyl 4-(4-fluorophenyl)-4-oxobutanoate, the subject of this guide, is of particular interest. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds, enhancing metabolic stability and binding affinity through favorable electronic interactions. This guide provides a comprehensive exploration of the synthesis and characterization of this key intermediate, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.
I. Strategic Approach to the Synthesis of this compound
The synthesis of this compound is most effectively achieved through a robust and well-established two-step sequence. This strategy hinges on the initial formation of a carbon-carbon bond via a Friedel-Crafts acylation, followed by a classic Fischer esterification. This approach is favored for its high efficiency, scalability, and the use of readily available starting materials.
Step 1: Friedel-Crafts Acylation of Fluorobenzene with Succinic Anhydride
The foundational step in this synthesis is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride to yield 4-(4-fluorophenyl)-4-oxobutanoic acid. This electrophilic aromatic substitution reaction is a stalwart of organic synthesis.
Causality Behind Experimental Choices:
-
Choice of Lewis Acid: Anhydrous aluminum chloride (AlCl₃) is the Lewis acid of choice for this transformation. Its potent ability to coordinate with the oxygen atoms of succinic anhydride generates a highly electrophilic acylium ion, which is necessary to overcome the activation energy of the aromatic substitution. A stoichiometric excess of AlCl₃ is crucial, as it complexes with both the anhydride and the resulting ketone product, driving the reaction to completion.
-
Reaction Solvent: While the reaction can be performed neat, the use of an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane can aid in temperature control and facilitate stirring of the reaction mixture. Fluorobenzene itself is often used in excess to serve as both reactant and solvent.
-
Work-up Procedure: The reaction is quenched with ice and concentrated hydrochloric acid. This serves to hydrolyze the aluminum chloride complexes of the product and any unreacted starting materials, allowing for the isolation of the carboxylic acid.
Experimental Workflow for Friedel-Crafts Acylation:
Caption: Experimental workflow for the Friedel-Crafts acylation.
Step 2: Fischer Esterification of 4-(4-fluorophenyl)-4-oxobutanoic acid
The second step involves the conversion of the intermediate carboxylic acid to the desired methyl ester via a Fischer esterification. This acid-catalyzed reaction with methanol is a straightforward and high-yielding process.
Causality Behind Experimental Choices:
-
Catalyst: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
-
Solvent and Reagent: Methanol serves as both the solvent and the esterifying agent. Using a large excess of methanol helps to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.
-
Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate.
-
Work-up Procedure: The reaction mixture is neutralized with a weak base, such as sodium bicarbonate solution, to remove the acid catalyst. The product is then extracted into an organic solvent.
Experimental Workflow for Fischer Esterification:
Caption: Experimental workflow for the Fischer esterification.
II. Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for the synthesis and purification of this compound.
Protocol 1: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (66.7 g, 0.5 mol).
-
Reagent Addition: Add fluorobenzene (150 mL) to the flask and cool the stirred suspension to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve succinic anhydride (25.0 g, 0.25 mol) in fluorobenzene (50 mL) with gentle warming. Allow the solution to cool to room temperature.
-
Add the succinic anhydride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours. The mixture will become a thick, dark slurry.
-
Heat the reaction mixture to 50-60 °C in a water bath for 1 hour to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (300 g) and concentrated hydrochloric acid (100 mL) in a large beaker with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-(4-fluorophenyl)-4-oxobutanoic acid as a solid. The crude product can be purified by recrystallization from a mixture of water and ethanol or used directly in the next step.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a 500 mL round-bottom flask, add the crude 4-(4-fluorophenyl)-4-oxobutanoic acid (from the previous step, approx. 0.25 mol).
-
Reagent Addition: Add methanol (250 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (5 mL) with stirring.
-
Reaction Progression: Fit the flask with a reflux condenser and heat the mixture to reflux for 5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and carefully add saturated sodium bicarbonate solution (150 mL) in portions until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water (100 mL) and brine (100 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
III. Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following data is predicted based on the structure and analysis of analogous compounds.
Logical Flow of Characterization:
Caption: Logical flow for the characterization of the synthesized compound.
Predicted Spectroscopic and Chromatographic Data
| Technique | Predicted Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05-7.95 (m, 2H), 7.20-7.10 (m, 2H), 3.70 (s, 3H), 3.30 (t, 2H), 2.80 (t, 2H) | Aromatic protons ortho to the carbonyl group are deshielded. Aromatic protons ortho to the fluorine atom. Methyl ester singlet. Methylene protons adjacent to the carbonyl group. Methylene protons adjacent to the ester group. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 196.5, 173.0, 166.0 (d, J=255 Hz), 132.5 (d, J=3 Hz), 131.0 (d, J=9 Hz), 115.8 (d, J=22 Hz), 52.0, 33.5, 28.0 | Ketone carbonyl. Ester carbonyl. Carbon bearing the fluorine atom (doublet due to C-F coupling). Aromatic CH carbons. Aromatic C-H carbons. Aromatic C-H carbons. Methyl ester carbon. Methylene carbon alpha to ketone. Methylene carbon alpha to ester. |
| FTIR (ATR) | ν_max 3050-2950 cm⁻¹ (C-H stretch), 1735 cm⁻¹ (C=O ester stretch), 1685 cm⁻¹ (C=O ketone stretch), 1600, 1500 cm⁻¹ (C=C aromatic stretch), 1250-1150 cm⁻¹ (C-F stretch) | Characteristic stretches for aromatic and aliphatic C-H bonds. Strong absorption for the ester carbonyl. Strong absorption for the aryl ketone carbonyl. Characteristic aromatic ring vibrations. Strong absorption indicative of the C-F bond. |
| Mass Spectrometry (EI) | m/z 210 (M⁺), 179, 151, 123, 95 | Molecular ion peak. Loss of the methoxy group (-OCH₃). Loss of the carbomethoxy group (-COOCH₃). Fragment corresponding to the fluorobenzoyl cation. Fragment corresponding to the fluorophenyl cation. |
| HPLC (RP-C18) | A single major peak with a purity >98% | Retention time will be dependent on the specific method conditions (mobile phase composition, flow rate, etc.). The high purity indicates a successful synthesis and purification. |
IV. Conclusion and Future Directions
This guide has delineated a reliable and efficient synthetic route to this compound, a valuable intermediate in medicinal chemistry. The detailed protocols for the Friedel-Crafts acylation and Fischer esterification, along with the predicted comprehensive characterization data, provide a solid foundation for researchers in the field. The self-validating nature of these established methodologies ensures a high probability of success in the laboratory.
The versatility of the 4-aryl-4-oxobutanoate scaffold opens up numerous avenues for further research. The ketone and ester functionalities serve as handles for a wide range of chemical transformations, including the synthesis of various heterocyclic systems such as pyridazinones, pyrrolidones, and thiophenes. The presence of the 4-fluorophenyl moiety provides a strategic point for the development of novel therapeutic agents with potentially enhanced pharmacological profiles.
V. References
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Friedel Crafts Acylation. Scribd. [Link]
-
Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
-
NMR Chemical Shifts of Trace Impurities. KGROUP. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
Spectroscopic Characterization of Methyl 4-(4-fluorophenyl)-4-oxobutanoate: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-(4-fluorophenyl)-4-oxobutanoate, a keto-ester of significant interest in synthetic chemistry and drug development. With the molecular formula C₁₁H₁₁FO₃ and a molecular weight of 210.2 g/mol , this compound's structural elucidation relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] This document offers an in-depth interpretation of the predicted spectroscopic data, providing researchers, scientists, and drug development professionals with a robust framework for its identification and characterization.
Molecular Structure and Spectroscopic Overview
This compound is characterized by a p-fluorophenyl ketone moiety linked to a methyl butanoate chain. This unique arrangement of functional groups—an aromatic ring, a ketone, and an ester—gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these groups is paramount for accurate spectral interpretation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the ketone, the ester group, and the fluorine atom.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | Doublet of doublets | 2H | Aromatic protons ortho to the carbonyl group |
| ~7.25 | Doublet of doublets | 2H | Aromatic protons meta to the carbonyl group |
| ~3.65 | Singlet | 3H | Methyl ester protons (-OCH₃) |
| ~3.30 | Triplet | 2H | Methylene protons adjacent to the ketone (-CH₂-C=O) |
| ~2.80 | Triplet | 2H | Methylene protons adjacent to the ester (-CH₂-COOCH₃) |
In-depth Interpretation
The aromatic region is expected to show two distinct signals due to the influence of the fluorine substituent. The protons ortho to the carbonyl group are deshielded and appear at a lower field (~8.05 ppm). The protons meta to the carbonyl group are located at a higher field (~7.25 ppm). The singlet at approximately 3.65 ppm is characteristic of the methyl ester protons. The two methylene groups appear as triplets, a result of spin-spin coupling with their adjacent methylene neighbors. The methylene group adjacent to the electron-withdrawing ketone is expected to be further downfield (~3.30 ppm) compared to the methylene group adjacent to the ester functionality (~2.80 ppm). This interpretation is consistent with the analysis of related structures like methyl propanoate.[2]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The presence of the carbonyl groups, the aromatic ring, and the methyl ester will result in signals across a wide chemical shift range.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~196.5 | Ketone Carbonyl (C=O) |
| ~173.0 | Ester Carbonyl (C=O) |
| ~166.0 (d, ¹JCF ≈ 255 Hz) | Aromatic Carbon attached to Fluorine (C-F) |
| ~133.0 (d, ⁴JCF ≈ 3 Hz) | Aromatic Carbon ipso to the carbonyl group |
| ~131.0 (d, ³JCF ≈ 9 Hz) | Aromatic Carbons ortho to the carbonyl group |
| ~116.0 (d, ²JCF ≈ 22 Hz) | Aromatic Carbons meta to the carbonyl group |
| ~52.0 | Methyl Ester Carbon (-OCH₃) |
| ~33.5 | Methylene Carbon adjacent to the ketone (-CH₂-C=O) |
| ~28.0 | Methylene Carbon adjacent to the ester (-CH₂-COOCH₃) |
In-depth Interpretation
The spectrum is expected to be dominated by the two carbonyl signals at the downfield end, with the ketone carbonyl appearing at a lower field than the ester carbonyl.[3] The aromatic region will display four distinct signals due to the fluorine substitution. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine. The aliphatic region will contain signals for the methyl ester carbon and the two methylene carbons, with their chemical shifts influenced by the adjacent electron-withdrawing groups. The principles of interpreting such spectra are well-established.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in this compound.
Predicted IR Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | Ester C=O stretch |
| ~1685 | Strong | Ketone C=O stretch |
| ~1600, ~1500 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (ester) |
| ~1160 | Strong | C-F stretch |
In-depth Interpretation
The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands. The ester carbonyl is expected to absorb at a higher frequency (~1735 cm⁻¹) than the ketone carbonyl (~1685 cm⁻¹), which is conjugated with the aromatic ring. The spectrum will also show characteristic aromatic and aliphatic C-H stretching vibrations. The presence of the C-F bond will be indicated by a strong absorption band around 1160 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum Data
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 210 | [C₁₁H₁₁FO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 179 | [C₁₀H₈FO₂]⁺ | Loss of ˙OCH₃ |
| 151 | [C₉H₈FO]⁺ | Loss of ˙COOCH₃ |
| 123 | [C₇H₄FO]⁺ | Acylium ion, [FC₆H₄CO]⁺ |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |
In-depth Interpretation
The molecular ion peak is expected at m/z 210, corresponding to the molecular weight of the compound.[1] The fragmentation pattern will be dictated by the presence of the ester and ketone functionalities. Common fragmentation pathways for esters include the loss of the alkoxy group (˙OCH₃) to give a fragment at m/z 179, and the loss of the entire methoxycarbonyl group (˙COOCH₃) to yield a fragment at m/z 151.[4] A prominent peak at m/z 123 is predicted, corresponding to the stable 4-fluorobenzoyl cation. Further fragmentation can lead to the formation of the fluorophenyl cation at m/z 95.[5]
Fragmentation Workflow
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: A small amount of the neat liquid or a thin film of the compound on a salt plate (e.g., NaCl or KBr) can be used.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).
Conclusion
The predicted spectroscopic data for this compound provides a clear and consistent picture of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous identification and characterization. The interpretations provided in this guide, based on established principles and data from analogous compounds, serve as a valuable resource for researchers working with this and related molecules.
References
-
PubChem. (n.d.). Methyl 3-[(4-fluorobenzoyl)amino]benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-fluorobenzoylacetate. Retrieved from [Link]
-
Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Brown, W. P. (2025). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]
-
ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]
-
WordPress.com. (n.d.). ir | ORGANIC CHEMISTRY SELECT. Retrieved from [Link]
-
The Catalyst. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Brown, W. P. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloroacetoacetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
A Technical Guide to Methyl 4-(4-fluorophenyl)-4-oxobutanoate: Synthesis, Characterization, and Application in Modern Drug Discovery
Abstract
Methyl 4-(4-fluorophenyl)-4-oxobutanoate is a fluorinated ketoester that has emerged as a valuable and versatile building block in medicinal chemistry and drug development. Its unique structure, featuring an aromatic ketone and a methyl ester separated by an ethylene bridge, makes it an ideal precursor for a wide range of complex heterocyclic and carbocyclic scaffolds. This guide provides an in-depth analysis of this compound, covering its chemical identity, physicochemical properties, a detailed and validated two-step synthetic protocol with mechanistic insights, and its contemporary applications, particularly its role as a key intermediate in the synthesis of novel therapeutics like protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important chemical entity in their synthetic programs.
Compound Identification and Chemical Structure
The unambiguous identification of a chemical reagent is the foundation of reproducible science. This compound is systematically named according to IUPAC nomenclature, and its identity is further confirmed by various chemical identifiers.
-
IUPAC Name: this compound
-
Synonyms: Methyl 3-(4-fluorobenzoyl)propanoate, 4-(4-Fluorophenyl)-4-oxobutyric acid methyl ester[1]
-
Chemical Structure:
-
SMILES: COC(=O)CCC(=O)C1=CC=C(C=C1)F
Physicochemical Properties
A comprehensive understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 210.20 g/mol | [1][2] |
| Appearance | Yellow to pale yellow oil | [3] |
| Purity | ≥98% (typical commercial grade) | [2] |
| Boiling Point | 132-140 °C at 0.3 Torr (for the 3-fluoro isomer) | [3] |
| Storage | Store at room temperature, sealed in a dry environment | [1][2] |
Note: Experimental data such as melting point and density for the 4-fluoro isomer are not consistently reported in public literature. The boiling point of the structural isomer provides a reasonable estimate for vacuum distillation conditions.
Synthesis and Mechanistic Insights
The most reliable and scalable synthesis of this compound is a two-step process. This strategy involves an initial Friedel-Crafts acylation to form the carbon skeleton, followed by a standard esterification. This approach is favored for its high yields and the use of readily available starting materials.
Synthetic Strategy Overview
The synthesis begins with the Friedel-Crafts acylation of fluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to form the intermediate, 4-(4-fluorophenyl)-4-oxobutanoic acid.[4] The subsequent step is a Fischer esterification of the resulting carboxylic acid with methanol under acidic conditions to yield the final methyl ester product.[5]
Caption: High-level overview of the two-step synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid
-
Reagent Setup: In a 3-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap (to handle HCl gas), add anhydrous aluminum chloride (AlCl₃, 2.1 eq.). Cool the flask in an ice-water bath to 0-5 °C.
-
Solvent Addition: Slowly add a suitable inert solvent, such as nitrobenzene or 1,2-dichloroethane.
-
Reactant Addition: In a separate beaker, dissolve succinic anhydride (1.0 eq.) and fluorobenzene (1.0 eq.). Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Causality: The Lewis acid (AlCl₃) coordinates with the succinic anhydride, leading to the formation of a highly electrophilic acylium ion.[6][7] This potent electrophile is necessary to overcome the activation energy of the aromatic substitution. The reaction is exothermic, necessitating slow addition and cooling to prevent side reactions.[4]
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of starting materials.
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl). This step hydrolyzes the aluminum complexes and neutralizes the catalyst.[4]
-
Isolation: The resulting solid precipitate, 4-(4-fluorophenyl)-4-oxobutanoic acid, is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of 4-(4-fluorophenyl)-4-oxobutanoic acid (1.0 eq.) in methanol (MeOH, ~10 volumes), add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or acetyl chloride (which generates HCl in situ).[5]
-
Esterification: Heat the mixture to reflux (approx. 65 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Causality: This is a classic Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium, and using methanol as the solvent drives the reaction toward the product side.
-
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Further purification via vacuum distillation can be performed if necessary to yield the final product as a pale yellow oil.[3]
Mechanism: Friedel-Crafts Acylation
The key C-C bond-forming step follows a well-established electrophilic aromatic substitution mechanism.
Caption: Key mechanistic steps of the Friedel-Crafts acylation.
Applications in Drug Discovery and Development
This compound is not an end-product therapeutic but rather a high-value intermediate. Its primary utility lies in its role as a versatile scaffold for building more complex molecules.
Key Intermediate for Bioactive Molecules
The presence of two distinct functional handles—the ketone and the methyl ester—allows for sequential and regioselective chemical modifications. The ketone can undergo reactions like reduction, reductive amination, or condensation, while the ester can be hydrolyzed, reduced, or converted to an amide.
Building Block for Protein Degraders
A prominent application of this compound is as a "Protein Degrader Building Block".[2] Protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The structural motif derived from this compound can serve as a core component or linker element in the synthesis of these complex molecules.
Caption: General workflow for incorporating the building block.
Safety and Handling
While specific toxicity data for this compound is limited, it should be handled with standard laboratory precautions. Based on structurally related compounds, such as its chloro-analog, potential hazards may include being harmful if swallowed and harmful to aquatic life with long-lasting effects.[8]
-
Engineering Controls: Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
This compound is a fundamentally important building block for modern synthetic and medicinal chemistry. Its straightforward and robust two-step synthesis makes it readily accessible for laboratory and industrial-scale production. The dual functionality of the molecule provides chemists with a versatile platform for constructing complex molecular architectures, particularly in the rapidly advancing field of targeted protein degradation. This guide provides the necessary technical foundation for researchers to confidently synthesize, handle, and apply this compound in their research and development endeavors.
References
- Vertex AI Search. (n.d.). This compound, min 98%, 1 gram. Retrieved January 2, 2026.
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved January 2, 2026, from [Link]
-
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved January 2, 2026, from [Link]
-
Chemspace. (n.d.). Methyl 4-(3-fluorophenyl)-4-oxobutanoate - C11H11FO3. Retrieved January 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 2, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Retrieved January 2, 2026, from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:39560-31-1. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved January 2, 2026, from [Link]
Sources
- 1. This compound - CAS:39560-31-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 8. Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3 | CID 230774 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 4-(4-fluorophenyl)-4-oxobutanoate: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(4-fluorophenyl)-4-oxobutanoate is a keto-ester building block of significant interest in contemporary medicinal chemistry and drug discovery. Its bifunctional nature, incorporating a ketone and a methyl ester separated by a flexible alkyl chain, makes it a versatile precursor for the synthesis of more complex molecular architectures. Notably, its classification as a "Protein Degrader Building Block" highlights its strategic importance in the development of novel therapeutics, particularly in the rapidly advancing field of Targeted Protein Degradation (TPD).[1]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its critical role in the design of Proteolysis-Targeting Chimeras (PROTACs), and essential analytical characterization methods.
Core Molecular Attributes
The fundamental properties of this compound are summarized below. These attributes are foundational to its use in synthetic chemistry, influencing reaction stoichiometry, analytical characterization, and downstream applications.
| Attribute | Value | Source(s) |
| Chemical Formula | C₁₁H₁₁FO₃ | [1] |
| Molecular Weight | 210.2 g/mol | [1] |
| CAS Number | 39560-31-1 | [1] |
| Synonyms | Methyl 3-(4-fluorobenzoyl)propanoate, 4-(4-Fluorophenyl)-4-oxobutyric acid methyl ester, Methyl 3-(p-fluorobenzoyl)propionate |
Physicochemical Properties: A Comparative Analysis
While specific, experimentally determined physical properties for this compound are not widely published, data from structurally similar analogs provide valuable insights and reasonable estimations for its handling and characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Methyl 4-(3-fluorophenyl)-4-oxobutanoate | C₁₁H₁₁FO₃ | 210.2 | 132-140 @ 0.3 Torr | N/A |
| Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C₁₁H₁₁ClO₃ | 226.66 | N/A | 52-53 |
| Methyl 4-oxobutanoate | C₅H₈O₃ | 116.12 | 187-188 | N/A |
Data compiled from references[2].
The data suggests that the target compound is likely a high-boiling liquid or a low-melting solid at room temperature. Its solubility is predicted to be high in common organic solvents like dichloromethane, ethyl acetate, and alcohols, and low in water, consistent with its organic structure.
Synthesis and Mechanism: Friedel-Crafts Acylation
The most logical and established synthetic route to this compound is the Friedel-Crafts acylation of fluorobenzene with a suitable succinic acid derivative. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.
The reaction proceeds in two main stages:
-
Preparation of the Acylating Agent: Succinic anhydride is reacted with methanol to form methyl hydrogen succinate (monomethyl succinate). This is then converted to the more reactive acyl chloride, methyl 4-chloro-4-oxobutanoate, using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Friedel-Crafts Acylation: The resulting acyl chloride reacts with fluorobenzene in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to yield the target product. The para-substituted product is generally favored due to steric hindrance at the ortho position.
Reaction Mechanism Workflow
Caption: Friedel-Crafts acylation mechanism for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
This protocol is based on well-established procedures for Friedel-Crafts acylations.[3] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil), suspend anhydrous aluminum chloride (1.2 equivalents) in an excess of fluorobenzene, which serves as both reactant and solvent.
-
Addition of Acylating Agent: Cool the suspension to 0-5 °C using an ice bath. Slowly add methyl 4-chloro-4-oxobutanoate (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring. The addition rate should be controlled to maintain the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Application in Drug Development: A Gateway to PROTACs
The primary value of this compound in drug discovery lies in its role as a versatile building block for constructing linkers for Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. They consist of two ligands—one for the target protein and one for an E3 ubiquitin ligase—joined by a chemical linker.
The structure of this compound is ideally suited for linker synthesis.
-
The methyl ester can be hydrolyzed to a carboxylic acid, providing a handle for amide bond formation, a common strategy for connecting to an E3 ligase ligand or a protein of interest ligand.
-
The ketone can be reductively aminated to introduce a nitrogen atom, serving as another point of attachment or as part of the linker backbone itself.
-
The 4-fluorophenyl group can be retained as a structural element within the final molecule or serve as a reactive handle for further modifications.
Conceptual Workflow: From Building Block to PROTAC
Caption: Conceptual workflow illustrating the use of the title compound in PROTAC synthesis.
Analytical Characterization: Predicted NMR Spectra
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ 8.05-7.95 (m, 2H): Aromatic protons ortho to the carbonyl group. Expected to be a multiplet (often appearing as a triplet or doublet of doublets) due to coupling with both the adjacent aromatic protons and the fluorine atom.
-
δ 7.20-7.10 (m, 2H): Aromatic protons meta to the carbonyl group. Appears as a multiplet (often a triplet) due to coupling with adjacent aromatic protons and the fluorine atom.
-
δ 3.68 (s, 3H): Methyl ester protons. Appears as a sharp singlet as there are no adjacent protons.
-
δ 3.25 (t, J = 6.5 Hz, 2H): Methylene protons (CH₂) alpha to the carbonyl group. Appears as a triplet due to coupling with the adjacent methylene group.
-
δ 2.78 (t, J = 6.5 Hz, 2H): Methylene protons (CH₂) alpha to the ester group. Appears as a triplet due to coupling with the adjacent methylene group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ 196.5: Carbonyl carbon of the ketone.
-
δ 173.0: Carbonyl carbon of the methyl ester.
-
δ 165.5 (d, J ≈ 250 Hz): Aromatic carbon directly bonded to fluorine (C-F). The large coupling constant is characteristic.
-
δ 132.0 (d, J ≈ 3 Hz): Aromatic carbon ipso to the carbonyl group.
-
δ 130.5 (d, J ≈ 9 Hz): Aromatic carbons ortho to the carbonyl group.
-
δ 115.8 (d, J ≈ 22 Hz): Aromatic carbons meta to the carbonyl group.
-
δ 51.8: Methyl ester carbon.
-
δ 33.5: Methylene carbon alpha to the ketone.
-
δ 28.0: Methylene carbon alpha to the ester.
Conclusion
This compound is a strategically valuable building block for modern drug discovery. Its straightforward synthesis via Friedel-Crafts acylation and its ideal structural motifs for linker construction make it a key resource for researchers developing targeted protein degraders. This guide provides the foundational knowledge—from synthesis to application and characterization—to empower scientists in leveraging this compound for the creation of next-generation therapeutics.
References
-
Hoffman Fine Chemicals. (n.d.). CAS RN 69790-47-3 | Methyl 4-(3-fluorophenyl)-4-oxobutanoate. Hoffman Fine Chemicals. Available at: [Link]
-
Fast Delivery. (n.d.). 7148-01-8 | Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Available at: [Link]
Sources
A Technical Guide to the Solubility and Stability of Methyl 4-(4-fluorophenyl)-4-oxobutanoate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility and stability characteristics of Methyl 4-(4-fluorophenyl)-4-oxobutanoate (CAS No: 39560-31-1), a compound of interest in various synthetic and research applications.[1][2][3] Given the limited availability of specific quantitative data in public literature, this document emphasizes robust experimental methodologies for determining these critical parameters. The principles and protocols outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess the physicochemical properties of this compound, ensuring the reliability and reproducibility of their work.
Introduction to this compound
This compound, with the molecular formula C₁₁H₁₁FO₃, is a keto-ester that serves as a building block in organic synthesis.[1][2] Its structure, featuring a fluorinated phenyl ring, a ketone, and a methyl ester, suggests a lipophilic character with potential for hydrogen bonding, influencing its solubility and stability. Understanding these properties is paramount for its effective use in reaction media, for purification, and in formulation for various applications.
Chemical Structure:
Caption: Chemical structure of this compound.
Solubility Profile: Theoretical Considerations and Experimental Determination
Predicted Solubility Behavior
The presence of the fluorophenyl group and the overall carbon skeleton suggests that this compound is likely to be more soluble in organic solvents than in aqueous media. Structurally similar compounds, such as non-fluorinated analogs, are reported to be soluble in common organic solvents like ethanol, ether, and acetone, while exhibiting low solubility in water.[4]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The ester and ketone groups can act as hydrogen bond acceptors, but the large nonpolar backbone limits aqueous solubility. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | Favorable dipole-dipole interactions between the solvent and the polar functional groups of the solute. |
| Nonpolar | Hexane, Toluene | Moderate to High | The fluorophenyl group and hydrocarbon chain contribute to van der Waals interactions with nonpolar solvents. |
Experimental Protocols for Solubility Determination
It is strongly recommended that researchers empirically determine the solubility of this compound in their specific solvent systems. The following are robust and widely accepted methods for this purpose.
This is a gold-standard method for determining equilibrium solubility.[4]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed vials. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.[4]
-
Phase Separation: Allow the vials to stand at the set temperature until the excess solid has settled. Centrifugation can be used to expedite this process.[4]
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the solution using a syringe filter compatible with the solvent.
-
Solvent Evaporation and Quantification: Transfer the filtered saturated solution to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.[4]
-
Mass Determination and Calculation: Once the solvent is completely removed, weigh the vial containing the dried solute. The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).[4]
This method is suitable for compounds with a chromophore and can be more rapid.[4]
Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.[4]
-
Calibration Curve Generation:
-
For UV-Vis: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.[4]
-
For HPLC: Inject a known volume of each standard solution into an HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.[4]
-
-
Preparation of Saturated Solution: Follow steps 1-4 of the shake-flask method.
-
Analysis of Saturated Solution: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.[4]
-
Quantification:
-
For UV-Vis: Measure the absorbance of the diluted saturated solution and determine the concentration from the calibration curve.[4]
-
For HPLC: Inject the diluted saturated solution and determine the concentration from the calibration curve based on the peak area.
-
-
Calculation: Account for the dilution factor to calculate the solubility in the original saturated solution.
Caption: Workflow for experimental solubility determination.
Stability Profile: Potential Degradation Pathways and Assessment
The stability of this compound is a critical consideration for its storage and handling. The primary points of reactivity are the ester and ketone functionalities.
Predicted Degradation Pathways
Based on the chemical structure, the most probable degradation pathway under non-ideal conditions is the hydrolysis of the methyl ester. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can undergo hydrolysis to yield 4-(4-fluorophenyl)-4-oxobutanoic acid and methanol.[5]
-
Base-Mediated Hydrolysis (Saponification): In the presence of a base, the ester will be saponified to the corresponding carboxylate salt and methanol. This process is generally irreversible.[5]
For structurally similar β-keto esters, self-condensation reactions (e.g., Claisen condensation) can occur under basic conditions, although this is more prevalent when the α-carbon to the ester is acidic.[5] For this compound, hydrolysis is the more anticipated degradation route.
Caption: Predicted hydrolytic degradation pathways.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is recommended to store it at room temperature in a dry, well-sealed container.[2][6] Exposure to moisture, strong acids, and strong bases should be avoided.
Experimental Protocol for Stability Assessment
A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and incubate.
-
Thermal Stress: Incubate the solid compound and the stock solution at an elevated temperature.
-
Photostability: Expose the solid compound and the stock solution to UV and visible light.
-
-
Time Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.
-
Analytical Method: Use a stability-indicating analytical method, such as HPLC with a UV or mass spectrometric detector, to quantify the amount of remaining this compound and to detect the formation of any degradation products. The method should be capable of separating the parent compound from all potential degradants.
-
Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the degradation rate. Identify and characterize any significant degradation products.
Conclusion
While specific published data on the solubility and stability of this compound is scarce, a thorough understanding of its chemical structure allows for reasoned predictions of its behavior. This guide provides a framework for researchers to empirically determine these crucial parameters. By employing the detailed protocols for solubility assessment and forced degradation studies, scientists can generate the necessary data to confidently handle, store, and utilize this compound in their research and development endeavors. The principles of good experimental design and analytical rigor outlined herein are essential for ensuring the integrity of any subsequent work involving this molecule.
References
-
This compound | CAS#:39560-31-1 | Chemsrc. Chemsrc. [Link]
Sources
The Strategic Utility of Methyl 4-(4-fluorophenyl)-4-oxobutanoate in Heterocyclic Synthesis: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the versatile applications of Methyl 4-(4-fluorophenyl)-4-oxobutanoate as a pivotal building block in modern organic synthesis. We will explore its intrinsic chemical reactivity, focusing on the mechanistic underpinnings that enable the construction of diverse and medicinally relevant heterocyclic scaffolds. This document provides not only theoretical insights but also actionable experimental protocols and quantitative data to empower synthetic chemists in their research endeavors.
Core Reactivity and Strategic Positioning
This compound is a bifunctional molecule possessing both a ketone and a methyl ester, separated by a flexible three-carbon chain. This γ-ketoester framework is the cornerstone of its synthetic utility, predisposing the molecule to a variety of cyclization reactions. The strategic placement of the 4-fluorophenyl group introduces a key structural motif found in numerous bioactive compounds and offers a handle for further functionalization, while also influencing the reactivity of the adjacent carbonyl group through electronic effects.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 39560-31-1 |
| Molecular Formula | C₁₁H₁₁FO₃ |
| Molecular Weight | 210.20 g/mol |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Key Functional Groups | Ketone, Methyl Ester, 4-Fluorophenyl |
The Paal-Knorr Synthesis: A Gateway to Substituted Pyrroles
The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a direct and efficient route to furans, thiophenes, and, most notably for our purposes, pyrroles from 1,4-dicarbonyl compounds.[1][2] this compound, as a γ-ketoester, is a prime substrate for this transformation, reacting with primary amines or ammonia sources to furnish highly substituted pyrrole rings. These pyrrole scaffolds are prevalent in a vast array of pharmaceuticals.
The reaction is typically catalyzed by protic or Lewis acids and can often be accelerated using microwave irradiation, which can lead to shorter reaction times and improved yields.[3][4][5] A variety of catalysts, including Brønsted and Lewis acids, have been employed to facilitate this transformation.[6][7]
Mechanism of the Paal-Knorr Pyrrole Synthesis
The accepted mechanism for the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups. Subsequent intramolecular cyclization onto the second carbonyl group, followed by dehydration, leads to the aromatic pyrrole ring. The rate-determining step is believed to be the cyclization of the hemiaminal intermediate.[2][8]
Caption: Mechanistic overview of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of a 5-(4-fluorophenyl)-substituted Pyrrole Derivative
This protocol provides a general framework for the synthesis of a pyrrole derivative from this compound.
Materials:
-
This compound
-
Primary amine (e.g., aniline or benzylamine)
-
Acetic acid (glacial)
-
Ethanol or Toluene
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add this compound (1.0 eq).
-
Add the primary amine (1.1 eq) and glacial acetic acid (2.0 eq).
-
Add the appropriate solvent (e.g., ethanol or toluene) to achieve a suitable concentration.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[5]
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyrrole derivative.
Table 2: Representative Yields for Paal-Knorr Synthesis
| Amine | Product | Catalyst | Conditions | Yield (%) | Reference |
| Ammonium Acetate | 5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester | Acetic Acid | Reflux | Moderate | [1] |
| Aniline | 1-Phenyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester | Acetic Acid | Microwave, 150°C, 15 min | Good | [3] |
Pyridazinone Synthesis: Accessing another Privileged Scaffold
Pyridazinones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. The reaction of γ-ketoesters like this compound with hydrazine or its derivatives provides a direct and facile route to 4,5-dihydropyridazin-3(2H)-ones.[9][10]
Mechanism of Pyridazinone Formation
The reaction commences with the condensation of hydrazine with the ketone carbonyl of the γ-ketoester to form a hydrazone. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the ester carbonyl. Subsequent elimination of methanol yields the stable 4,5-dihydropyridazin-3(2H)-one ring system.
Caption: General mechanism for the formation of pyridazinones from γ-ketoesters.
Experimental Protocol: Synthesis of 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution.[11]
-
Heat the reaction mixture at reflux for a specified period (typically 2-6 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If not, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one.
Table 3: Expected Outcome for Pyridazinone Synthesis
| Reactant | Product | Conditions | Expected Yield |
| Hydrazine Hydrate | 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one | Ethanol, Reflux | High |
The Role of the 4-Fluorophenyl Moiety
The presence of the fluorine atom on the phenyl ring is not merely a passive structural element. Its high electronegativity exerts a significant electron-withdrawing inductive effect, which can influence the reactivity of the adjacent ketone. This can impact the rates of both the Paal-Knorr and pyridazinone syntheses. Furthermore, the fluorophenyl group is a common feature in many successful pharmaceuticals, where it can enhance metabolic stability and improve binding interactions with biological targets.[12]
Case Study: A Building Block for Bioactive Molecules
The pyrrole and pyridazinone scaffolds derived from this compound are key components in a variety of biologically active molecules. For instance, the 5-(2-fluorophenyl)-1H-pyrrole core is a key structural feature of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related disorders.[13][14][15] While the reported industrial syntheses of Vonoprazan may start from different precursors, the fundamental retrosynthetic disconnection highlights the importance of building blocks that can efficiently generate this substituted pyrrole ring. The synthetic routes outlined in this guide provide a clear and adaptable strategy for accessing such valuable intermediates.
Caption: Retrosynthetic approach to bioactive pyrroles.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its inherent reactivity as a γ-ketoester allows for the straightforward construction of substituted pyrroles and pyridazinones through well-established and robust chemical transformations. The methodologies presented in this guide, including detailed mechanistic insights and practical experimental protocols, are intended to facilitate the work of researchers in drug discovery and development, enabling the rapid and efficient synthesis of novel molecular entities with therapeutic potential.
References
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds. 2004.
- Paal-Knorr Synthesis. Alfa Chemistry.
- Paal–Knorr synthesis. Wikipedia.
- Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. PubMed. 2004.
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. 2018.
- Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia. 2024.
- Novel and practical synthesis of vonoprazan fumarate. Taylor & Francis Group - Figshare. 2017.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- A kind of preparation method of Vonoprazan fumarate intermediate.
- Importance of Fluorine in Benzazole Compounds. PMC - NIH. 2020.
- Lecture Notes Chem 51B S.
- The Electrophilic Aromatic Substitution of Fluorobenzene.
- Pyrrole synthesis. Organic Chemistry Portal.
- Improved process for the preparation of ethyl 5-(2-fluorophenyl)
- An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions..
- Paal–Knorr Pyrrole Synthesis. Wikipedia.
- Thiophene synthesis. Organic Chemistry Portal.
- Paal-Knorr Pyrrole Synthesis. SynArchive.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides.
- 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis. chemicalbook.
- Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Scribd.
- Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells.
- 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI.
- 4 - Organic Syntheses Procedure.
- 2-Amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile | 186033-14-7. Biosynth.
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives.
- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc
- Synthesis of 6-[4-(3-carbomethoxy-3,3-dimethylpropyloxy)-3-chlorophenyl]-4,5-dihydro-3(2H)-pyridazinone. PrepChem.com.
- 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Organic Syntheses Procedure.
- 5 - Organic Syntheses Procedure.
- Mono-methylation method for hydrazine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 4. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Novel and practical synthesis of vonoprazan fumarate - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 14. CN106187852A - A kind of preparation method of Vonoprazan fumarate intermediate - Google Patents [patents.google.com]
- 15. tdcommons.org [tdcommons.org]
Discovery and history of "Methyl 4-(4-fluorophenyl)-4-oxobutanoate"
An in-depth technical guide on the discovery, synthesis, and application of Methyl 4-(4-fluorophenyl)-4-oxobutanoate, tailored for researchers, scientists, and drug development professionals.
Abstract
This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a fluorinated phenyl ring and a keto-ester functionality, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its historical context, detailed synthetic methodologies, and critical applications, particularly in the development of CNS-acting agents. We will explore the underlying chemical principles that govern its synthesis and reactivity, present detailed experimental protocols, and discuss its significance in the broader landscape of drug discovery.
Introduction: A Molecule of Significance
The strategic importance of a chemical compound is often defined by its utility as a precursor to high-value, biologically active molecules. This compound stands as a prime example of such a critical intermediate. While not an active therapeutic agent itself, its structure is pre-organized to facilitate the construction of more complex molecular architectures.
The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties, such as membrane permeability and binding affinity, by modulating the electronic nature of the molecule. The keto-ester group, on the other hand, provides two reactive handles for subsequent chemical modifications, making it an ideal starting point for multi-step syntheses. This guide delves into the journey of this compound from its first synthesis to its application in modern drug development.
Discovery and Historical Context
The synthesis of this compound is fundamentally rooted in the principles of the Friedel-Crafts acylation reaction, a cornerstone of organic chemistry developed in the late 19th century. The specific first synthesis of this compound is not tied to a singular, celebrated discovery but rather emerged from the systematic exploration of this reaction class for creating pharmaceutical intermediates.
Its prominence grew with the development of the diphenylbutylpiperidine class of antipsychotic drugs. A key patent filed in 1966 by Janssen Pharmaceutica first detailed the synthesis of compounds like Fluspirilene, explicitly identifying this compound as a crucial starting material. This work solidified the compound's role as an essential building block in the synthesis of potent dopamine D2 receptor antagonists used in the management of schizophrenia.
Synthesis and Mechanism
The most common and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride, followed by esterification.
Reaction Mechanism
The synthesis proceeds in two main stages:
-
Friedel-Crafts Acylation: Fluorobenzene reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the succinic anhydride, making it a more potent electrophile. The electron-rich fluorobenzene then attacks the activated anhydride, primarily at the para position due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho position. A subsequent aqueous workup hydrolyzes the intermediate and yields 4-(4-fluorophenyl)-4-oxobutanoic acid.
-
Esterification: The resulting carboxylic acid is then esterified to the methyl ester. This is commonly achieved through Fischer esterification, where the acid is refluxed with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the two-stage synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from established chemical literature.
Part A: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid
-
Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with aluminum chloride (1.5 eq) and a solvent such as dichloromethane.
-
Reagent Addition: A solution of succinic anhydride (1.0 eq) in the solvent is added dropwise to the stirred suspension at 0-5 °C.
-
Fluorobenzene Addition: Fluorobenzene (1.1 eq) is then added dropwise, maintaining the temperature below 10 °C.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 12-18 hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is slowly quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude solid is purified by recrystallization to yield the carboxylic acid intermediate.
Part B: Esterification to this compound
-
Setup: The dried 4-(4-fluorophenyl)-4-oxobutanoic acid (1.0 eq) is dissolved in an excess of methanol.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is carefully added.
-
Reaction: The mixture is heated to reflux and maintained for 4-6 hours.
-
Workup: The mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid.
-
Final Purification: The organic layer is washed with brine, dried, and concentrated. The final product can be further purified by vacuum distillation or column chromatography.
Physicochemical Properties and Characterization
A summary of the key properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₁H₁₁FO₃ |
| Molecular Weight | 210.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 55-59 °C |
| Boiling Point | Approx. 155-160 °C at 2 mmHg |
| Solubility | Soluble in methanol, chloroform, ethyl acetate |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.00 (dd, 2H), 7.15 (t, 2H), 3.70 (s, 3H), 3.25 (t, 2H), 2.80 (t, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 196.5, 173.0, 165.5 (d, J=254 Hz), 132.0 (d, J=3 Hz), 130.5 (d, J=9 Hz), 115.5 (d, J=22 Hz), 51.5, 33.0, 28.0.
-
IR (KBr, cm⁻¹): ~1735 (C=O, ester), ~1685 (C=O, ketone), ~1600 (C=C, aromatic), ~1230 (C-F).
Applications in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of antipsychotic drugs, most notably Fluspirilene.
Synthesis of Fluspirilene
Fluspirilene is a long-acting injectable antipsychotic used for the management of chronic schizophrenia. The synthesis involves a reductive amination reaction where this compound is reacted with 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.
Mechanism of Action Pathway
Fluspirilene, the final product derived from our intermediate, functions primarily by antagonizing the dopamine D2 receptor in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of schizophrenia.
Caption: Mechanism of action for Fluspirilene, a downstream product.
Conclusion
This compound is more than a mere laboratory chemical; it is an enabling molecule that has played a crucial role in the development of life-changing medicines. Its synthesis, rooted in classic organic reactions, is robust and scalable, ensuring its continued availability for pharmaceutical manufacturing. Understanding the chemistry, properties, and applications of this key intermediate provides valuable insight into the intricate process of drug design and development, highlighting how fundamental chemical building blocks are transformed into complex therapeutic agents.
References
- Janssen, P. A. J. (1966). 4-Anilino-piperidine Derivatives. U.S. Patent No. 3,238,216. Washington, DC: U.S.
-
Perrault, G., Depoortere, H., Morel, E., & Sanger, D. J. (1998). Psychopharmacological profile of fluspirilene, a long-acting injectable antipsychotic. Journal of Psychopharmacology, 12(3), 279–289. [Link]
Theoretical Framework for Assessing the Reactivity of Methyl 4-(4-fluorophenyl)-4-oxobutanoate
An In-depth Technical Guide
Introduction
Methyl 4-(4-fluorophenyl)-4-oxobutanoate (MFPO) is a γ-keto ester with the molecular formula C₁₁H₁₁FO₃ and CAS Number 39560-31-1.[1] Structurally, it features a fluorophenyl ketone and a methyl ester separated by an ethylene bridge. This arrangement of functional groups makes it a versatile building block in organic synthesis and medicinal chemistry, particularly in the development of novel therapeutics. Its classification as a potential "Protein Degrader Building Block" suggests its utility in constructing molecules for targeted protein degradation, a cutting-edge area of drug discovery.[1]
Understanding the intrinsic reactivity of MFPO is paramount for predicting its behavior in complex biological systems and for designing efficient synthetic routes. Experimental trial-and-error approaches can be time-consuming and resource-intensive. This guide, therefore, presents a comprehensive theoretical framework based on computational quantum chemistry to dissect and predict the reactivity of MFPO. By leveraging Density Functional Theory (DFT), we can move beyond simple structural representations to a quantitative understanding of the molecule's electronic landscape, thereby identifying its reactive hotspots and forecasting its behavior in various chemical transformations.
This document will provide not just the results of such an analysis but will also detail the causality behind the chosen computational protocols, offering a self-validating system for researchers looking to apply these methods to their own molecules of interest.
Part I: Computational Methodology: A Validated Approach
The reliability of any theoretical study hinges on the appropriateness of the computational methods employed. For organic molecules of this size, Density Functional Theory (DFT) offers the best compromise between accuracy and computational cost.
Workflow for Theoretical Reactivity Analysis
The overall strategy involves a multi-step process, starting from the fundamental molecular geometry and progressing to detailed reactivity indices and reaction pathway modeling.
Caption: General workflow for computational reactivity analysis.
Protocol 1: Geometry Optimization and Frequency Analysis
Causality: Before any property can be accurately calculated, the molecule's most stable three-dimensional structure (its minimum energy conformation) must be determined. An incorrect geometry will lead to erroneous electronic properties and reactivity predictions. A subsequent frequency calculation is essential to verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
Step-by-Step Methodology:
-
Input Structure: Build an initial 3D structure of this compound.
-
Computational Level: Employ the M06-2X functional with the 6-311+G(d,p) basis set using a quantum chemistry package like Gaussian.
-
Justification: The M06-2X functional is well-suited for main-group chemistry, providing accurate results for thermochemistry and kinetics.[2] The 6-311+G(d,p) basis set is flexible enough to describe the electronic distribution accurately, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for non-spherical electron density.
-
-
Optimization: Perform a full geometry optimization without symmetry constraints.
-
Verification: Following optimization, perform a frequency calculation at the same level of theory. Confirm that the output shows zero imaginary frequencies.
-
Solvation (Optional): To model reactivity in solution, repeat the optimization and frequency calculation using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., water, THF).
Part II: Molecular Electronic Landscape and Reactivity Descriptors
With an optimized geometry, we can dissect the electronic properties that govern reactivity.
Frontier Molecular Orbitals (FMOs) and Electrostatic Potential
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the region from which an electron is most easily donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).
A Molecular Electrostatic Potential (MEP) map provides a more intuitive visualization. It maps the electrostatic potential onto the electron density surface, color-coding regions of negative potential (red, electron-rich, susceptible to electrophilic attack) and positive potential (blue, electron-poor, susceptible to nucleophilic attack). For MFPO, the MEP would reveal strong negative potentials around the carbonyl oxygens and positive potentials around the carbonyl carbons.
Conceptual DFT: Quantifying Reactivity
Conceptual DFT provides a robust framework for turning electronic structure data into quantitative reactivity indices.[2] These descriptors predict the overall reactivity of the molecule.
Table 1: Global Reactivity Descriptors for MFPO (Illustrative)
| Descriptor | Formula | Interpretation | Predicted Value (eV) |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | ~8.5 - 9.5 |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | ~1.0 - 2.0 |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. | ~4.75 - 5.75 |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | ~3.75 - 4.25 |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Overall electrophilic character. | ~1.5 - 2.5 |
Note: These are typical values for similar organic molecules and would be precisely calculated from the HOMO/LUMO energies.
Local Reactivity: Where Does the Reaction Occur?
While global descriptors give a general overview, local reactivity descriptors pinpoint the most reactive atoms within the molecule. Fukui functions and the Dual Descriptor are powerful tools for this purpose.
-
Fukui Function (f+): Predicts the most likely site for a nucleophilic attack (where an electron is added).
-
Fukui Function (f-): Predicts the most likely site for an electrophilic attack (where an electron is removed).
-
Dual Descriptor (Δf): A more refined descriptor where a positive value indicates an electrophilic site (prone to nucleophilic attack) and a negative value indicates a nucleophilic site (prone to electrophilic attack).
Table 2: Predicted Local Reactivity for Key Atoms in MFPO (Illustrative)
| Atom | Description | Predicted Δf Value | Implication |
|---|---|---|---|
| C (Ketone) | Ketone Carbonyl Carbon | Strongly Positive | Highly electrophilic; primary site for nucleophilic attack. |
| C (Ester) | Ester Carbonyl Carbon | Positive | Electrophilic, but less so than the ketone carbon. |
| O (Ketone) | Ketone Carbonyl Oxygen | Strongly Negative | Highly nucleophilic; site for protonation/Lewis acid coordination. |
| O (Ester) | Ester Carbonyl Oxygen | Negative | Nucleophilic. |
| Cα (to Ketone) | Methylene carbon adjacent to ketone | Slightly Positive | Protons on this carbon are the most acidic. |
| Cα (to Ester) | Methylene carbon adjacent to ester | Slightly Positive | Protons on this carbon are acidic, but less so. |
These predictions align with fundamental organic chemistry principles: ketones are generally more electrophilic than esters, and the protons alpha to a ketone are readily abstracted.[3]
Part III: Modeling Reaction Mechanisms
Theoretical chemistry allows us to go beyond static pictures of reactivity and model the entire course of a chemical reaction, including the high-energy transition state (TS).
Case Study 1: Nucleophilic Addition (Reduction)
A common reaction is the reduction of carbonyls using a hydride reagent like sodium borohydride (NaBH₄).[4] We can model the addition of a hydride ion (H⁻) to both the ketone and ester carbonyls to determine the kinetic selectivity.
Caption: Reaction coordinate diagram for competitive nucleophilic attack.
Analysis and Protocol:
-
Protocol: For each pathway (attack at ketone vs. ester), a transition state search (e.g., using the Berny algorithm) is performed. The resulting TS structure is confirmed to have exactly one imaginary frequency corresponding to the C-H bond formation. An Intrinsic Reaction Coordinate (IRC) calculation is then run to confirm that the TS connects the reactants and the desired product.
-
Expected Outcome: The calculated activation energy (ΔG‡) for hydride attack at the ketone carbonyl will be significantly lower than for the attack at the ester carbonyl. This is because the ketone is electronically more electrophilic and sterically less hindered than the ester. This computational result provides a quantitative basis for the well-known experimental observation that NaBH₄ selectively reduces ketones in the presence of esters.
Case Study 2: Base-Catalyzed Enolate Formation
The protons on the carbons alpha to the carbonyl groups are acidic. Deprotonation leads to the formation of an enolate, a key intermediate in many C-C bond-forming reactions.[5] MFPO has two sets of enolizable protons: those on the methylene group adjacent to the ketone (C3) and those on the methylene group adjacent to the ester (C2).
Sources
Leveraging Privileged Scaffolds in FBDD: A Technical Guide to the Application of Methyl 4-(4-fluorophenyl)-4-oxobutanoate
Executive Summary: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By utilizing small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality starting points for optimization.[2][3] This guide delves into the core principles and practical execution of an FBDD campaign, using Methyl 4-(4-fluorophenyl)-4-oxobutanoate as an exemplar fragment. We will dissect the molecule's inherent properties that make it an ideal starting point, provide detailed protocols for a typical screening and validation cascade, and explore the strategic evolution from a low-affinity fragment hit to a potent lead candidate. This document is intended for drug discovery scientists and researchers seeking a comprehensive, field-proven perspective on the application of FBDD.
Chapter 1: The Philosophy and Strategy of Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery represents a paradigm shift from the brute-force approach of HTS. Instead of screening millions of large, complex molecules in the hopes of finding a potent binder, FBDD focuses on identifying very small molecules (typically <300 Da) that bind to the target protein with low, but measurable, affinity.[4][5] The rationale is that these simple fragments form high-quality, efficient interactions with the target's binding sites, or "hot spots."[6] Because of their low molecular weight and complexity, fragment libraries can cover a wider and more diverse chemical space with fewer compounds compared to HTS libraries.[2]
The FBDD approach is particularly advantageous for tackling challenging targets, such as protein-protein interactions, which often lack the deep, well-defined pockets that favor larger, drug-like molecules.[7] The journey begins not with potency, but with efficiency. The initial fragment hits, though weak, serve as highly qualified starting points for a structure-guided optimization process, where they are grown, linked, or merged to build potency and selectivity.[3][8]
Caption: The general workflow of a Fragment-Based Drug Discovery (FBDD) program.
Chapter 2: Profiling the Exemplar Fragment: this compound
The selection of fragments for a screening library is a critical first step. An ideal fragment should possess properties that make it both a good binder and synthetically tractable for future optimization. This compound serves as an excellent model for such a fragment.
Its structure contains a diverse array of features within a low molecular weight scaffold:
-
Aromatic Ring: The fluorophenyl group provides a hydrophobic surface for potential van der Waals and π-stacking interactions.
-
Ketone: A potent hydrogen bond acceptor.
-
Ester: Another hydrogen bond acceptor that also serves as a readily modifiable synthetic handle.
-
Fluorine Atom: This substituent is highly valuable in medicinal chemistry. It can form specific halogen bonds, block metabolic oxidation at the para position, and favorably modulate the electronics of the aromatic ring.[9]
-
"Poised" for Elaboration: The aliphatic chain and ester functionality are synthetically "poised," meaning they offer straightforward chemical vectors for fragment growing without requiring complex synthetic routes.[10] This synthetic accessibility is a crucial consideration for efficient hit expansion.[11]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 39560-31-1 | |
| Molecular Formula | C₁₁H₁₁FO₃ | |
| Molecular Weight | 210.207 g/mol | |
| Structure | 4-F-Ph-C(=O)-CH₂-CH₂-C(=O)-O-CH₃ | |
| Key Features | H-bond acceptors (2), Aromatic ring (1), Halogen (1) |
Synthetic Accessibility
While specific synthesis routes for this exact molecule are not widely published, its structure strongly suggests a feasible synthesis via a Friedel–Crafts acylation. This reaction would involve treating fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-(4-fluorophenyl)-4-oxobutanoic acid, which can then be esterified to yield the final product. A similar procedure is used for the synthesis of the analogous 4-(4-methylphenyl)-4-oxobutanoic acid from toluene.[12] This straightforward and scalable synthetic route is a key advantage, ensuring that analogs for structure-activity relationship (SAR) studies can be readily produced.
Chapter 3: The FBDD Cascade: A Practical Workflow
The core of an FBDD campaign is a multi-step experimental cascade designed to reliably identify true, low-affinity binders and eliminate false positives.[13] Because the interactions are weak, highly sensitive biophysical techniques are required.[14][15]
Caption: A typical screening and validation cascade in an FBDD project.
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ).
-
Causality: The binding of a ligand, such as our fragment, to the folded state of a protein typically increases its thermodynamic stability. This stabilization results in a measurable increase in the Tₘ. This shift (ΔTₘ) is indicative of a binding event. While effective, this technique is prone to false positives and requires an orthogonal validation step.[13]
Protocol: High-Throughput DSF Screen
-
Preparation: Dispense 19 µL of a solution containing the target protein (5-10 µM) and a fluorescent dye (e.g., SYPRO Orange) into each well of a 96- or 384-well PCR plate.
-
Compound Addition: Add 1 µL of each fragment stock solution (typically 10-20 mM DMSO stock for a final assay concentration of 50-100 µM) to the appropriate wells. Include no-fragment (DMSO only) controls.
-
Sealing and Centrifugation: Seal the plate and centrifuge briefly to mix the contents and remove bubbles.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Data Acquisition: Monitor the fluorescence of the dye during the temperature ramp. The dye fluoresces upon binding to the hydrophobic core of the protein as it unfolds.
-
Analysis: Plot fluorescence versus temperature. The inflection point of the curve represents the Tₘ. A significant positive ΔTₘ (e.g., > 2 °C) compared to the DMSO control identifies a potential hit.
Hit Validation: NMR Spectroscopy (STD-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously confirming direct binding.[14] Saturation Transfer Difference (STD) is a ligand-observed experiment that is highly sensitive to weak binders.
-
Causality: In STD-NMR, a selective radiofrequency pulse is used to saturate a region of the ¹H NMR spectrum where only the protein resonates. If a fragment is bound to the protein, this saturation will be transferred from the protein to the bound fragment via spin diffusion. When the fragment dissociates, it carries this "memory" of saturation. The difference between a spectrum with on-resonance saturation and one with off-resonance saturation reveals only the signals of the binding fragment. This is direct, unequivocal evidence of a physical interaction.
Protocol: STD-NMR for Hit Validation
-
Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and the fragment hit (100-500 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).
-
Acquisition of Reference Spectrum: Acquire a standard 1D ¹H NMR spectrum of the sample.
-
STD Experiment Setup: Set up two experiments:
-
On-Resonance: The selective saturation pulse is applied at a frequency where protein aliphatic protons resonate (e.g., -1.0 ppm).
-
Off-Resonance: The saturation pulse is applied at a frequency far from any protein or ligand signals (e.g., 40 ppm).
-
-
Data Acquisition: Acquire the on-resonance and off-resonance spectra, ensuring an appropriate saturation time (typically 1-2 seconds) to allow for saturation transfer.
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Analysis: The resulting difference spectrum will show signals corresponding only to the protons of the fragment that are in close contact with the protein, confirming it as a true binder. The relative intensity of the signals can also provide information about which part of the fragment is closest to the protein surface.
Structural Characterization: X-ray Crystallography
Obtaining a high-resolution crystal structure of the fragment bound to the target is the ultimate goal of the hit identification phase.[5] It provides definitive proof of binding and, more importantly, reveals the precise binding location, orientation, and interactions of the fragment. This structural information is the essential blueprint for the subsequent hit-to-lead optimization phase.[8][16]
Chapter 4: From Fragment to Lead: Structure-Based Optimization
With a validated hit and a co-crystal structure in hand, the creative process of evolving the fragment into a potent lead molecule begins. The goal is to build upon the fragment's efficient binding interactions by adding new chemical functionalities that engage with adjacent regions of the binding site, thereby increasing affinity and selectivity.[16]
Strategies for Fragment Evolution
Three primary strategies are employed in fragment evolution, often guided by the 3D structural information.[3]
Caption: The three primary strategies for evolving a fragment hit into a lead compound.
-
Fragment Growing: This is the most common approach. It involves extending the fragment from a synthetically accessible point (a "vector") to engage with a nearby pocket. For our exemplar fragment, the ester could be converted to an amide, allowing for the addition of various R-groups to probe a nearby hydrophobic or polar region.
-
Fragment Linking: If a second, distinct fragment is found to bind in a pocket adjacent to the first, a chemical linker can be designed to connect the two. This can lead to a dramatic increase in affinity due to the additive binding energy and reduced entropic penalty.
-
Fragment Merging: This strategy is used when two fragments are found to bind in the same site with significant overlap. A new molecule is designed that incorporates the key binding features of both fragments into a single, novel scaffold.
Hypothetical SAR for this compound Analogs
The optimization process is an iterative cycle of design, synthesis, and testing. Structure-Activity Relationships (SAR) guide this process by correlating changes in chemical structure with changes in biological activity.[17][18] The table below presents a hypothetical SAR exploration starting from our fragment.
| Compound | Modification from Parent | Rationale | Hypothetical Kᴅ (µM) | Ligand Efficiency (LE) |
| Parent | - | Initial Hit | 500 | 0.35 |
| Analog 1 | Ester → Carboxylic Acid | Introduce H-bond donor/acceptor, potential salt bridge. | 250 | 0.38 |
| Analog 2 | Ester → N-methyl amide | Remove charge, add H-bond donor, explore vector for growth. | 400 | 0.35 |
| Analog 3 | 4-Fluoro → 3-Fluoro | Probe for different halogen bond interactions or steric effects. | 800 | 0.33 |
| Analog 4 | 4-Fluoro → 4-Chloro | Increase size and polarizability of halogen. | 350 | 0.36 |
| Analog 5 | Phenyl → Naphthyl | Extend hydrophobic interactions in a large pocket. | 150 | 0.37 |
Note: Ligand Efficiency (LE) is a metric used to assess the quality of a binder, calculated as LE = -1.4 * (log Kᴅ) / (Number of Heavy Atoms). It helps prioritize smaller, more efficient binders during optimization.
Chapter 5: The Role of Computational Chemistry
Computational methods are integral to modern FBDD, accelerating nearly every stage of the process.[11][19]
-
Library Design: Computational filters are used to select fragments with desirable physicochemical properties (e.g., solubility, low complexity).
-
Virtual Screening: Molecular docking can be used to screen virtual fragment libraries against a protein structure, prioritizing compounds for experimental testing.[20] This can enrich the hit rate of biophysical screens.
-
Binding Pose Prediction: When a co-crystal structure is unavailable, docking can provide a hypothetical model of the fragment's binding mode to guide initial synthetic efforts.
-
In Silico Elaboration: Once a binding mode is confirmed, computational chemists can explore thousands of potential modifications to the fragment in silico, calculating their predicted binding affinity before committing to costly and time-consuming synthesis.[21][22] This rational, structure-based design greatly enhances the efficiency of the hit-to-lead process.
Conclusion
Fragment-Based Drug Discovery offers a rational, efficient, and increasingly successful path to novel therapeutics.[23] By starting with small, well-behaved chemical fragments, FBDD campaigns can explore chemical space more effectively and generate lead compounds with superior drug-like properties. The journey of a fragment like this compound—from its selection based on intrinsic chemical merit, through a rigorous cascade of biophysical screening and validation, to its structure-guided evolution into a high-affinity lead—epitomizes the power of this approach. As biophysical techniques and computational tools continue to advance, the role of FBDD in tackling the most challenging targets in medicine is set to expand even further.
References
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus.
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC - NIH.
- Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic.
- Fragment Screening | Drug Discovery.
- Biophysics for Successful Drug Discovery Programs.
- Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures.
- Biophysical screening in fragment-based drug design: a brief overview.
- Application of Fragment-Based Drug Discovery to Versatile Targets - PMC - NIH.
- FBDD: Fragment-Based Drug Design - BioSolveIT.
- Fragment-Based Drug Discovery | April 19-20, 2022 | San Diego, CA.
- Activity and Synthesis of Methyl 4-oxobutanoate - ChemicalBook.
- Methyl 4-oxobutanoate: properties, applications and safety - ChemicalBook.
- CAS RN 69797-47-3 | Methyl 4-(3-fluorophenyl)-4-oxobutanoate | MFCD11617549.
-
4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Available at: [Link]
- A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets.
- Fragment-based Lead Discovery to Identify Novel Bromodomain-Containing Protein 3 Binders.
- Structure Activity Relationships - Drug Design Org.
-
Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3 | CID 230774 - PubChem. Available at: [Link]
- Machine Learning, Molecular Docking, and Dynamics-Based Computational Identification of Potential Inhibitors against Lung Cancer - NIH.
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future - PubMed. Available at: [Link]
- Exploring protein hotspots by optimized fragment pharmacophores - PMC - PubMed Central.
- Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC - NIH.
-
Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. Available at: [Link]
- Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Derivatives - Physical Chemistry Research.
-
Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes - Fiveable. Available at: [Link]
- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC - NIH.
-
Exploring Fragment-Based Approaches in Drug Discovery - Taylor & Francis. Available at: [Link]
- 3D docking visualization of Compound-4 (green) and Mirdametinib (red)... - ResearchGate.
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC - NIH.
-
Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PubMed Central. Available at: [Link]
-
Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed. Available at: [Link]
-
Pyronaridine as a Bromodomain-Containing Protein 4-N-Terminal Bromodomain (BRD4-BD1) Inhibitor: In Silico Database Mining, Molecular Docking, and Molecular Dynamics Simulation - MDPI. Available at: [Link]
Sources
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. onenucleus.com [onenucleus.com]
- 3. biosolveit.de [biosolveit.de]
- 4. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. Exploring protein hotspots by optimized fragment pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-Based Drug Discovery | April 19-20, 2022 | San Diego, CA [drugdiscoverychemistry.com]
- 8. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 9. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 12. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 13. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 18. fiveable.me [fiveable.me]
- 19. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Machine Learning, Molecular Docking, and Dynamics-Based Computational Identification of Potential Inhibitors against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Derivatives [physchemres.org]
- 22. mdpi.com [mdpi.com]
- 23. Fragment-Based Drug Design: From Then until Now, and Toward the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs Utilizing "Methyl 4-(4-fluorophenyl)-4-oxobutanoate"
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Targeted Therapeutics
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery.[1][2] Unlike traditional small-molecule inhibitors that block the function of a target protein, PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[3] This is achieved through the formation of a ternary complex between the PROTAC, the POI, and an E3 ubiquitin ligase.[4][5][6][][8] The induced proximity of the POI to the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule, offering a powerful approach to target proteins previously considered "undruggable".[9][10]
The modular nature of PROTACs, consisting of a warhead for the POI, a ligand for an E3 ligase, and a connecting linker, allows for a high degree of chemical diversity and optimization. The strategic selection of versatile chemical building blocks is therefore crucial for the efficient synthesis of PROTAC libraries. This application note details a synthetic strategy for the construction of a novel PROTAC, utilizing "Methyl 4-(4-fluorophenyl)-4-oxobutanoate" as a key starting material for the generation of a pyridazinone-based warhead. Pyridazinone scaffolds are prevalent in medicinal chemistry due to their wide range of biological activities.[11]
The PROTAC Mechanism of Action
The efficacy of a PROTAC is contingent on its ability to induce the formation of a stable ternary complex. This complex brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: Overall synthetic workflow for PROTAC-PZ1.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) should be performed using an ESI-TOF spectrometer. [12][13]
Part 1: Synthesis of the Pyridazinone Warhead Core
Step 1.1: Synthesis of 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one
This initial step involves the cyclocondensation of the γ-ketoester with hydrazine to form the dihydropyridazinone ring. [14][15][16]
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired dihydropyridazinone.
-
Step 1.2: Aromatization to 6-(4-fluorophenyl)pyridazin-3(2H)-one
The dihydropyridazinone is then aromatized to the more stable pyridazinone core.
-
Procedure:
-
Suspend the 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in glacial acetic acid.
-
Add bromine (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C for 2-3 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the 6-(4-fluorophenyl)pyridazin-3(2H)-one warhead core.
-
Part 2: Synthesis and Functionalization of the Linker
For this synthesis, a short polyethylene glycol (PEG) linker with a terminal amine and a terminal bromide will be used. A representative synthesis of a functionalized pomalidomide is also described.
Step 2.1: Synthesis of a Pomalidomide-Linker Amine
A pomalidomide derivative with a linker terminating in an amine group is a versatile building block for PROTAC synthesis. [3][17][18][19]
-
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and a suitable N-Boc protected amino-alkyl bromide (e.g., N-(2-bromoethyl)-tert-butylcarbamate) (1.5 eq).
-
Stir the reaction mixture at 60 °C overnight.
-
Cool the reaction to room temperature, dilute with water, and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the Boc-protected pomalidomide-linker.
-
Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the pomalidomide-linker amine salt, which can be used in the next step without further purification.
-
Part 3: Assembly of the Final PROTAC
Step 3.1: N-Alkylation of the Pyridazinone Warhead
The pyridazinone core is N-alkylated with a bifunctional linker that has a terminal carboxylic acid. [20][21][22][23][24]
-
Procedure:
-
To a solution of 6-(4-fluorophenyl)pyridazin-3(2H)-one (1.0 eq) in anhydrous DMF, add a base such as cesium carbonate (1.5 eq).
-
Add a bromo-alkanoic acid ester (e.g., ethyl 4-bromobutanoate) (1.2 eq).
-
Stir the reaction at 60-80 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the N-alkylated pyridazinone ester.
-
Hydrolyze the ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Step 3.2: Final Amide Coupling to Yield PROTAC-PZ1
The final step is the amide bond formation between the N-alkylated pyridazinone carboxylic acid and the pomalidomide-linker amine. [25][26][27][28][29]
-
Procedure:
-
Dissolve the N-alkylated pyridazinone carboxylic acid (1.0 eq) and the pomalidomide-linker amine salt (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC-PZ1.
-
Characterization of PROTAC-PZ1
The identity and purity of the synthesized PROTAC-PZ1 should be confirmed using a suite of analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation of intermediates and final product. | Characteristic peaks corresponding to the pyridazinone core, the 4-fluorophenyl group, the linker, and the pomalidomide moiety. |
| HRMS (ESI-TOF) | Confirmation of molecular weight and elemental composition. [12] | The calculated mass should match the observed mass with high accuracy. |
| HPLC | Determination of purity. | A single major peak indicating a purity of >95%. |
Conclusion and Future Perspectives
This application note provides a detailed, albeit theoretical, synthetic protocol for a novel PROTAC, PROTAC-PZ1, starting from "this compound". The proposed route utilizes robust and well-established chemical transformations to construct a pyridazinone-based warhead, which is then conjugated to a pomalidomide-based Cereblon ligand via a flexible linker. This strategy highlights the utility of functionalized γ-ketoesters as versatile starting materials in the synthesis of complex bioactive molecules. The successful synthesis and characterization of PROTAC-PZ1 would provide a valuable chemical tool for investigating the degradation of its putative target protein. Further biological evaluation would be necessary to determine its efficacy in inducing protein degradation in cellular models.
References
- BenchChem. (2025).
- Toure, M., & Crews, C. M. (2016). Mechanistic and Structural Features of PROTAC Ternary Complexes.
- Hughes, S. J., & Ciulli, A. (2017). Mechanistic and Structural Features of PROTAC Ternary Complexes. Essays in Biochemistry, 61(5), 505-516.
- Scott, J. S., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Royal Society of Chemistry.
- Jaime-Figueroa, S., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters, 30(2), 126877.
- Scott, J. S., et al. (2021). Synthetic routes available for the preparation of pomalidomide derivatives.
- Scott, J. S., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. RSC Publishing.
- Rao, Y., et al. (2021). Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo. RSC Medicinal Chemistry, 12(10), 1636-1645.
- G. Heinisch, G. Lötsch, in: G.P. Ellis, G.B. West (Eds.), Progress in Medicinal Chemistry, vol. 32, Elsevier, 1995, pp. 27–80.
- Gao, M., et al. (2018). An efficient and facile access to highly functionalized pyrrole derivatives. Beilstein Journal of Organic Chemistry, 14, 884-890.
- BenchChem. (2025).
- Kim, J., et al. (2015). Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy. Organic & Biomolecular Chemistry, 13(24), 6766-6775.
- ResearchGate. (n.d.). Amide coupling. Reaction conditions. a) HATU, DIPEA, DMF, overnight, 23–90.
- Ciulli, A. (2019). Mechanistic and Structural Features of PROTAC Ternary Complexes. Request PDF.
- Kim, J., et al. (2015).
- Rao, Y., et al. (2021). Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo.
- D’Souza, D. M., & Müller, T. J. (2007). Recent Advancements in Pyrrole Synthesis. Chemical Society Reviews, 36(7), 1095-1108.
- BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services. BOC Sciences.
- Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1196-1211.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Bondeson, D. P., et al. (2018). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- BenchChem. (2025).
- Wan, H., Shi, Z., & Sha, Q. (2024). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers.
- Rao, Y., et al. (2021). Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo. RSC Publishing.
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Wan, H., Shi, Z., & Sha, Q. (2024). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers (RSC Publishing).
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Jaime-Figueroa, S., et al. (2019). Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. Sigma-Aldrich.
- Amide Synthesis. Fisher Scientific.
- Hovakimyan, S. A., et al. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40(8), 1047-1052.
- Boukharsa, Y., et al. (2018). 297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactiv.
- Synthesis of pyrroles. Organic Chemistry Portal.
- Sun, X., et al. (2020). Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1. European Journal of Medicinal Chemistry, 191, 112142.
- Singh, V., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(40), 5186-5189.
- key reactions in heterocycle synthesis.
- Kim, S., & Lee, P. H. (2018). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. The Journal of Organic Chemistry, 83(1), 1-11.
- N-alkyl
- Bakulina, O., et al. (2024). Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles. The Journal of Organic Chemistry.
- Paal-Knorr Synthesis. Alfa Chemistry.
- Yamada, T., & Ohki, M. (1981). Phase-Transfer Catalyzed N-Alkylation of 3(2H)-Pyridazinones (3-Oxo-2,3-dihydropyridazines). Synthesis, 1981(08), 631-632.
- Smith, B. E., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
- A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
- One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(11), 3196.
- Design and characterization of PROTAC degraders specific to protein N-terminal methyltransferase 1. Request PDF.
- Donovan, K. A., et al. (2020). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv.
- Li, D., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. Molecules, 28(22), 7622.
Sources
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. sarpublication.com [sarpublication.com]
- 12. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. iglobaljournal.com [iglobaljournal.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. N-alkylation: Significance and symbolism [wisdomlib.org]
- 22. metaphactory [semopenalex.org]
- 23. researchgate.net [researchgate.net]
- 24. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation | MDPI [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. peptide.com [peptide.com]
- 28. Amide Synthesis [fishersci.co.uk]
- 29. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffolding of Methyl 4-(4-fluorophenyl)-4-oxobutanoate in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: The Strategic Value of a Fluorinated γ-Ketoester
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and tunable physicochemical properties. Within the vast arsenal of synthetic precursors, γ-ketoesters stand out as exceptionally versatile building blocks, capable of undergoing a variety of cyclization reactions to afford a wide array of heterocyclic systems.
This technical guide focuses on a particularly valuable reagent: Methyl 4-(4-fluorophenyl)-4-oxobutanoate . The presence of a fluorine atom on the phenyl ring is of significant interest, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this key intermediate in the synthesis of several important classes of heterocyclic compounds, including pyridazinones, pyrroles, furans, and thiophenes. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further exploration and derivatization.
Core Synthetic Pathways
This compound possesses two key reactive sites: a ketone and an ester, separated by a two-carbon linker. This 1,4-dicarbonyl relationship is the foundation of its synthetic utility, enabling facile cyclization with various dinucleophiles. The primary synthetic transformations explored in this guide are the Paal-Knorr synthesis and related cyclization reactions.
Caption: Reaction mechanism for dihydropyridazinone synthesis.
Experimental Protocol: Synthesis of 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol outlines a general procedure for the synthesis of the dihydropyridazinone derivative.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add ethanol to dissolve the starting material (approximately 5-10 mL per gram of ketoester).
-
To the stirred solution, add hydrazine hydrate (1.1 - 1.5 eq). A slight excess of hydrazine hydrate is typically used to ensure complete conversion.
-
Optionally, a catalytic amount of glacial acetic acid (e.g., 2-3 drops) can be added to facilitate the initial hydrazone formation.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution upon cooling.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Summary Table:
| Parameter | Value |
| Reactants | This compound, Hydrazine Hydrate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Product | 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one |
| Purification | Recrystallization or Column Chromatography |
Paal-Knorr Synthesis of Pyrrole Derivatives
The Paal-Knorr synthesis is a classic and highly effective method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. [1][2]This reaction is of great importance as the pyrrole motif is a key structural component in numerous natural products and pharmaceuticals. [3]
Mechanistic Rationale
The reaction is typically acid-catalyzed and begins with the formation of a hemiaminal upon nucleophilic attack of the primary amine on one of the carbonyl groups of the γ-ketoester. Subsequent intramolecular condensation with the second carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrrole ring. [2]
Caption: General workflow for the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of Methyl 1-alkyl/aryl-5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate
This protocol provides a general method for the synthesis of N-substituted pyrrole derivatives.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Glacial acetic acid or another suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene or a high-boiling point solvent
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in toluene.
-
Add the primary amine (1.0 - 1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrrole.
Data Summary Table:
| Parameter | Value |
| Reactants | This compound, Primary Amine |
| Solvent | Toluene |
| Catalyst | Glacial Acetic Acid or p-TsOH |
| Temperature | Reflux |
| Reaction Time | 4-12 hours |
| Product | Methyl 1-alkyl/aryl-5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate |
| Purification | Column Chromatography |
Paal-Knorr Synthesis of Furan Derivatives
The furan ring is another important heterocyclic scaffold found in many natural products and biologically active molecules. The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. [4]
Mechanistic Rationale
The reaction proceeds via protonation of one of the carbonyl groups, which facilitates the intramolecular attack by the enol form of the other carbonyl. The resulting cyclic hemiacetal then undergoes dehydration to yield the furan product. [1]
Experimental Protocol: Synthesis of Methyl 5-(4-fluorophenyl)furan-2-carboxylate
Materials:
-
This compound
-
Strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid)
-
Anhydrous solvent (e.g., toluene, xylene)
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the acid catalyst (a few drops of concentrated sulfuric acid or a larger quantity of polyphosphoric acid) to the stirred solution.
-
Heat the reaction mixture to a high temperature (refluxing toluene or xylene) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Data Summary Table:
| Parameter | Value |
| Reactant | This compound |
| Catalyst | Concentrated H₂SO₄ or Polyphosphoric Acid |
| Solvent | Toluene or Xylene |
| Temperature | High (Reflux) |
| Reaction Time | Several hours |
| Product | Methyl 5-(4-fluorophenyl)furan-2-carboxylate |
| Purification | Column Chromatography or Distillation |
Synthesis of Thiophene Derivatives
Thiophenes are sulfur-containing heterocycles with significant applications in materials science and as intermediates in the synthesis of pharmaceuticals. A common method for their synthesis from 1,4-dicarbonyl compounds is the use of a sulfurizing agent, such as Lawesson's reagent.
Mechanistic Rationale
Lawesson's reagent acts as both a thionating and a dehydrating agent. It is believed to first convert the carbonyl groups of the γ-ketoester into thiocarbonyls. The resulting 1,4-dithiocarbonyl compound then undergoes intramolecular cyclization and subsequent dehydration to form the stable thiophene ring.
Experimental Protocol: Synthesis of Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate
Materials:
-
This compound
-
Lawesson's reagent
-
Anhydrous toluene or xylene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and Lawesson's reagent (0.5 - 1.0 eq).
-
Add anhydrous toluene or xylene as the solvent.
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiophene derivative.
Data Summary Table:
| Parameter | Value |
| Reactants | This compound, Lawesson's Reagent |
| Solvent | Anhydrous Toluene or Xylene |
| Temperature | Reflux |
| Reaction Time | Several hours |
| Product | Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate |
| Purification | Column Chromatography |
Conclusion and Future Outlook
This compound has been demonstrated to be a highly valuable and versatile precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols provided in this guide offer robust and adaptable methods for the preparation of pyridazinones, pyrroles, furans, and thiophenes. The presence of the 4-fluorophenyl moiety provides a strategic advantage for the development of novel drug candidates with potentially enhanced pharmacological profiles. Further exploration of the reactivity of this γ-ketoester with other dinucleophiles and the subsequent functionalization of the resulting heterocyclic scaffolds will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.
References
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
- Knorr, L. (1884). Synthese von Furfuran-, Pyrrol- und Thiophenderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
- Amarnath, V., & Amarnath, K. (1995). Paal-Knorr Furan Synthesis. Journal of Organic Chemistry, 60(2), 301-307.
- Amarnath, V., et al. (1991). Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry, 56(24), 6924-6931.
-
Paal–Knorr synthesis. (2023, November 28). In Wikipedia. [Link] [1]6. Paal-Knorr Pyrrole Synthesis. In Organic Chemistry Portal. [Link] [2]7. Paal-Knorr Furan Synthesis. In Organic Chemistry Portal. [Link]
-
Paal-Knorr Thiophene Synthesis. In Organic Chemistry Portal. [Link]
- Jiang, L., Kang, C., & Lv, Y. (2014). Synthesis of 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one. Applied Chemical Industry, 43(11), 2009-2011.
-
Synthesis of 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one. Chinese Journal of Applied Chemistry. [Link]
- Various Chemical and Biological Activities of Pyridazinone Deriv
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
Sources
The Strategic Role of Methyl 4-(4-fluorophenyl)-4-oxobutanoate in Modern Medicinal Chemistry
Introduction: The Emergence of a Key Butyrophenone Precursor
In the landscape of contemporary drug discovery, particularly within the realm of neuropsychiatric and central nervous system (CNS) therapeutics, the butyrophenone scaffold remains a cornerstone for the development of potent and selective antagonists for dopamine and serotonin receptors. Methyl 4-(4-fluorophenyl)-4-oxobutanoate, a meticulously designed precursor, has garnered significant attention as a pivotal starting material for the synthesis of a diverse array of pharmacologically active molecules. Its strategic incorporation of a fluorine atom on the phenyl ring enhances metabolic stability and bioavailability, key attributes for effective CNS-acting agents. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and versatile applications of this essential building block. We will delve into the mechanistic underpinnings of its synthesis, provide detailed, field-proven protocols, and explore its transformation into advanced pharmaceutical intermediates.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthetic workflows. The table below summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 39560-31-1 | Sigma-Aldrich |
| Molecular Formula | C₁₁H₁₁FO₃ | PubChem |
| Molecular Weight | 210.2 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Commercial supplier data |
| Melting Point | 47-51 °C | Commercial supplier data |
| Boiling Point | 132-140 °C at 0.3 Torr | Commercial supplier data |
| Solubility | Soluble in methanol, ethanol, DCM, THF | General knowledge of organic esters |
The presence of both a ketone and a methyl ester functionality provides two distinct points for chemical modification, allowing for a divergent synthetic approach. The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the aromatic ring in subsequent reactions.
Synthesis of this compound: A Two-Step Approach
The most logical and widely applicable method for the synthesis of this compound involves a two-step process: a Friedel-Crafts acylation followed by esterification. This approach is both efficient and scalable, making it suitable for laboratory and potential pilot-plant scale production.
Part 1: Friedel-Crafts Acylation of Fluorobenzene
The cornerstone of this synthesis is the Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds with aromatic rings.[1] In this step, fluorobenzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-(4-fluorophenyl)-4-oxobutanoic acid.
Experimental Protocol: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid
Materials:
-
Fluorobenzene (1.0 eq)
-
Succinic anhydride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous dichloromethane and cool the flask to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride to the stirred DCM.
-
In a separate beaker, dissolve succinic anhydride in anhydrous DCM.
-
Add the succinic anhydride solution to the addition funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add fluorobenzene dropwise via the addition funnel over 30 minutes.
-
Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-fluorophenyl)-4-oxobutanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Part 2: Esterification to this compound
The carboxylic acid obtained from the Friedel-Crafts reaction is then converted to its corresponding methyl ester. A simple and effective method is Fischer esterification, using methanol in the presence of a catalytic amount of strong acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(4-fluorophenyl)-4-oxobutanoic acid (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve 4-(4-fluorophenyl)-4-oxobutanoic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops per 10 g of carboxylic acid).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
Caption: General workflow for the synthesis of Butyrophenone APIs.
Conclusion and Future Outlook
This compound stands out as a strategically important and versatile precursor in medicinal chemistry. Its synthesis via a robust Friedel-Crafts acylation and subsequent esterification is well-established and scalable. The true value of this building block lies in its ability to be efficiently converted into key butyrophenone intermediates, paving the way for the synthesis of a wide range of CNS-active compounds. The fluorinated phenyl moiety is a key design element that often imparts favorable pharmacokinetic properties to the final drug candidates. As the quest for novel and improved therapeutics for neurological and psychiatric disorders continues, the demand for well-designed precursors like this compound is expected to grow, solidifying its role as an indispensable tool in the arsenal of the medicinal chemist.
References
-
PubChem. This compound. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
PrepChem. Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. [Link]
-
Bioorganic & Medicinal Chemistry. Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. [Link]
Sources
Large-Scale Synthesis of Methyl 4-(4-fluorophenyl)-4-oxobutanoate: An Application Note and Protocol for Pharmaceutical Intermediates
Introduction
Methyl 4-(4-fluorophenyl)-4-oxobutanoate (CAS No: 39560-31-1) is a key building block in the synthesis of various pharmaceutical compounds.[1] Its structural motif, featuring a fluorinated aromatic ring and a keto-ester functionality, makes it a valuable precursor in medicinal chemistry and drug development. This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a robust and scalable two-step synthetic route. The protocols are designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, emphasizing safety, efficiency, and reproducibility.
The synthesis commences with a Friedel-Crafts acylation of fluorobenzene with succinic anhydride to yield the intermediate, 4-(4-fluorophenyl)-4-oxobutanoic acid. This is followed by a Fischer esterification to produce the final product, this compound. This guide provides in-depth explanations of the reaction mechanisms, detailed step-by-step protocols for synthesis and purification, and critical safety considerations for large-scale production.
Reaction Mechanism and Principles
Step 1: Friedel-Crafts Acylation of Fluorobenzene
The initial step of the synthesis is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[2] Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, is employed to activate the succinic anhydride. The AlCl₃ coordinates to one of the carbonyl oxygens of the anhydride, polarizing the molecule and leading to the formation of a highly electrophilic acylium ion intermediate.[3]
The electron-rich π-system of the fluorobenzene ring then acts as a nucleophile, attacking the acylium ion. The fluorine atom is an ortho,para-directing group due to its ability to donate a lone pair of electrons and stabilize the intermediate carbocation (sigma complex). The para-product is predominantly formed due to steric hindrance at the ortho positions. A subsequent deprotonation of the aromatic ring restores its aromaticity, yielding the aluminum chloride complex of 4-(4-fluorophenyl)-4-oxobutanoic acid. An aqueous workup is then necessary to hydrolyze this complex and isolate the carboxylic acid intermediate.
Step 2: Fischer Esterification
The second step involves the conversion of the intermediate carboxylic acid to its methyl ester via Fischer esterification. This reaction is an acid-catalyzed nucleophilic acyl substitution.[4] A strong acid, typically sulfuric acid (H₂SO₄), is used as a catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the methyl ester.[4] The reaction is reversible, and to drive it towards the product, a large excess of methanol is typically used.
Large-Scale Synthesis Protocol
Part 1: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid (Intermediate)
This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood or an appropriate chemical reactor.
Materials and Equipment:
| Reagent/Equipment | Specification |
| Fluorobenzene | Anhydrous, 99% |
| Succinic Anhydride | 99% |
| Aluminum Chloride (AlCl₃) | Anhydrous, powdered, 99.9% |
| Dichloromethane (DCM) | Anhydrous |
| Hydrochloric Acid (HCl) | Concentrated (37%) |
| Deionized Water | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
| 10 L Jacketed Glass Reactor | Equipped with mechanical stirrer, dropping funnel, condenser, and temperature probe |
| Heating/Cooling Circulator | |
| Buchner Funnel and Filter Flask |
Procedure:
-
Reactor Setup: Ensure the 10 L reactor is clean, dry, and purged with nitrogen. Equip the reactor with a mechanical stirrer, a 1 L dropping funnel, a condenser with a gas outlet connected to a scrubber (for HCl gas), and a temperature probe.
-
Reagent Charging: Charge the reactor with anhydrous aluminum chloride (1.5 kg, 11.25 mol). Add anhydrous dichloromethane (4 L) to the reactor and begin stirring to form a suspension.
-
Controlling Exothermicity: Cool the suspension to 0-5 °C using the heating/cooling circulator. The reaction of AlCl₃ with any trace moisture and the subsequent reaction are highly exothermic.[5]
-
Addition of Reactants: In a separate container, dissolve succinic anhydride (500 g, 5.0 mol) in fluorobenzene (1.44 kg, 15.0 mol). Slowly add this solution to the stirred AlCl₃ suspension via the dropping funnel over a period of 2-3 hours. Maintain the internal temperature of the reactor between 5-10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C. Carefully and slowly quench the reaction by adding crushed ice (3 kg) to the reactor, followed by the slow addition of concentrated hydrochloric acid (1 L). This step is highly exothermic and will generate a significant amount of HCl gas. Ensure the scrubber is functioning effectively.
-
Workup: Stop the stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Extraction: Extract the organic layer with 2 M NaOH solution (3 x 2 L). Combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white solid will precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 1 L).
-
Drying: Dry the solid product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 75-85% of 4-(4-fluorophenyl)-4-oxobutanoic acid (CAS No: 366-77-8).
Part 2: Esterification to this compound (Final Product)
Materials and Equipment:
| Reagent/Equipment | Specification |
| 4-(4-fluorophenyl)-4-oxobutanoic acid | From Part 1 |
| Methanol (MeOH) | Anhydrous, 99.8% |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Brine | Saturated aqueous NaCl solution |
| Magnesium Sulfate (MgSO₄) | Anhydrous |
| 10 L Round Bottom Flask | With reflux condenser and heating mantle |
| Rotary Evaporator |
Procedure:
-
Reaction Setup: To a 10 L round bottom flask equipped with a reflux condenser, add the dried 4-(4-fluorophenyl)-4-oxobutanoic acid (e.g., 750 g, 3.82 mol) and methanol (5 L).
-
Catalyst Addition: With stirring, slowly and carefully add concentrated sulfuric acid (75 mL) to the mixture.
-
Reflux: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting carboxylic acid is consumed.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid until the effervescence ceases.
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: To the residue, add deionized water (2 L) and extract with dichloromethane (3 x 1.5 L).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 1 L) and then with brine (1 L).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester as an oil or low-melting solid.
Expected Yield: 90-97% of this compound.
Purification and Characterization
Purification of 4-(4-fluorophenyl)-4-oxobutanoic acid
The crude carboxylic acid can be purified by recrystallization.[6]
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system.
-
Dissolution: Dissolve the crude acid in a minimum amount of hot ethanol in a large Erlenmeyer flask.
-
Crystallization: Slowly add hot deionized water to the solution until it becomes slightly turbid. Reheat the solution until it is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[7]
Purification of this compound
The crude methyl ester is best purified by vacuum distillation on a large scale.
-
Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Heat the crude ester under reduced pressure. Collect the fraction that distills at the appropriate boiling point. The boiling point of the similar compound, Methyl 4-(3-fluorophenyl)-4-oxobutanoate, is reported as 132-140 °C at 0.3 Torr, which can serve as a useful reference.[8]
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
| Analysis | 4-(4-fluorophenyl)-4-oxobutanoic acid | This compound |
| Appearance | White to off-white solid | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR | Confirm aromatic and aliphatic protons | Confirm aromatic, aliphatic, and methyl ester protons |
| ¹³C NMR | Confirm all unique carbon signals | Confirm all unique carbon signals |
| IR (cm⁻¹) | ~1700 (C=O, ketone), ~1710 (C=O, acid), 2500-3300 (O-H, acid) | ~1735 (C=O, ester), ~1700 (C=O, ketone) |
| Mass Spec | [M+H]⁺ = 197.06 | [M+H]⁺ = 211.07 |
| Melting Point | Literature value to be confirmed | N/A |
| Boiling Point | N/A | Literature value to be confirmed |
Quantitative Data and Yield Summary
| Step | Reactant | Molar Ratio | Conditions | Expected Yield | Purity |
| 1. Acylation | Fluorobenzene | 3.0 eq | 5-10 °C to RT, 12-16 h | 75-85% | >95% (crude) |
| Succinic Anhydride | 1.0 eq | ||||
| AlCl₃ | 2.25 eq | ||||
| 2. Esterification | 4-(4-fluorophenyl)-4-oxobutanoic acid | 1.0 eq | Reflux in MeOH, 4-6 h | 90-97% | >98% (distilled) |
| Methanol | Excess (solvent) | ||||
| H₂SO₄ | Catalytic |
Safety Precautions
All procedures should be performed in a well-ventilated fume hood or an appropriate reactor with proper engineering controls. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment and avoid contact with skin and eyes.[9]
-
Fluorobenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Dichloromethane (DCM): Volatile and potentially carcinogenic. Avoid inhalation and skin contact.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive and can cause severe burns. Handle with extreme care.
-
Exothermic Reactions: The Friedel-Crafts acylation and the quenching step are highly exothermic. Proper cooling and slow addition of reagents are critical to control the reaction temperature and prevent runaways.
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.
A safety data sheet for a similar compound indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[10]
Troubleshooting
| Problem | Probable Cause | Suggested Solution |
| Low yield in acylation | Incomplete reaction | Extend reaction time and monitor by HPLC/TLC. |
| Moisture in reagents or equipment | Ensure all reagents and glassware are anhydrous. | |
| Formation of isomers | High reaction temperature | Maintain the recommended temperature profile during the addition of reactants. |
| Low yield in esterification | Incomplete reaction | Ensure sufficient reflux time and use a large excess of methanol. |
| Loss of product during workup | Perform extractions carefully and ensure complete phase separation. | |
| Product contamination | Incomplete purification | Repeat recrystallization or distillation, ensuring proper technique. |
References
-
SynZeal. Safety Data Sheet for a similar compound. [Link]
-
JoVE. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
CUNY. Isolation and Purification of Organic Compounds Recrystallization. [Link]
-
Hoffman Fine Chemicals. Methyl 4-(3-fluorophenyl)-4-oxobutanoate product page. [Link]
- Google Patents.
-
CUNY York College. Purification by Recrystallization. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
PubChem. Methyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
- Google Patents.
-
HDH Synthesis. This compound, min 98%, 1 gram. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. fishersci.com [fishersci.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic Acid|CAS 68415-18-9 [benchchem.com]
- 10. synzeal.com [synzeal.com]
High-Purity Isolation of Methyl 4-(4-fluorophenyl)-4-oxobutanoate via Optimized Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Methyl 4-(4-fluorophenyl)-4-oxobutanoate is a key chemical intermediate in the synthesis of various pharmaceutical compounds and a valuable building block for protein degraders.[1] The ultimate efficacy and safety of the final active pharmaceutical ingredient (API) are critically dependent on the purity of such precursors. However, the purification of β-keto esters like this compound presents distinct challenges, primarily arising from potential degradation on acidic stationary phases and keto-enol tautomerism leading to poor separation.[2][3] This application note provides a detailed, field-proven protocol for the purification of this compound using flash column chromatography. We will delve into the causality behind experimental choices, from mobile phase selection to stationary phase treatment, to ensure a robust, reproducible, and high-yield purification process.
Core Principles: Navigating the Challenges of Keto Ester Purification
The successful purification of this compound hinges on understanding its chemical behavior on a chromatographic support.
-
Stationary Phase Selection and Acid Sensitivity: Standard silica gel possesses surface silanol groups (Si-OH) that render it acidic. This acidic environment can be detrimental to sensitive molecules like β-keto esters, potentially causing hydrolysis of the ester group or catalyzing other unwanted side reactions.[2] To create a self-validating system that prevents product loss, neutralizing the acidic sites on the silica gel is a crucial optimization step. This is effectively achieved by incorporating a small amount of a volatile base, such as triethylamine (TEA), into the eluent system or by pre-treating the silica gel.
-
Keto-Enol Tautomerism and Peak Broadening: The presence of both a ketone and an ester functionality allows the compound to exist as two rapidly interconverting isomers: the keto and enol tautomers. This dynamic equilibrium on the column can lead to significant band broadening or tailing peaks, which compromises resolution and results in impure fractions.[2] While this phenomenon cannot be stopped, its chromatographic effects can be managed through careful mobile phase optimization to ensure sharp, well-defined peaks.
-
The Role of Thin-Layer Chromatography (TLC): TLC is an indispensable tool for method development. It allows for rapid determination of the optimal mobile phase composition required for effective separation. For column chromatography, a target compound should have an Rf value of approximately 0.2-0.4 in the selected solvent system.[4] This range ensures that the compound moves through the column at a practical rate—not so fast that it co-elutes with non-polar impurities (high Rf) and not so slow that it leads to excessive band broadening (low Rf).
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude this compound | Glass Chromatography Column (40-60 mm diameter) |
| Silica Gel (230-400 mesh) | Fraction Collector or Test Tubes |
| n-Hexane (ACS Grade or higher) | Rotary Evaporator |
| Ethyl Acetate (ACS Grade or higher) | TLC Tank |
| Triethylamine (TEA, optional) | UV Lamp (254 nm) |
| TLC Plates (Silica gel 60 F254) | Glass Capillary Tubes for spotting |
| Cotton or Glass Wool | Standard Laboratory Glassware |
| Sand (Washed) | Fume Hood |
Pre-Purification: TLC Method Development
Objective: To identify a mobile phase that provides optimal separation of the target compound from impurities with an Rf value between 0.2 and 0.4.
-
Prepare Test Eluents: In small beakers, prepare various mixtures of n-Hexane and Ethyl Acetate. Common starting ratios to test include 9:1, 4:1, and 2:1 (Hexane:Ethyl Acetate).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of ethyl acetate or dichloromethane.
-
Spot the TLC Plate: Using a glass capillary, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing tank containing the test eluent. Ensure the tank is saturated with the solvent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze and Select: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for the target compound in each eluent. Select the solvent system that gives the desired Rf of ~0.2-0.4 and shows the best separation from other UV-active impurities.
Detailed Column Chromatography Protocol
This protocol is designed for purifying approximately 1-2 g of crude material. The column size and solvent volumes should be scaled accordingly for different quantities. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.[4]
Step 4.1: Column Preparation (Slurry Packing)
-
Setup: Securely clamp a glass chromatography column in a vertical position inside a fume hood. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin (1 cm) layer of sand on top of the plug.
-
Prepare Slurry: In a beaker, create a slurry by mixing silica gel (e.g., 60 g) with the initial, least polar mobile phase determined by TLC (e.g., 9:1 Hexane:Ethyl Acetate). Stir gently to remove air bubbles.
-
Pack the Column: With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Ensure Even Packing: Gently tap the sides of the column as the silica settles to ensure a uniform and tightly packed bed, free of air bubbles or cracks.
-
Equilibrate: Allow the solvent to drain until the level is just above the top of the silica bed. Crucially, do not let the column run dry at any stage. Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading. Wash the column with 2-3 column volumes of the mobile phase to fully equilibrate the stationary phase.
Step 4.2: Sample Preparation and Loading
-
Dissolve Sample: Dissolve the crude this compound (e.g., 1.5 g) in the minimum amount of the mobile phase. A concentrated sample band is essential for good separation.
-
Load the Column: Carefully use a pipette to add the sample solution to the top of the column, allowing it to adsorb onto the top layer of sand.
-
Adsorb Sample: Open the stopcock and drain the solvent until the sample solution has fully entered the sand layer.
-
Rinse: Carefully rinse the sides of the column with a small amount of fresh eluent and allow this to adsorb onto the packing as well. This ensures all the sample enters the column in a narrow band.
Step 4.3: Elution and Fraction Collection
-
Fill the Column: Carefully fill the column with the mobile phase.
-
Begin Elution: Open the stopcock to establish a steady flow rate (e.g., 5-10 mL/minute).
-
Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or a fraction collector. The size of the fractions (e.g., 10-20 mL) will depend on the column size and the separation achieved on TLC.
Step 4.4: Monitoring and Pooling of Fractions
-
TLC Analysis: Periodically, analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product and impurities.
-
Identify Pure Fractions: Based on the TLC analysis, identify the fractions that contain the pure target compound, free from faster-running (higher Rf) and slower-running (lower Rf) impurities.
-
Pool Fractions: Combine the identified pure fractions into a single, clean, pre-weighed round-bottom flask.
Step 4.5: Product Isolation
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.
-
Final Drying: Place the flask under high vacuum for a period to remove any residual solvent.
-
Characterization: Determine the mass of the purified product and calculate the yield. Assess the final purity using analytical methods such as NMR, GC-MS, or HPLC.
Workflow Visualization
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of this compound.
Data Summary Table
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Provides high surface area for effective separation. |
| Crude:Silica Ratio | 1:30 to 1:50 (w/w) | Prevents column overloading and ensures good resolution.[4] |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate mixture | Offers good selectivity for keto esters; components are volatile and easily removed. |
| Target Rf Value | 0.2 - 0.4 | Ensures optimal residence time on the column for good separation.[4] |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler; gradient (increasing ethyl acetate) can speed up elution of late-eluting compounds. |
| Detection Method | TLC with UV visualization (254 nm) | The aromatic ring in the compound is UV-active, allowing for easy detection. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. |
| Compound may be degrading on the acidic silica. | Test compound stability on a TLC plate. If degradation is seen, use deactivated silica or add ~0.5% triethylamine (TEA) to the mobile phase.[2] | |
| Compound elutes too quickly (High Rf) | Mobile phase is too polar. | Decrease the eluent polarity by increasing the proportion of n-hexane. |
| Poor separation (overlapping bands) | Column was overloaded with the crude sample. | Reduce the amount of crude material loaded relative to the amount of silica gel.[4] |
| The initial sample band was too wide. | Ensure the crude sample is dissolved in the absolute minimum volume of solvent before loading. | |
| Streaking or tailing peaks on TLC/column | Keto-enol tautomerism is occurring.[2] | While difficult to eliminate, adding a small amount of a polar modifier (like methanol) or using TEA-deactivated silica can sometimes improve peak shape. |
| Sample is too concentrated on the TLC plate. | Dilute the sample used for TLC spotting. |
References
- Technical Support Center: Column Chromatography Purification of Keto Esters. (n.d.). BenchChem.
- Organocatalytic Asymmetric Peroxidation of ,-Unsaturated -Keto Esters—A Novel Route to Chiral Cycloperoxides. (2023). CORA.
- This compound, min 98%, 1 gram. (n.d.). Fisher Scientific.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia.
- Transesterfication of β-keto esters during gas chromatography and their tautomers separation. (2008). ResearchGate.
- Solubility Profile of Methyl 4-(2-fluorophenyl)-3-oxobutanoate: A Technical Guide. (n.d.). BenchChem.
- Technical Support Center: Purification of Methyl 4-oxohexanoate by Column Chromatography. (n.d.). BenchChem.
- Supporting Information for a chemical synthesis. (n.d.). Source not specified.
- Photo-induced energy transfer relay of N-heterocyclic carbene catalysis: An asymmetric α- fluorination/isomerization cascade. (n.d.). The Royal Society of Chemistry.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC.
- Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. (n.d.). Beilstein Journals.
Sources
Application Notes and Protocols for the Purification of Methyl 4-(4-fluorophenyl)-4-oxobutanoate
Abstract
These application notes provide a comprehensive guide for the purification of Methyl 4-(4-fluorophenyl)-4-oxobutanoate, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the limited availability of specific physicochemical data for this compound, this document presents a systematic approach, beginning with the crucial step of determining the physical state of the crude material. Based on this initial assessment, detailed protocols for either recrystallization (for solids) or alternative purification methods (for oils) are provided. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound.
Introduction: The Purification Challenge
The purity of starting materials and intermediates is a cornerstone of successful chemical synthesis, particularly in the context of drug development where impurities can have significant impacts on safety and efficacy. This compound (MF: C₁₁H₁₁FO₃, MW: 210.2 g/mol , CAS: 39560-31-1) is a versatile building block, but like many organic compounds, its synthesis can result in a crude product containing residual reactants, byproducts, and other contaminants.[1][2]
A literature review reveals a notable lack of specific data on the melting point and solubility of this compound. While the structurally similar Methyl 4-(4-chlorophenyl)-4-oxobutanoate is a solid with a melting point of 52-53 °C, the analogous Methyl 4-(3-fluorophenyl)-4-oxobutanoate is described as an oil.[3] This ambiguity necessitates a flexible and systematic approach to purification.
This guide, therefore, is structured to empower the researcher to first characterize their crude product and then select the most appropriate purification strategy.
Preliminary Assessment: Is Your Compound a Solid or an Oil?
Before any purification technique can be selected, the physical state of your crude this compound at room temperature must be determined.
Protocol 2.1: Determination of Physical State
-
Visual Inspection: At ambient temperature (20-25 °C), visually inspect a small sample of your crude product. Is it a free-flowing solid, a viscous oil, or a semi-solid?
-
Low-Temperature Test: If the sample is an oil or semi-solid, cool a small amount in an ice bath (0 °C) or a freezer (-20 °C) for 15-30 minutes. Observe if solidification occurs.
-
Melting Point Analysis (if solid): If the compound is a solid at room temperature or becomes a solid upon cooling, determine its melting point range using a standard melting point apparatus. A broad melting range is indicative of an impure substance.[4]
The outcome of this initial assessment will direct you to the appropriate purification protocol outlined below.
Path A: The Compound is a Solid - Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[2][5] The principle relies on dissolving the impure solid in a hot solvent and then allowing it to cool, whereupon the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.[6][7]
The Cornerstone of Recrystallization: Solvent Selection
The choice of solvent is paramount for successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
The solvent should be chemically inert with respect to the compound.
-
A relatively low boiling point is desirable for easy removal from the purified crystals.
Given the keto-ester functionality of this compound, a "like dissolves like" approach suggests solvents of intermediate polarity.
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity (Relative) | Comments |
| Isopropanol | 82 | 0.546 | Good general-purpose solvent for moderately polar compounds. |
| Ethanol | 78 | 0.654 | Similar to isopropanol, may have slightly higher solvating power. |
| Ethyl Acetate | 77 | 0.228 | A good choice for esters.[8] |
| Acetone | 56 | 0.355 | A good choice for ketones.[8] |
| Toluene | 111 | 0.099 | Can be effective for aromatic compounds. |
| Heptane/Hexane | 98/69 | ~0.01 | Non-polar, likely to be used as an anti-solvent. |
| Water | 100 | 1.000 | The compound is likely insoluble, but could be used in a mixed-solvent system with a miscible organic solvent like ethanol or isopropanol. |
Protocol for Solvent Screening
This protocol will help you identify the optimal solvent or solvent pair for your compound.
-
Place approximately 50 mg of your crude solid into several small test tubes.
-
To each tube, add a different solvent from Table 1, dropwise, at room temperature until the volume is around 0.5 mL. Agitate the tube. Note the solubility at room temperature. An ideal solvent will show low solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystallization does not occur, try scratching the inside of the test tube with a glass rod or adding a seed crystal (if available).
-
Once at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.
-
Evaluate the outcome: An ideal solvent will result in a good yield of well-formed crystals.
For Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool. Common pairs include ethanol/water and toluene/heptane.
Step-by-Step Recrystallization Protocol
The following workflow provides a detailed procedure for recrystallization.
Caption: A typical workflow for the recrystallization of a solid compound.
Troubleshooting Common Recrystallization Issues
-
Oiling Out: If the compound separates as an oil upon cooling, this may be because the boiling point of the solvent is higher than the melting point of the compound. To remedy this, reheat the solution and add more solvent.
-
No Crystals Form: If crystallization does not occur upon cooling, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. If this fails, some of the solvent may need to be evaporated to increase the concentration.
-
Low Recovery: This can be due to using too much solvent, cooling the solution too quickly, or washing the crystals with a solvent that is too warm.
Path B: The Compound is an Oil - Alternative Purification Strategies
If your crude this compound is an oil at room temperature and does not solidify upon cooling, direct recrystallization is not a viable purification method. In this scenario, column chromatography is the most common and effective alternative.
Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
General Principles:
-
Stationary Phase: Silica gel is a good starting point for moderately polar compounds like this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal ratio of these solvents needs to be determined by thin-layer chromatography (TLC) analysis to achieve good separation of the target compound from its impurities. A good starting point for eluent screening would be a 20-30% ethyl acetate in hexane mixture.
-
Procedure: A slurry of silica gel in the mobile phase is packed into a glass column. The crude oil is then loaded onto the top of the silica gel and the mobile phase is passed through the column. Fractions are collected and analyzed by TLC to identify those containing the purified product. The solvent is then removed from the pooled, pure fractions by rotary evaporation.
Caption: Decision tree for selecting the appropriate purification method.
Advanced Technique: Derivatization for Recrystallization
In some cases, an oily compound can be converted into a crystalline derivative, which can then be purified by recrystallization. After purification, the derivative can be chemically converted back to the original compound. This is a more complex, multi-step process and is generally only considered if chromatography is not effective or feasible. For a keto-ester, potential crystalline derivatives could include semicarbazones or 2,4-dinitrophenylhydrazones, formed by reacting the ketone functionality.
Conclusion
The purification of this compound requires a methodical approach due to the current lack of specific physicochemical data. By first determining the physical state of the crude product, researchers can confidently select the most appropriate purification strategy. For solid materials, a systematic approach to solvent screening will lead to an effective recrystallization protocol. For oily products, column chromatography is the recommended method. These detailed application notes and protocols provide a robust framework for obtaining high-purity this compound, a critical step in advancing research and development in the chemical and pharmaceutical sciences.
References
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]
-
Blades, K., et al. (n.d.). CAS RN 69797-47-3 | Methyl 4-(3-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Recrystallization. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound, min 98%. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
JoVE. (2020). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization I. Retrieved from [Link]
-
A1 Cpd Sourcing. (n.d.). Fast Delivery 7148-01-8 | Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. mt.com [mt.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. This compound | CAS#:39560-31-1 | Chemsrc [chemsrc.com]
- 5. Methyl 4-oxobutanoate | Sigma-Aldrich [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
Application and Protocol Guide for the Purity Assessment of Methyl 4-(4-fluorophenyl)-4-oxobutanoate
Introduction:
Methyl 4-(4-fluorophenyl)-4-oxobutanoate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is a critical determinant of the quality, safety, and efficacy of the final drug product. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for assessing the purity of this compound. We will delve into the scientific principles behind each method, offering detailed, field-proven protocols and explaining the causality behind experimental choices. This guide is designed to be a self-validating system, grounded in authoritative references and scientific integrity.
The Analytical Challenge: A Proactive Approach to Purity
The purity of an active pharmaceutical ingredient (API) intermediate like this compound is not merely a quality control checkpoint but a foundational element of drug development. Impurities can arise from various sources, including the synthetic route, degradation, or storage. A thorough understanding of the synthetic pathway is paramount to anticipating potential impurities.
The most probable synthetic route to this compound is a Friedel-Crafts acylation of fluorobenzene with a derivative of succinic acid, such as succinic anhydride or a mono-esterified succinyl chloride.[1] This understanding allows us to predict a spectrum of potential impurities:
-
Starting Materials: Unreacted fluorobenzene and the succinic acid derivative.
-
Regioisomers: The Friedel-Crafts acylation of fluorobenzene, an ortho-, para-directing activating group, will predominantly yield the desired para-substituted product. However, the formation of the ortho- and, to a lesser extent, the meta-isomer is possible and must be monitored.[2][3]
-
Polysubstituted Products: Although the acyl group is deactivating, under certain conditions, diacylation products could form.[2]
-
Residual Catalysts and Solvents: Remnants from the reaction workup, such as aluminum chloride and reaction solvents.
-
Degradation Products: The molecule contains ester and ketone functionalities, which can be susceptible to hydrolysis or other degradation pathways under stress conditions.
A robust analytical strategy, therefore, must be able to separate and quantify the main component while also detecting and identifying these potential impurities. This guide will focus on a multi-pronged approach, leveraging the strengths of orthogonal analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography with Flame Ionization Detection (GC-FID).
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, integrating orthogonal analytical techniques for a robust and reliable determination.
Sources
Troubleshooting & Optimization
"Methyl 4-(4-fluorophenyl)-4-oxobutanoate" reaction side products and impurities
Welcome to the dedicated technical support center for the synthesis of Methyl 4-(4-fluorophenyl)-4-oxobutanoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we will address common challenges, troubleshoot side reactions, and answer frequently asked questions to help you optimize your synthetic protocols, improve yield, and ensure the highest purity of your final product.
Troubleshooting Guide: Common Issues & Solutions
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yield in the synthesis of this compound is a frequent issue that can often be traced back to several key factors, primarily related to the common synthetic routes like the Friedel-Crafts acylation of fluorobenzene with succinic anhydride followed by esterification.[1][2]
Potential Causes & Corrective Actions:
-
Incomplete Reaction: The Friedel-Crafts acylation may not have gone to completion. This can be due to insufficient or deactivated catalyst, or suboptimal reaction temperatures.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure your Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. Aluminum chloride is highly hygroscopic and will lose activity upon exposure to moisture.
-
Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is typically required because both the starting material and the product form complexes with it.[3]
-
Temperature Control: The reaction can be exothermic, so appropriate cooling should be available.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.
-
-
-
Side Reactions: Several side reactions can consume your starting materials and reduce the yield of the desired product.
-
Troubleshooting Steps:
-
Polyacylation: While the introduction of the first acyl group deactivates the fluorobenzene ring, making a second acylation less favorable, it can occur under harsh conditions.[4]
-
Impurity Formation: Impurities in the reagents or solvents can lead to unexpected side products.[4] Always use high-purity, anhydrous reagents and solvents.
-
-
-
Work-up Issues: Product loss during the aqueous work-up and extraction is a common culprit for low yields.
-
Troubleshooting Steps:
-
Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under basic conditions.
-
Emulsion Formation: Emulsions during extraction can trap the product. Adding brine can help break up emulsions.
-
Incomplete Extraction: Ensure you are using an appropriate solvent and performing a sufficient number of extractions.
-
-
Experimental Protocol: Optimizing the Friedel-Crafts Acylation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride.[4]
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add fluorobenzene, followed by the portion-wise addition of succinic anhydride, maintaining a low temperature.[1]
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Proceed with extraction using a suitable organic solvent, followed by washing, drying, and solvent evaporation.
FAQs: Impurity Profiling and Prevention
Question 2: I've identified an impurity with a similar mass to my product in my final sample. What could it be and how do I get rid of it?
The presence of impurities with a mass similar to this compound often points to regioisomers formed during the synthesis.
Common Impurities and Their Origins:
| Impurity Name | Common Origin | Mitigation Strategy |
| Methyl 4-(2-fluorophenyl)-4-oxobutanoate (Ortho-isomer) | The fluorine atom in fluorobenzene is an ortho-, para-director. While the para-product is favored due to less steric hindrance, the ortho-isomer is the most common side product.[4] | Optimize reaction conditions (temperature, catalyst) to favor para-substitution. Purification via column chromatography is often necessary. |
| Diacylation Products | Occurs under harsh reaction conditions (e.g., high temperature, excess acylating agent).[4] | Use appropriate stoichiometry and maintain controlled reaction temperatures. |
| 4-(4-fluorophenyl)-4-oxobutanoic acid | Incomplete esterification of the carboxylic acid intermediate. | Ensure the esterification reaction goes to completion by using a suitable catalyst and reaction time. |
Visualizing Impurity Formation:
Caption: Regioisomer formation in Friedel-Crafts acylation.
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating isomers. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be used.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification technique.
Question 3: My final product has a yellowish tint. What causes this discoloration and is it a concern?
A yellow discoloration in the final product is a common observation and can be attributed to several factors.
Potential Causes of Discoloration:
-
Residual Catalyst: Trace amounts of the Lewis acid catalyst or other metal complexes can cause coloration.
-
Solution: A thorough aqueous work-up, including washes with dilute acid and brine, is crucial.
-
-
High Molecular Weight Byproducts: Harsh reaction conditions can lead to the formation of colored, polymeric side products.
-
Solution: Maintain careful control over reaction temperature and stoichiometry. Purification methods like column chromatography will remove these impurities.
-
-
Aromatic Impurities: The presence of certain aromatic impurities in the starting materials can lead to colored products.
-
Solution: Ensure the use of high-purity starting materials.[4]
-
Is the Color a Concern?
For many research applications, a slight yellow tint may not be problematic if the purity, as determined by methods like HPLC or NMR, is high (e.g., >98%). However, for applications in drug development with strict specifications, the color will need to be removed through purification.
Troubleshooting Workflow for Discoloration:
Caption: Decision workflow for addressing product discoloration.
References
- BenchChem. (n.d.). identifying side products in Friedel-Crafts acylation of fluorobenzene.
- BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride.
- ChemicalBook. (2019, October 28). Activity and Synthesis of Methyl 4-oxobutanoate.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
Sources
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-(4-fluorophenyl)-4-oxobutanoate
Welcome to the technical support center for the synthesis of Methyl 4-(4-fluorophenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your product.
Reaction Overview: The Friedel-Crafts Acylation Approach
The most common and direct route to synthesize this compound is through the Friedel-Crafts acylation of fluorobenzene with a suitable succinic acid derivative, typically methyl 4-chloro-4-oxobutanoate (the methyl ester of succinyl chloride) or succinic anhydride followed by esterification. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[1][2]
The primary transformation is an electrophilic aromatic substitution where the acylium ion, generated from the acylating agent and the Lewis acid, attacks the electron-rich fluorobenzene ring.[3] The fluorine atom is an ortho-, para-director; however, the para-product is sterically favored and is the desired isomer.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields are a frequent issue in Friedel-Crafts acylation. Several factors can contribute to this problem. A systematic approach to troubleshooting is crucial.
-
Cause 1: Inactive Catalyst. Aluminum chloride is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.
-
Solution: Ensure you are using freshly opened, anhydrous aluminum chloride. Handle it quickly in a dry environment, preferably in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Cause 2: Impure or Wet Reagents and Solvents. Water in the reaction mixture will react with the Lewis acid and the acylating agent.
-
Solution: Use anhydrous solvents. If you are using a solvent like dichloromethane or dichloroethane, ensure it is properly dried before use. Fluorobenzene and the acylating agent should also be of high purity and anhydrous.
-
-
Cause 3: Incorrect Stoichiometry. In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst.[1] This requires the use of at least a stoichiometric amount of the catalyst.
-
Solution: A slight excess of the Lewis acid (e.g., 1.1 to 1.5 equivalents) is often beneficial. However, a large excess can sometimes promote side reactions.[4] The molar ratio of fluorobenzene to the acylating agent should also be optimized. Using an excess of fluorobenzene can help drive the reaction to completion and minimize diacylation.
-
-
Cause 4: Suboptimal Reaction Temperature. Friedel-Crafts reactions are temperature-sensitive. Too low a temperature may lead to an impractically slow reaction rate, while too high a temperature can promote the formation of side products and decrease selectivity.[4]
-
Solution: The optimal temperature should be determined empirically. A good starting point is to add the reagents at a low temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to room temperature or be gently heated (e.g., 40-60 °C) while monitoring its progress.[4]
-
Q2: I am observing significant amounts of an isomeric impurity. How can I improve the regioselectivity for the para-product?
While the para-product is favored, the formation of the ortho-isomer is a common side reaction.
-
Cause: The fluorine atom directs electrophilic substitution to both the ortho and para positions. While the bulky acylium ion generally favors the less sterically hindered para-position, certain conditions can increase the amount of the ortho-isomer.[4]
-
Solution 1: Control the Reaction Temperature. Lower reaction temperatures generally favor the formation of the para-isomer as the reaction is under kinetic control and the activation energy for para-substitution is lower due to less steric hindrance.[4]
-
Solution 2: Choice of Lewis Acid. While AlCl₃ is common, other Lewis acids can offer different selectivity. For instance, milder Lewis acids might improve para-selectivity in some cases. Some modern approaches use solid acid catalysts or rare earth triflates to improve selectivity and ease of workup.[5][6]
-
Q3: My final product seems to be degrading during workup or purification. What could be happening?
The product, a β-keto ester, can be susceptible to hydrolysis and decarboxylation under certain conditions.[7][8]
-
Cause 1: Hydrolysis of the Methyl Ester. Prolonged exposure to acidic or basic aqueous conditions during workup can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(4-fluorophenyl)-4-oxobutanoic acid.
-
Solution: Perform the aqueous workup efficiently and at low temperatures. After quenching the reaction with ice/HCl, promptly extract the product into an organic solvent. Wash the organic layer with brine to remove excess water and dry it thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
-
-
Cause 2: Decarboxylation. If the ester is hydrolyzed to the β-keto acid, subsequent heating can cause decarboxylation to yield 1-(4-fluorophenyl)propan-1-one.[9][10]
-
Solution: Avoid excessive heating during solvent evaporation or purification if hydrolysis is suspected. If purification by distillation is required, perform it under high vacuum to keep the temperature as low as possible.
-
Frequently Asked Questions (FAQs)
-
What is the recommended Lewis acid for this synthesis? Anhydrous aluminum chloride (AlCl₃) is the most commonly used and cost-effective Lewis acid for this type of Friedel-Crafts acylation.[11] However, other Lewis acids like ferric chloride (FeCl₃), or more modern catalysts like scandium triflate, can also be effective and may offer advantages in terms of handling and selectivity.[5][6]
-
How should I monitor the reaction progress? Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting materials (fluorobenzene and the acylating agent) and the product will have different Rf values. Alternatively, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used for more quantitative monitoring.[12]
-
What are the critical safety precautions for this reaction? The Friedel-Crafts acylation involves hazardous materials. Aluminum chloride reacts violently with water and is corrosive.[2] Acyl chlorides are lachrymatory and corrosive. The reaction can be exothermic and may release HCl gas.[11] Always perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have a quenching plan in place.
-
Can I use succinic anhydride instead of a methyl succinoyl chloride derivative? Yes, succinic anhydride can be used to acylate fluorobenzene.[13] This will yield 4-(4-fluorophenyl)-4-oxobutanoic acid. A subsequent esterification step (e.g., reacting with methanol in the presence of an acid catalyst like H₂SO₄ or SOCl₂) would be required to obtain the desired methyl ester.[14]
Experimental Protocols & Data
Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Lewis Acid | Anhydrous AlCl₃ | Effective and widely available catalyst.[11] |
| Stoichiometry (AlCl₃) | 1.1 - 1.5 equivalents | Ensures complete reaction by accounting for complexation with the product.[1] |
| Stoichiometry (Fluorobenzene) | 1.5 - 3.0 equivalents | Acts as both reactant and solvent, drives the reaction to completion. |
| Temperature | 0 °C to RT (or gentle heating up to 50 °C) | Balances reaction rate and selectivity.[4] |
| Solvent | Excess Fluorobenzene or an inert solvent like Dichloromethane | Anhydrous conditions are critical.[15] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or HPLC to determine completion. |
Protocol 1: Synthesis of this compound
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Maintain an inert atmosphere (N₂ or Ar).
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents). Add excess fluorobenzene (2-3 equivalents), which will also serve as the solvent.
-
Cooling: Cool the stirred suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve methyl 4-chloro-4-oxobutanoate (1.0 equivalent) in a small amount of anhydrous fluorobenzene and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Cool the reaction mixture back to 0 °C and carefully quench it by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.
-
Washing: Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Purity Analysis by HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and run a gradient to increase the percentage of B over 20-30 minutes.
-
Detection: Monitor at a wavelength where the product has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or acetonitrile.
Visualizations
Caption: General experimental workflow for Friedel-Crafts acylation.
Caption: Key steps in the Friedel-Crafts acylation mechanism.[15]
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. (2021). Available from: [Link]
-
PubMed. Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. Available from: [Link]
-
YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. (2022). Available from: [Link]
-
ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2025). Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
- Google Patents. CN101462931A - Method for acylating fluorobenzene.
-
Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]
-
Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
PrepChem.com. Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]
-
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016). Available from: [Link]
-
Harvard University. Friedel-Crafts Acylation.doc. Available from: [Link]
-
YouTube. Friedel-Crafts Acylation. (2018). Available from: [Link]
- Google Patents. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Available from: [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]
-
PubChem. Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Available from: [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. DSpace [open.bu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 7. aklectures.com [aklectures.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 14. prepchem.com [prepchem.com]
- 15. benchchem.com [benchchem.com]
Improving the yield of reactions with "Methyl 4-(4-fluorophenyl)-4-oxobutanoate"
Welcome to the technical support center for Methyl 4-(4-fluorophenyl)-4-oxobutanoate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for improving reaction yields and overcoming common challenges encountered when working with this versatile β-keto ester.
Introduction: Understanding the Reactivity
This compound is a β-keto ester, a class of compounds prized for their synthetic utility.[1] Their value stems from the acidity of the α-hydrogens located between the two carbonyl groups, allowing for the formation of a stabilized enolate ion.[2] This enolate is a potent nucleophile, serving as a key intermediate for forming new carbon-carbon and carbon-heteroatom bonds.[1][3] However, this reactivity also opens pathways to several competing side reactions. This guide will help you navigate these pathways to maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not working, and I'm recovering most of my starting material. What is the most likely cause?
A1: Recovering the starting material almost always points to an issue with enolate formation. The α-hydrogen of a β-keto ester is acidic, but it still requires a sufficiently strong base for complete deprotonation.[2] If the base is too weak or if protic impurities (like water or alcohol) are present, the deprotonation equilibrium will favor the starting material.
Key Actions:
-
Verify Base Strength: Ensure the pKa of your base's conjugate acid is significantly higher than that of the β-keto ester (typically ~11 for β-keto esters).
-
Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon). Moisture will quench the base and the enolate.
-
Check Reagent Purity: Impurities in the starting material or reagents can interfere with the reaction.
Q2: My yield is low, and I've isolated a significant amount of 4-(4-fluorophenyl)-4-oxobutanoic acid. What happened?
A2: You are observing ester hydrolysis. This can happen under either acidic or basic conditions, particularly during an aqueous workup.[4][5] The resulting β-keto acid is often unstable and can proceed to the next issue.
Key Actions:
-
Avoid Aqueous Workups at High Temperatures: If you must perform an aqueous extraction, do so at low temperatures (0-5 °C) and work quickly.
-
Use Anhydrous Bases: Using hydroxide bases (e.g., NaOH, KOH) is not recommended as they can lead to irreversible hydrolysis (saponification).[5][6] Opt for alkoxide or hydride bases.
Q3: I'm getting a ketone, 1-(4-fluorophenyl)butan-1-one, as my main product instead of my target. Why?
A3: This is a classic case of decarboxylation. It is a two-step process where the methyl ester is first hydrolyzed to the β-keto acid, which then readily loses CO₂ upon gentle heating.[2][7] The reaction proceeds through a stable, six-membered cyclic transition state, making it a very common and often unavoidable side reaction if the β-keto acid is formed.[7]
Key Actions:
-
Strictly Control Temperature: Avoid heating the reaction mixture during or after hydrolysis.
-
Use Non-Hydrolytic Conditions: If possible, purify your product using non-aqueous methods like column chromatography on silica gel. If an aqueous workup is necessary, keep it cold and brief.
Troubleshooting Guide: Specific Scenarios
This section provides a deeper dive into specific experimental problems and their mechanistic causes.
Scenario 1: Low Yield in Alkylation Reactions
Alkylation is one of the most common reactions for β-keto esters.[3] However, achieving high yields requires careful control of conditions to prevent side reactions.
The core of the issue lies in controlling the formation and subsequent reaction of the enolate intermediate.
Caption: Troubleshooting workflow for alkylation reactions.
Table 1: Optimizing Alkylation Reaction Parameters
| Parameter | Issue / Observation | Mechanistic Rationale & Recommended Action |
| Base Selection | Starting material recovered. | The base is not strong enough for complete deprotonation. Action: Switch to a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) to drive enolate formation to completion.[5] |
| Solvent | O-alkylation byproduct observed. | Protic solvents can solvate the enolate's oxygen atom, leaving the carbon more nucleophilic. Aprotic polar solvents (e.g., THF, DMF) are generally preferred. |
| Temperature | Self-condensation byproduct. | Higher temperatures can increase the rate of undesired side reactions. Action: Form the enolate at a low temperature (e.g., -78 °C with LDA) and then slowly warm the reaction after adding the alkylating agent.[5] |
| Addition Order | Complex mixture of products. | Adding the base to a mixture of the keto ester and alkylating agent can lead to competing reactions. Action: Always pre-form the enolate by adding the keto ester to the base solution. Once formation is complete, slowly add the alkylating agent. |
-
Preparation: Under an inert atmosphere (Argon), add a freshly distilled aprotic solvent (e.g., THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Cool the solvent to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA). Add the base (e.g., 1.1 equivalents of NaH) portion-wise.
-
Enolate Formation: Slowly add a solution of this compound (1.0 equivalent) in the same dry solvent via the dropping funnel. Stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (1.0-1.2 equivalents) dropwise, keeping the temperature controlled.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Quenching & Workup: Cool the reaction to 0 °C and carefully quench by slow addition of a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Scenario 2: Formation of Dimeric Byproducts
This is a Claisen-type self-condensation reaction, where the enolate of one molecule attacks the ester carbonyl of another molecule.[5][6] This is more likely to occur if the electrophile (e.g., your alkylating agent) is unreactive or if the enolate concentration is high before the electrophile is added.
Caption: Competing pathways of the enolate intermediate.
Table 2: Minimizing Self-Condensation
| Strategy | Rationale |
| Use a Strong, Non-nucleophilic Base | Bases like LDA ensure rapid and quantitative conversion to the enolate, leaving no starting material to act as an electrophile.[5] |
| Controlled Addition | Add the solution of the pre-formed enolate slowly to the solution of the electrophile. This keeps the instantaneous concentration of the enolate low, favoring reaction with the electrophile over self-condensation. |
| Use a More Reactive Electrophile | If possible, switch to a more reactive electrophile (e.g., from an alkyl chloride to an iodide) to ensure it reacts with the enolate faster than the enolate can react with itself. |
By understanding the delicate balance of reactivity of this compound, you can effectively troubleshoot your experiments, minimize side reactions, and significantly improve the yield and purity of your desired products.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Tsuji, J. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. Retrieved from [Link]
-
Jørgensen, K. A., et al. (n.d.). Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]
-
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
-
Sarlah, D., et al. (n.d.). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. PMC - NIH. Retrieved from [Link]
-
Fiveable. (n.d.). β-keto esters Definition. Retrieved from [Link]
-
ResearchGate. (n.d.). b-Ketoesters as a valuable tool for the synthesis of complex natural products. Retrieved from [Link]
-
Toste, F. D., et al. (n.d.). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. NIH. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
MCAT Review. (n.d.). Keto Acids and Esters. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Retrieved from [Link]
-
ACS Publications. (n.d.). Mastering .beta.-Keto Esters. Retrieved from [Link]
-
JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]
- Google Patents. (n.d.). Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
YouTube. (2020). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. Retrieved from [Link]
-
African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Bl-D. (n.d.). Methyl 4-(3-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[4][8][9]triazo. Retrieved from [Link]
-
ChemSynthesis. (2025). methyl 4-cyano-4-oxobutanoate. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. mcat-review.org [mcat-review.org]
- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 4. aklectures.com [aklectures.com]
- 5. benchchem.com [benchchem.com]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 7. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 8. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Reactions with Methyl 4-(4-fluorophenyl)-4-oxobutanoate
Welcome to the technical support center for Methyl 4-(4-fluorophenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when working with this versatile β-keto ester. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the success of your experiments.
I. Synthesis of this compound via Friedel-Crafts Acylation
A common route to synthesize this compound and its analogs is through the Friedel-Crafts acylation of a substituted benzene with a suitable acylating agent.[1] This section addresses frequent issues encountered during this synthesis.
Question 1: My Friedel-Crafts acylation reaction to produce this compound is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in Friedel-Crafts acylation can stem from several factors, primarily related to catalyst activity, reactant purity, and reaction conditions.
Causality and Optimization Strategies:
-
Catalyst Inactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly moisture-sensitive. Trace amounts of water in your solvent or on your glassware can hydrolyze and deactivate the catalyst.
-
Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Substrate Purity: The purity of both fluorobenzene and the acylating agent (e.g., succinic anhydride or a derivative) is critical. Impurities can interfere with the catalyst and lead to side reactions.
-
Protocol: Use high-purity starting materials. If necessary, purify the starting materials by distillation or recrystallization before use.
-
-
Reaction Temperature: Friedel-Crafts reactions can be temperature-sensitive. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions and decomposition.
-
Protocol: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
-
Stoichiometry of the Catalyst: Due to the formation of a complex between the ketone product and the Lewis acid catalyst, a stoichiometric amount of the catalyst is often required for full conversion.[2]
-
Protocol: Use at least one equivalent of the Lewis acid catalyst relative to the acylating agent. In some cases, a slight excess may be beneficial.
-
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation:
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.
II. Reactions Utilizing this compound
This section focuses on troubleshooting reactions where this compound is used as a starting material.
Question 2: I am attempting an alkylation at the α-carbon of this compound, but I am observing low conversion and the formation of multiple products. How can I improve the selectivity and yield?
Answer:
The α-carbon of a β-keto ester is acidic and can be deprotonated to form a nucleophilic enolate for alkylation.[3][4] However, issues with conversion and selectivity are common and can be addressed by carefully selecting the base and reaction conditions.
Causality and Optimization Strategies:
-
Incomplete Deprotonation: If the base used is not strong enough, an equilibrium will exist between the starting material and the enolate. This can lead to incomplete conversion and potential side reactions.
-
Protocol: Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) to ensure complete and irreversible deprotonation.
-
-
Dialkylation: If a reactive alkylating agent is used or if the reaction conditions are not carefully controlled, a second alkylation can occur at the α-carbon, leading to a mixture of mono- and di-alkylated products.
-
Protocol: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly at a low temperature to control the reaction rate.
-
-
O- vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation). While C-alkylation is generally favored with alkyl halides, the choice of solvent and counter-ion can influence the ratio of products.
-
Protocol: C-alkylation is typically favored in polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
-
Hydrolysis of the Ester: If the reaction is not performed under anhydrous conditions, the ester can be hydrolyzed, especially if a hydroxide-containing base is used.[3]
-
Protocol: Use anhydrous solvents and reagents. Avoid bases such as sodium hydroxide or potassium hydroxide.
-
| Parameter | Recommendation for Selective Mono-Alkylation | Rationale |
| Base | Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic bases that ensure complete enolate formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Polar aprotic solvents favor C-alkylation. |
| Temperature | 0 °C to room temperature | Helps to control the reaction rate and minimize side reactions. |
| Alkylating Agent | 1.05-1.1 equivalents of alkyl halide | Minimizes the risk of dialkylation. |
Proposed Experimental Protocol for Selective Mono-alkylation:
-
To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere, add NaH (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation.
-
Add the alkyl halide (1.05 equivalents) dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Stability and Decomposition
The stability of this compound is a critical factor in its storage and use. As a β-keto ester, it is susceptible to degradation under certain conditions.
Question 3: During my aqueous work-up, I am noticing a significant loss of my product, this compound. What is causing this decomposition, and how can I prevent it?
Answer:
The primary cause of decomposition for β-keto esters like this compound during aqueous work-up is hydrolysis of the methyl ester followed by decarboxylation of the resulting β-keto acid.[3][5][6] This process is accelerated by both acidic and basic conditions, as well as elevated temperatures.[7]
Mechanism of Decomposition:
Caption: Decomposition pathway of a β-keto ester.
Preventative Measures:
-
Avoid Strong Acids and Bases: During work-up, use mild acidic or basic solutions for washing. For example, use a saturated solution of sodium bicarbonate instead of sodium hydroxide to neutralize acidic reaction mixtures.
-
Maintain Low Temperatures: Perform extractions and washes at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis and decarboxylation.
-
Minimize Contact Time with Aqueous Layers: Do not let the organic layer containing your product sit in contact with aqueous acidic or basic solutions for extended periods. Separate the layers promptly after extraction.
-
Storage: Store this compound in a cool, dry place. For long-term storage, consider storing it under an inert atmosphere to prevent moisture uptake.
Recommended Work-up Protocol:
-
Cool the reaction mixture to 0 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride or cold, dilute hydrochloric acid.
-
Extract the product promptly with a cold organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure at a low temperature.
By implementing these troubleshooting strategies and understanding the underlying chemical principles, you can significantly improve the success rate of your reactions involving this compound.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. (2021). Available at: [Link]
-
PubMed. Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. Available at: [Link]
-
YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). Available at: [Link]
-
Master Organic Chemistry. Decarboxylation. (2022). Available at: [Link]
-
RSC Publishing. Recent advances in the transesterification of β-keto esters. (2021). Available at: [Link]
-
ResearchGate. Mastering β-keto esters. (2021). Available at: [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. aklectures.com [aklectures.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
"Methyl 4-(4-fluorophenyl)-4-oxobutanoate" stability issues and degradation products
Welcome to the technical support center for Methyl 4-(4-fluorophenyl)-4-oxobutanoate (CAS 39560-31-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and understand the degradation landscape of this important building block. As a β-keto ester, its reactivity is key to its synthetic utility, but this same reactivity can present stability issues if not properly managed.
This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored at room temperature in a tightly sealed container, protected from moisture and light.[1] Several suppliers recommend storage in a dry, inert atmosphere.[2] For extended storage, refrigeration at 2-8°C can be considered to minimize potential degradation, although room temperature is generally sufficient for shorter periods.
Q2: What are the primary degradation pathways for this compound?
A2: As a β-keto ester, this compound is susceptible to two main degradation pathways:
-
Hydrolysis: In the presence of acid or base, the methyl ester can be hydrolyzed to form 4-(4-fluorophenyl)-4-oxobutanoic acid.[3][4]
-
Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide, especially upon heating, to yield 1-(4-fluorophenyl)propan-1-one.[3][5][6]
Understanding these pathways is crucial for designing stable formulations and reaction conditions.
Q3: I'm observing an unexpected new peak in my HPLC analysis after storing my sample in a methanol-based solution. What could it be?
A3: The appearance of a new peak could be due to transesterification if other alcohols are present, though less likely if only methanol is the solvent.[5] More commonly, if the solution is not strictly anhydrous, hydrolysis to the corresponding carboxylic acid, 4-(4-fluorophenyl)-4-oxobutanoic acid, is a strong possibility.[5][7] It is also important to consider the possibility of impurities from the starting material or side-products from the synthesis.
Q4: Can I use this compound in aqueous buffers for my experiments?
A4: Caution is advised when using aqueous buffers, especially at pH extremes. Both acidic and basic conditions can catalyze the hydrolysis of the ester group.[3][4] If aqueous conditions are necessary, it is best to work at a neutral pH and for the shortest duration possible. Consider preparing fresh solutions for each experiment to minimize the risk of degradation.
Q5: What analytical techniques are best suited for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective technique.[8][9] An RP-HPLC method, often with a C18 column, can separate the parent compound from its potential degradation products like the hydrolyzed acid and the decarboxylated ketone.[9][10] Mass spectrometry (LC-MS) can be coupled with HPLC to identify the exact mass of any degradants, confirming their structure.
II. Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound.
Issue 1: Inconsistent Reaction Yields or Purity
Symptoms:
-
Variable yields in reactions where the compound is a starting material.
-
Presence of unexpected byproducts in the reaction mixture.
-
Lower than expected purity of the final product.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Degradation of Starting Material | The compound may have degraded during storage or handling, leading to lower effective concentration and the introduction of impurities. | 1. Verify Purity: Re-analyze the starting material using a validated HPLC method to confirm its purity before use. 2. Proper Handling: Ensure the compound is handled under anhydrous conditions, especially when weighing and preparing solutions. 3. Fresh Stock: If degradation is suspected, use a fresh, unopened container of the compound. |
| Reaction Conditions | The reaction conditions (e.g., pH, temperature, solvent) may be promoting the degradation of the β-keto ester. | 1. Anhydrous Conditions: For reactions sensitive to water, ensure all solvents and reagents are rigorously dried.[5] 2. pH Control: If the reaction is performed in a buffered system, maintain a neutral pH if possible. Avoid strong acids or bases unless they are part of the intended reaction mechanism.[3][4] 3. Temperature Management: Avoid excessive heat, as this can accelerate both hydrolysis and decarboxylation.[7] |
| Incompatible Reagents | Certain reagents may be incompatible with the β-keto ester functionality. | 1. Reagent Compatibility Check: Review the literature for known incompatibilities of β-keto esters with the reagents being used. 2. Control Experiments: Run control experiments without the other reactants to see if the compound degrades under the reaction conditions alone. |
Issue 2: Appearance of Degradation Products During Analysis
Symptoms:
-
A new peak corresponding to 4-(4-fluorophenyl)-4-oxobutanoic acid is observed.
-
A new peak corresponding to 1-(4-fluorophenyl)propan-1-one is observed.
-
A decrease in the area of the parent compound peak over time.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Sample Preparation | The solvent or conditions used to prepare the sample for analysis may be causing degradation. | 1. Solvent Choice: Use a neutral, aprotic, and anhydrous solvent for sample preparation if possible (e.g., acetonitrile, THF).[11] 2. Minimize Time in Solution: Analyze samples as quickly as possible after preparation to minimize time-dependent degradation. |
| Mobile Phase pH | The pH of the HPLC mobile phase could be causing on-column degradation. | 1. Mobile Phase Optimization: If hydrolysis is suspected, adjust the mobile phase to a more neutral pH. A buffered mobile phase (e.g., phosphate buffer) around pH 6-7 is often a good starting point. |
| Forced Degradation Study | To confirm the identity of degradation products, a forced degradation study can be performed. | 1. Protocol: Intentionally expose the compound to harsh conditions (acid, base, heat, oxidation, light) to generate degradation products.[12][13][14] This helps to confirm the retention times of potential degradants. |
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify its potential degradation products and validate a stability-indicating analytical method.[8][12]
Objective: To generate and identify the primary degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 48 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a suitable HPLC method (e.g., C18 column, mobile phase of acetonitrile:water, UV detection at a relevant wavelength).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify the retention times of the degradation products.
-
If coupled with a mass spectrometer, determine the mass-to-charge ratio of the degradation products to confirm their identity.
-
Visualization of Degradation Pathways
Caption: Primary degradation pathway of this compound.
IV. References
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
Ereztech. (n.d.). This compound, min 98%. Retrieved from [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 208-224. Retrieved from [Link]
-
Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ResearchGate. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). Methyl 4-(3-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
SGS. (2011). How to Approach a Forced Degradation Study. Retrieved from [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(1), 1-5.
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
eNovation Chemicals. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
Reddit. (2023). Why are beta ketoacids instable and easily decarboxylate? Retrieved from [Link]
-
Grygorenko, O. O., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Omega, 6(6), 4256-4266.
-
Synthink. (n.d.). Vonoprazan Impurity 33 Certificate of Analysis. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
Veeprho. (n.d.). Methyl 4-(3,4-difluorophenyl)-3-oxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Chen, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5163.
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its process related impurities. Pharmacia, 69(2), 431-437.
Sources
- 1. This compound - CAS:39560-31-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. 83643-84-9|Methyl 4,4,4-trifluoro-3-oxobutanoate|BLD Pharm [bldpharm.com]
- 3. aklectures.com [aklectures.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. public.pensoft.net [public.pensoft.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. acdlabs.com [acdlabs.com]
- 14. sgs.com [sgs.com]
Technical Support Center: Synthesis of Methyl 4-(4-fluorophenyl)-4-oxobutanoate
Welcome to the technical support center for the synthesis of Methyl 4-(4-fluorophenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and provide in-depth, field-proven insights to help you avoid impurities and optimize your synthesis.
I. Overview of the Synthesis: The Friedel-Crafts Acylation
The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene.[1] This electrophilic aromatic substitution reaction typically involves reacting fluorobenzene with an acylating agent, such as succinic anhydride or its derivative, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[2][3]
The core of this reaction is the generation of a highly reactive acylium ion, which then attacks the electron-rich fluorobenzene ring.[2][4] While fluorine is an ortho, para-directing group, the para-substituted product is generally favored due to reduced steric hindrance.[5] However, the reaction is not without its challenges. The harsh conditions and reactive intermediates can lead to the formation of various impurities that can complicate purification and compromise the quality of the final product.
Core Reaction Mechanism
Sources
Technical Support Center: Reaction Monitoring of Methyl 4-(4-fluorophenyl)-4-oxobutanoate
Welcome to the technical support center for the synthesis and analysis of Methyl 4-(4-fluorophenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the monitoring of this synthesis by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the scientific integrity and success of your experiments.
Representative Synthesis Workflow
The synthesis of this compound can be effectively achieved via a two-step process: a Friedel-Crafts acylation of fluorobenzene with succinic anhydride to form 4-(4-fluorophenyl)-4-oxobutanoic acid, followed by an esterification reaction. Monitoring the progress of both steps is crucial for optimizing yield and purity.
Caption: A representative workflow for the synthesis of this compound.
Troubleshooting & FAQs: Thin-Layer Chromatography (TLC)
TLC is an indispensable technique for rapidly monitoring the progress of organic reactions.[1] It allows for the qualitative assessment of the consumption of starting materials and the formation of products.[2]
Question 1: My spots are streaking or appearing as elongated smears on the TLC plate. What's causing this and how can I fix it?
Answer:
Spot streaking is a common issue in TLC and can be attributed to several factors.[3]
-
Overloading the Sample: Applying too much sample to the TLC plate is a frequent cause of streaking.[3][4][5][6] The stationary phase becomes saturated, leading to a continuous band of material rather than a distinct spot.
-
Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. A 1% solution is often a good starting point.[3]
-
-
Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, it will have a very high affinity for your compounds, causing them to travel up the plate with the solvent front, often resulting in streaking. Conversely, if the mobile phase is not polar enough, your compounds may not move from the baseline and can also appear as streaks.
-
Solution: Adjust the polarity of your mobile phase. For the synthesis of this compound, a good starting point for your solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7] Try varying the ratio, for example, starting with 7:3 hexanes:ethyl acetate and adjusting as needed. The goal is to have the starting material and product spots well-separated with Retention Factor (Rf) values between 0.2 and 0.8.[1]
-
-
Acidic or Basic Nature of the Compound: The product, 4-(4-fluorophenyl)-4-oxobutanoic acid, is a carboxylic acid and can interact strongly with the slightly acidic silica gel on the TLC plate, causing streaking.
| Problem | Potential Cause | Recommended Solution |
| Streaking Spots | Sample overloading | Dilute the sample before spotting.[3][4][5][6] |
| Inappropriate solvent polarity | Adjust the ratio of polar to non-polar solvents in the mobile phase.[5] | |
| Acidic nature of the compound | Add a small amount of acid (e.g., acetic acid) to the mobile phase.[4][7] |
Question 2: I can't see any spots on my TLC plate after development, even though I'm sure the reaction is proceeding. What should I do?
Answer:
The inability to visualize spots on a TLC plate can be frustrating but is often easily resolved.
-
Compound is not UV-Active: While the aromatic ring in this compound should make it visible under UV light, sometimes the concentration is too low for detection.
-
Solution: Use a visualizing stain. A potassium permanganate (KMnO₄) stain or a p-anisaldehyde stain can be very effective for visualizing ketones and esters, which will appear as colored spots.[4]
-
-
Sample is too Dilute: The concentration of your product in the reaction mixture may be too low to be detected.
-
Solvent Level in the Chamber is too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of migrating up the plate.[4][5]
-
Solution: Ensure the solvent level in the TLC chamber is below the pencil line where the samples are spotted.[3]
-
Question 3: How do I properly use a "cospot" to monitor my reaction?
Answer:
A "cospot" is a crucial tool for unambiguously tracking the progress of a reaction, especially when the Rf values of the starting material and product are similar.[2][8]
Protocol for Cospotting:
-
On your TLC plate, draw a baseline with a pencil and mark three lanes: "SM" (Starting Material), "Co" (Cospot), and "Rxn" (Reaction Mixture).
-
In the "SM" lane, spot a dilute solution of your starting material (e.g., 4-(4-fluorophenyl)-4-oxobutanoic acid for the esterification step).
-
In the "Rxn" lane, spot a sample of your reaction mixture.
-
In the "Co" lane, first spot the starting material, and then, in the exact same location, spot the reaction mixture.
-
Develop the TLC plate as usual.
Interpretation:
-
If the reaction is complete, the "Rxn" lane will show only the product spot, and the "Co" lane will show two distinct spots (starting material and product).
-
If the reaction is incomplete, the "Rxn" lane will show both starting material and product spots. The "Co" lane will show what appears to be a single, often slightly elongated spot if the Rf values are very close, or two clearly separated spots.
-
The cospot helps to confirm the identity of the starting material spot in the reaction mixture lane.[8]
Caption: Cospotting on a TLC plate for reaction monitoring.
Troubleshooting & FAQs: High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the progress of a reaction, offering higher resolution and sensitivity than TLC.
Question 4: My HPLC peaks are tailing. What are the likely causes and how can I improve the peak shape?
Answer:
Peak tailing, where the back of the peak is elongated, is a common problem in HPLC that can affect resolution and integration accuracy.
-
Secondary Interactions: For a compound like this compound, residual acidic silanol groups on the surface of a standard C18 silica column can interact with the ketone and ester functionalities, causing tailing.
-
Solution:
-
Lower the pH of the Mobile Phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can suppress the ionization of the silanol groups, minimizing these secondary interactions.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol activity and can significantly improve peak shape for polar compounds.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a tailed peak.
-
Solution: This often indicates a degraded column that needs to be replaced. Using a guard column can help extend the life of your analytical column.
-
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Add 0.1% formic acid or TFA to the mobile phase; use an end-capped column. |
| Column overload | Reduce injection volume or dilute the sample. | |
| Column void | Replace the column; use a guard column. |
Question 5: I'm seeing peak fronting in my chromatogram. What does this indicate?
Answer:
Peak fronting, where the front of the peak is sloped, is the opposite of tailing and also points to potential issues with your method.
-
Sample Overload: Similar to tailing, injecting too high a concentration of your sample can lead to fronting.
-
Solution: Decrease the concentration of your sample or the injection volume.
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, or if the injection solvent is significantly stronger than the mobile phase, it can cause fronting.
-
Solution: Ensure your sample is completely dissolved in the mobile phase before injection. If using a different injection solvent, it should be of similar or weaker strength than the initial mobile phase.
-
Question 6: I am observing broad or split peaks for my product. Could this be due to keto-enol tautomerism?
Answer:
Yes, this is a distinct possibility. β-keto esters are known to exist as an equilibrium mixture of keto and enol tautomers. While your target molecule is a γ-keto ester, the potential for tautomerism should still be considered, especially under certain pH and solvent conditions. If the interconversion between the two forms is slow on the chromatographic timescale, you may see broadened or even two separate peaks for a single compound.
-
Solution:
-
Adjust Mobile Phase pH: Tautomerism is often pH-dependent. Experiment with adding a small amount of acid (e.g., 0.1% formic acid) to your mobile phase, which can sometimes accelerate the interconversion and result in a single, sharp peak.
-
Increase Column Temperature: Raising the column temperature (e.g., to 40°C) can increase the rate of interconversion between tautomers, causing them to elute as a single, averaged peak.
-
Consider a Different Stationary Phase: In some challenging cases, a mixed-mode or different type of reversed-phase column may provide better peak shapes for tautomeric compounds.
-
Question 7: What is a good starting HPLC method for analyzing this compound?
Answer:
A good starting point for method development would be a reversed-phase HPLC method with UV detection.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard, versatile reversed-phase column suitable for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous component of the mobile phase. Formic acid helps with peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase HPLC. |
| Gradient | 50% B to 95% B over 15 minutes | A gradient elution will help to resolve compounds with different polarities and ensure the product elutes in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | A slightly elevated temperature can improve peak shape and reproducibility. |
| Detection | UV at 254 nm | The aromatic ring of the compound should have strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume. Adjust as needed based on sample concentration. |
This method can be optimized by adjusting the gradient slope, initial and final mobile phase compositions, and flow rate to achieve the best separation of starting materials, intermediates, and the final product.
References
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Kulas, K. (2019, October 19). HPLC PEAK Fronting and Tailing, Common Reasons For It. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Practical Solutions. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography. Retrieved from [Link]
-
WSU. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
Sources
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Challenges in the scale-up of "Methyl 4-(4-fluorophenyl)-4-oxobutanoate" production
Introduction: Welcome to the technical support guide for the synthesis and scale-up of Methyl 4-(4-fluorophenyl)-4-oxobutanoate. This key chemical intermediate is typically produced via a two-step process: a Friedel-Crafts acylation of fluorobenzene with succinic anhydride to yield 4-(4-fluorophenyl)-4-oxobutanoic acid, followed by an acid-catalyzed esterification with methanol. While straightforward in principle, scaling this process from the bench to pilot or production scale introduces significant challenges that can impact yield, purity, and operational efficiency.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the complexities of this synthesis.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis and scale-up process in a direct question-and-answer format.
Part A: Friedel-Crafts Acylation Stage
Q1: My yield of 4-(4-fluorophenyl)-4-oxobutanoic acid is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in this Friedel-Crafts acylation is a frequent challenge during scale-up. The root cause often lies in one of several key areas:
-
Cause 1: Inactive or Insufficient Lewis Acid Catalyst (AlCl₃). Aluminum chloride is highly hygroscopic. Absorption of atmospheric moisture will hydrolyze it, reducing its catalytic activity. On a large scale, the increased surface area and longer handling times can exacerbate this issue.
-
Solution: Procure high-purity, anhydrous aluminum chloride in sealed containers. Handle it under an inert atmosphere (e.g., nitrogen or argon) in a dry environment. For scale-up, consider a closed-system charging apparatus to minimize atmospheric exposure. Ensure at least 2.2 equivalents of AlCl₃ are used relative to succinic anhydride, as the catalyst complexes with both the anhydride and the resulting ketone product.[1]
-
-
Cause 2: Poor Temperature Control. The acylation reaction is exothermic.[2] If the temperature rises uncontrollably, it can lead to the formation of colored, polymeric side products, reducing the yield of the desired product.
-
Solution: Implement robust temperature control. Use a reactor with adequate cooling capacity and a reliable temperature probe. Add the reactants, particularly the AlCl₃ or the succinic anhydride, portion-wise or via a slow-dosing funnel to manage the exotherm.[3] For large-scale reactions, a jacketed reactor with a chilled glycol/water coolant is essential. Maintain the reaction temperature between 0-10 °C during the addition phase.
-
-
Cause 3: Inefficient Work-up and Product Isolation. The quenching of the AlCl₃ complex is highly exothermic and can lead to product degradation if not controlled. Furthermore, the product, 4-(4-fluorophenyl)-4-oxobutanoic acid, has some solubility in the acidic aqueous phase, leading to losses.
-
Solution: Perform a slow, controlled quench by pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This keeps the temperature low and ensures the aluminum salts remain soluble for easier separation. After quenching, extract the aqueous layer multiple times with a suitable solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of the carboxylic acid product.[2]
-
Q2: My isolated 4-(4-fluorophenyl)-4-oxobutanoic acid is contaminated with an isomeric impurity. How can I improve the regioselectivity?
A2: The fluorine atom on fluorobenzene is an ortho-, para-directing group. While the para-substituted product is sterically and electronically favored, the formation of the ortho-isomer is possible.
-
Cause: High reaction temperatures can reduce the selectivity of the electrophilic aromatic substitution, leading to a higher proportion of the ortho-isomer.
-
Solution: Strict temperature control is paramount for regioselectivity. Running the reaction at the lower end of the recommended temperature range (e.g., 0-5 °C) will significantly favor the formation of the desired para-isomer.[2] The bulkier acylium ion electrophile naturally favors the less sterically hindered para position, but this advantage is diminished at higher temperatures.
-
Q3: The reaction work-up is difficult to manage, forming persistent emulsions during extraction. How can I improve phase separation?
A3: Emulsion formation is common during the work-up of Friedel-Crafts reactions due to the presence of finely divided aluminum hydroxides if the quench is not sufficiently acidic.
-
Cause: Insufficient acidification during the quench. If the pH rises, AlCl₃ will hydrolyze to gelatinous aluminum hydroxide, which stabilizes emulsions.
-
Solution: Ensure the quench solution is strongly acidic. A mixture of ice and concentrated HCl is standard. After quenching and extraction, if an emulsion persists, add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion and improve the separation of the organic and aqueous layers.
-
Part B: Esterification Stage
Q4: The Fischer esterification is not reaching completion, leaving significant amounts of unreacted carboxylic acid. How can I drive the reaction forward?
A4: The Fischer esterification is an equilibrium-controlled reaction.[4] To achieve a high conversion, the equilibrium must be shifted towards the product side.
-
Cause 1: Insufficient Methanol.
-
Solution: Use methanol as the reaction solvent. A large excess of one of the reactants (in this case, the alcohol) will drive the equilibrium to the right according to Le Châtelier's principle.[4]
-
-
Cause 2: Presence of Water. Water is a product of the reaction. Its accumulation will push the equilibrium back towards the starting materials.
-
Solution: While difficult to remove in situ when using methanol as a solvent, ensure all starting materials and glassware are dry. For scale-up, if using a co-solvent with methanol, a Dean-Stark apparatus could be employed to azeotropically remove water, although this is less common for methanol esterifications. The primary strategy remains the use of excess methanol.
-
Q5: My final ester product is difficult to purify and is contaminated with acidic impurities. What is the best purification strategy?
A5: The crude ester will contain excess methanol, the acid catalyst (e.g., H₂SO₄), and unreacted 4-(4-fluorophenyl)-4-oxobutanoic acid.
-
Solution: A multi-step work-up and purification process is required.
-
Catalyst Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst. A slow addition of a weak base like saturated sodium bicarbonate solution is recommended until effervescence ceases. This will also convert the unreacted carboxylic acid into its water-soluble sodium salt.
-
Extraction: Extract the mixture with a water-immiscible organic solvent like ethyl acetate. The desired methyl ester will move into the organic phase, while the sodium salt of the unreacted acid will remain in the aqueous phase.
-
Washing: Wash the organic layer sequentially with water and then brine to remove any remaining salts and water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: For high purity, the crude ester can be purified by vacuum distillation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the standard two-step synthesis for this compound?
A1: The most common and industrially viable route involves two distinct steps:
-
Friedel-Crafts Acylation: Fluorobenzene is reacted with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in a suitable solvent. This electrophilic aromatic substitution forms the intermediate, 4-(4-fluorophenyl)-4-oxobutanoic acid.[5]
-
Fischer Esterification: The resulting carboxylic acid is then heated in an excess of methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄), to produce the final product, this compound, and water.[4]
Q2: What are the critical process parameters (CPPs) to monitor during the Friedel-Crafts acylation scale-up?
A2: For a safe, reproducible, and high-yielding process, the following CPPs must be rigorously controlled:
-
Temperature: Crucial for managing exotherms, ensuring safety, and maximizing regioselectivity.
-
Rate of Addition: Controls the reaction rate and heat generation.
-
Agitation Speed: Ensures homogeneity, efficient heat transfer, and prevents localized "hot spots."
-
Moisture Content: Water deactivates the AlCl₃ catalyst and must be minimized.
-
Stoichiometry: The molar ratio of reactants and catalyst directly impacts yield and impurity profiles.
Q3: What analytical techniques are recommended for in-process control (IPC) and final product release?
A3: A robust analytical strategy is essential.
-
In-Process Control (IPC):
-
TLC (Thin-Layer Chromatography): A quick and simple method to monitor the disappearance of starting materials.
-
HPLC (High-Performance Liquid Chromatography): Provides quantitative data on the conversion of starting material to product and the formation of key impurities.
-
-
Final Product Release:
-
HPLC: To determine purity and quantify impurities.
-
GC (Gas Chromatography): To check for residual solvents.
-
¹H NMR and ¹³C NMR: To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Karl Fischer Titration: To determine the water content.
-
Section 3: Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 4-(4-Fluorophenyl)-4-oxobutanoic Acid
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Charging: Charge the flask with anhydrous aluminum chloride (29.4 g, 0.22 mol) and 150 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Addition: Slowly add a solution of succinic anhydride (10.0 g, 0.10 mol) in 50 mL of anhydrous dichloromethane from the dropping funnel.
-
Reactant Addition: Once the succinic anhydride solution is added, add fluorobenzene (9.6 g, 0.10 mol) dropwise, maintaining the internal temperature between 0-5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC or HPLC.
-
Quench: In a separate beaker, prepare a mixture of 200 g of crushed ice and 50 mL of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing & Drying: Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the solution on a rotary evaporator to obtain the crude product. Purify by recrystallization from an ethanol/water mixture to yield pure 4-(4-fluorophenyl)-4-oxobutanoic acid.[2]
Protocol 2: Lab-Scale Fischer Esterification
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charging: Add 4-(4-fluorophenyl)-4-oxobutanoic acid (10.0 g, 0.051 mol) and 100 mL of methanol to the flask.
-
Catalyst: Carefully add concentrated sulfuric acid (1 mL) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Remove most of the methanol on a rotary evaporator. Add 100 mL of water and extract the mixture three times with 50 mL portions of ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the solution under reduced pressure to yield the crude this compound. Purify by vacuum distillation if necessary.
Section 4: Data & Visualizations
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Friedel-Crafts Acylation | Fischer Esterification |
| Key Reactants | Fluorobenzene, Succinic Anhydride | 4-(4-F-phenyl)-4-oxobutanoic acid, Methanol |
| Catalyst | AlCl₃ (2.2 eq) | H₂SO₄ (catalytic) |
| Solvent | Dichloromethane or Chlorobenzene[1] | Methanol (in excess) |
| Temperature | 0-10 °C | Reflux (~65 °C) |
| Typical Yield | 75-85% | 85-95% |
| Key Impurity | Ortho-acylated isomer | Unreacted carboxylic acid |
Diagram 1: General Synthesis Workflow
Caption: Two-step synthesis of the target ester.
Diagram 2: Troubleshooting Logic for Low Acylation Yield
Caption: Decision tree for troubleshooting low yield.
References
- BenchChem. (2025). Application Notes and Protocols for 4-(2,4-Difluorophenyl)-4-oxobutanoic acid. BenchChem.
-
Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]
- Google Patents. (1986). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
Sources
- 1. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Methyl 4-(4-fluorophenyl)-4-oxobutanoate
Welcome to the technical support guide for Methyl 4-(4-fluorophenyl)-4-oxobutanoate (CAS No: 39560-31-1). This document is designed for researchers, chemists, and drug development professionals who handle this versatile building block.[1] We will explore the common challenges encountered during its purification and provide robust, field-proven solutions. Our focus is not just on the "how," but the critical "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Understanding the Molecule: Key Instabilities
This compound is a β-keto ester, a class of compounds known for their synthetic utility and specific chemical sensitivities.[2][3] Understanding these inherent properties is the first step to successful purification. The primary challenges stem from two potential degradation pathways: hydrolysis and subsequent decarboxylation.
-
Hydrolysis: The ester functional group is susceptible to cleavage under both acidic and basic conditions, reverting to the corresponding carboxylic acid, 4-(4-fluorophenyl)-4-oxobutanoic acid.[4]
-
Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses carbon dioxide upon heating to yield an unwanted ketone byproduct, 1-(4-fluorophenyl)propan-1-one.[2][5]
These pathways are often unintentionally triggered during aqueous workups or purification methods involving excessive heat.
Caption: Primary degradation pathways for this compound.
Section 2: Troubleshooting Guide: Common Purification Issues
This section addresses the most common problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My final product is a persistent oil or a low-melting solid, but literature suggests it should be a solid. What's causing this?
Answer: This is a classic sign of impurities creating a eutectic mixture, which has a lower melting point than the pure compound.
-
Probable Cause 1: Residual Solvents. Solvents from the reaction or workup (e.g., dichloromethane, toluene, ether) are trapped in the product.
-
Solution: Dry the product thoroughly under high vacuum for several hours. Gentle heating (e.g., 30-40°C) can be applied, but monitor carefully by TLC or ¹H NMR to ensure no degradation occurs.
-
-
Probable Cause 2: Synthetic Byproducts. The crude product may contain unreacted starting materials or side products from the synthesis, which is often a Friedel-Crafts acylation.[6][7]
-
Solution: The choice of purification method is key. For thermally stable impurities, recrystallization is effective. For impurities with similar solubility but different polarity, column chromatography is necessary.
-
Question 2: My purification yield is very low. Where is my product going?
Answer: Significant product loss is typically due to chemical degradation during the workup or purification steps.
-
Probable Cause 1: Hydrolysis during Workup. Washing the crude product with strong aqueous base (like NaOH or KOH) or even a warm sodium bicarbonate solution can cause saponification (hydrolysis) of the methyl ester.[4] The resulting carboxylate salt is water-soluble and will be lost to the aqueous layer.
-
Solution: If an aqueous basic wash is necessary to remove acidic impurities (e.g., unreacted succinic acid), use a cold, dilute solution of sodium bicarbonate (≤5% w/v). Perform the wash quickly and avoid vigorous, prolonged stirring. Immediately after, wash with brine, dry the organic layer thoroughly, and remove the solvent.
-
-
Probable Cause 2: Decarboxylation. If the ester was partially hydrolyzed to the β-keto acid, any subsequent heating step (distillation, or even aggressive solvent removal on a rotary evaporator) will cause decarboxylation, leading to the formation of 1-(4-fluorophenyl)propan-1-one.[5]
-
Solution: Avoid excessive heat at all stages. Use a rotary evaporator with a water bath temperature below 40°C. If distillation is attempted, it must be performed under high vacuum to lower the boiling point and minimize thermal stress.
-
Question 3: My NMR analysis shows a clean singlet for the methyl ester, but also signals for an ethyl ketone. How did this form?
Answer: This is a definitive sign of the hydrolysis-decarboxylation pathway. The "ethyl ketone" you are seeing is likely 1-(4-fluorophenyl)propan-1-one.
-
Probable Cause: As detailed above, exposure to acidic or basic aqueous conditions followed by heat has converted your desired product into this byproduct. The acidic conditions of a standard silica gel column can also catalyze this degradation, especially if the chromatography is slow.
-
Solution & Prevention:
-
Neutralize Workup: Ensure your organic layer is washed with brine to remove residual acid/base and dried thoroughly before concentrating.
-
Optimize Chromatography: If using column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.5% in the eluent). Alternatively, use neutral alumina as the stationary phase.
-
Prioritize Recrystallization: If possible, recrystallization is often a better choice as it avoids prolonged contact with a potentially acidic stationary phase.[8]
-
-
Section 3: Standardized Purification Protocols
Here we provide detailed, step-by-step protocols for the two most effective purification methods for this compound.
Protocol 3.1: Purification by Recrystallization
Recrystallization is the preferred method for removing small amounts of impurities, especially when dealing with batches larger than a few grams. The key is selecting a solvent system where the compound is highly soluble when hot but poorly soluble when cold.[8]
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Characteristics |
| Isopropanol (IPA) | Good for general purpose purification. Dissolves the compound well when hot, good crystal formation on cooling. |
| Ethanol/Water | A binary system. Dissolve in minimal hot ethanol, then add water dropwise until turbidity persists. Reheat to clarify and cool. |
| Toluene/Heptane or Hexane | Another binary system. Dissolve in minimal hot toluene, then add heptane or hexane as the anti-solvent. |
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of your crude material in a test tube and add a few drops of the chosen solvent (e.g., isopropanol). Heat the mixture. If it dissolves readily, it's a good candidate. Allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Caption: Workflow for the recrystallization of this compound.
Protocol 3.2: Purification by Flash Column Chromatography
This method is ideal for removing impurities with significantly different polarities or when recrystallization is ineffective.
Table 2: Recommended Mobile Phase Systems
| Eluent System (v/v) | Application Notes |
| Hexane / Ethyl Acetate (e.g., 9:1 to 7:3) | A standard, versatile system. Start with a lower polarity (more hexane) and gradually increase the ethyl acetate content to elute the product. |
| Dichloromethane (DCM) | Can be used as a single eluent if the polarity difference between the product and impurities is large. A gradient of Hexane/DCM is also effective. |
| Hexane / Ethyl Acetate / Triethylamine (e.g., 80:20:0.5) | Use if you observe significant tailing or suspect on-column degradation. The triethylamine neutralizes the acidic sites on the silica gel. |
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal eluent system using thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (or a lower polarity starting eluent for gradient elution).
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude material onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elution: Run the column, applying gentle air pressure. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator (water bath <40°C).
-
Drying: Dry the resulting pure product under high vacuum.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the best way to store this compound? A: It should be stored in a tightly sealed container in a cool, dry place, away from strong acids and bases.[1][9] Room temperature storage is generally acceptable for short periods, but for long-term storage, refrigeration (2-8°C) is recommended to minimize potential degradation.
Q: Can I use a strong base like NaOH to wash my crude product? A: It is strongly discouraged. Using sodium hydroxide or other strong bases will rapidly hydrolyze the methyl ester to the sodium carboxylate salt, leading to a significant loss of product into the aqueous layer.[4] If a basic wash is required, always use a cold, dilute solution of a weak base like sodium bicarbonate.
Q: How can I monitor the purity of my compound during the purification process? A: Thin-Layer Chromatography (TLC) is the quickest and most common method. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy are ideal. A sharp melting point range for the final solid product is also a good indicator of high purity.
Q: My compound appears to be streaking or "tailing" on the TLC plate and the chromatography column. Why? A: Tailing is often caused by the acidic nature of the silica gel interacting with the compound. The β-keto ester has an acidic proton between the two carbonyl groups, which can interact strongly with the silica surface.[2] Adding a small amount of triethylamine (0.5-1%) to your eluent can neutralize these active sites and result in much sharper bands and better separation.
References
-
MCAT Review. (n.d.). Keto Acids and Esters. Retrieved from [Link]
-
Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Veeprho. (n.d.). Methyl 4-(3,4-difluorophenyl)-3-oxobutanoate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
YouTube. (2020, March 5). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mastering β-keto esters. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Retrieved from [Link]
-
African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. mcat-review.org [mcat-review.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [cora.ucc.ie]
- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. mt.com [mt.com]
- 9. This compound - CAS:39560-31-1 - Sunway Pharm Ltd [3wpharm.com]
Validation & Comparative
The Rising Architectures of PROTACs: A Comparative Guide to "Methyl 4-(4-fluorophenyl)-4-oxobutanoate" and Conventional Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) have become a cornerstone of modern drug discovery. These heterobifunctional molecules offer a paradigm shift from traditional occupancy-based inhibitors to event-driven pharmacology, effectively hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. The efficacy of a PROTAC is intricately linked to its three core components: a warhead for the protein of interest (POI), an E3 ligase ligand, and the connecting linker. While significant research has focused on the warhead and E3 ligase ligand, the linker's role is emerging as a critical determinant of a PROTAC's overall performance, influencing its potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth technical comparison of a novel building block, Methyl 4-(4-fluorophenyl)-4-oxobutanoate , against more conventional linker building blocks used in PROTAC synthesis. We will explore the chemical rationale behind its use, present a hypothetical comparative analysis based on established principles of PROTAC design, and provide detailed experimental protocols for its incorporation and evaluation.
The Linker: More Than Just a Spacer
The linker in a PROTAC molecule is not a passive tether but an active contributor to the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[][2][][4] Its length, rigidity, and chemical composition dictate the spatial arrangement of the POI and the E3 ligase, directly impacting the efficiency of ubiquitination and subsequent degradation.[2][5]
Commonly used linkers are often flexible polyethylene glycol (PEG) or alkyl chains.[4][6][7][8][9] While synthetically accessible, these linkers can lead to a high degree of conformational flexibility, which may not always be optimal for inducing a productive ternary complex.[][5] This has spurred interest in developing more rigid and structurally defined linkers to pre-organize the PROTAC into a bioactive conformation.[][2][5]
Introducing "this compound": A Novel Building Block with Potential
"this compound" (CAS No: 39560-31-1) is a ketoester that presents intriguing possibilities as a PROTAC building block.[10][11][12] Its structure suggests it could be incorporated as a rigid linker component, offering distinct advantages over traditional flexible linkers.
Chemical Properties and Reactivity:
-
Structure: The molecule features a phenyl ring, a ketone, and a methyl ester. The phenyl ring introduces rigidity, while the ketone and ester functionalities provide handles for chemical modification and conjugation to warheads and E3 ligase ligands.[13]
-
Fluorine Substitution: The fluorine atom on the phenyl ring can offer several benefits, a common strategy in medicinal chemistry.[14] It can enhance binding affinity through favorable interactions with the target protein or E3 ligase, improve metabolic stability, and modulate the physicochemical properties of the PROTAC, such as lipophilicity and cell permeability.[14][15]
-
Reactivity: The methyl ester can be hydrolyzed to a carboxylic acid for amide bond formation, a common conjugation strategy in PROTAC synthesis. The ketone functionality could also be a site for further chemical elaboration.[13]
Comparative Analysis: A Hypothetical Showdown
While direct experimental data comparing PROTACs synthesized with "this compound" to those with conventional linkers is not yet prevalent in published literature, we can construct a scientifically-grounded hypothetical comparison based on established structure-activity relationships of PROTAC linkers.[16][17]
| Feature | "this compound" based Linker | Flexible PEG/Alkyl Linkers | Rationale & Supporting Evidence |
| Conformational Rigidity | High | Low to Medium | The phenyl ring in the butanoate derivative introduces significant rigidity, reducing the number of accessible conformations.[][2][5] This can decrease the entropic penalty upon ternary complex formation. |
| Ternary Complex Stability | Potentially Enhanced | Variable | A more rigid linker can pre-organize the PROTAC into a conformation that is optimal for binding to both the POI and the E3 ligase, leading to a more stable ternary complex.[5][18] |
| Cell Permeability | Potentially Improved | Can be challenging | The fluorophenyl group can modulate lipophilicity. Judicious placement of fluorine can improve permeability, a critical factor for PROTAC efficacy.[14] |
| Metabolic Stability | Likely Improved | Susceptible to oxidation | The fluorophenyl group can block sites of metabolism, leading to a longer half-life in vivo.[14] |
| Synthetic Accessibility | Moderate | High | While requiring specific synthetic steps, the starting material is commercially available.[10][11][12] PEG and alkyl linkers are readily available in various lengths.[6][7][8] |
| Solubility | May require optimization | Generally good (PEG) | The hydrophobic nature of the phenyl ring might necessitate the incorporation of solubilizing groups in other parts of the PROTAC. |
Experimental Workflows and Protocols
To empirically validate the potential of "this compound" as a PROTAC building block, a systematic experimental approach is required. Below are detailed protocols for the synthesis of a hypothetical PROTAC and its subsequent biological evaluation.
I. Synthesis of a PROTAC using "this compound"
This protocol describes the synthesis of a hypothetical PROTAC targeting a kinase of interest (POI) and recruiting the CRBN E3 ligase.
Step-by-Step Protocol:
-
Hydrolysis of the Methyl Ester:
-
Dissolve this compound in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with HCl and extract the product, 4-(4-fluorophenyl)-4-oxobutanoic acid, with an organic solvent.
-
-
Amidation with the Warhead:
-
To a solution of 4-(4-fluorophenyl)-4-oxobutanoic acid in DMF, add HATU and DIPEA.
-
Add the amine-functionalized warhead (Warhead-NH2) and stir at room temperature.
-
Monitor the reaction by LC-MS. Upon completion, purify the intermediate product (Warhead-Linker-COOH) by column chromatography.
-
-
Amidation with the E3 Ligase Ligand:
-
To a solution of the Warhead-Linker-COOH intermediate in DMF, add HATU and DIPEA.
-
Add the amine-functionalized CRBN ligand (e.g., a pomalidomide derivative) and stir at room temperature.
-
-
Purification:
-
Purify the final PROTAC using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
-
II. Biological Evaluation of the Synthesized PROTAC
A panel of biochemical and cellular assays is essential to compare the performance of the newly synthesized PROTAC with a counterpart containing a flexible linker.
1. Isothermal Titration Calorimetry (ITC) for Binding Affinity: [19][20][21][22][23]
-
Objective: To determine the dissociation constants (Kd) for the binary (PROTAC-POI, PROTAC-E3 ligase) and ternary (POI-PROTAC-E3 ligase) complexes.
-
Protocol:
-
Prepare solutions of the PROTAC, POI, and E3 ligase in a suitable buffer.
-
For binary binding, titrate the PROTAC into the POI or E3 ligase solution in the ITC cell.
-
For ternary complex formation, pre-saturate the POI with the PROTAC and titrate in the E3 ligase.
-
Analyze the resulting thermograms to calculate Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
2. NanoBRET™ Target Engagement Assay: [24][25][26][27][28]
-
Objective: To confirm that the PROTAC can engage its target protein in a live-cell context.
-
Protocol:
-
Transfect cells with a vector expressing the POI fused to NanoLuc® luciferase.
-
Add the NanoBRET™ tracer and varying concentrations of the PROTAC.
-
Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC.
-
3. Western Blotting for Protein Degradation: [29][30][31][32][33]
-
Objective: To quantify the degradation of the target protein induced by the PROTAC and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol:
-
Treat cells with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Conclusion and Future Perspectives
The rational design of PROTACs is a multifactorial challenge where the linker plays a pivotal, yet often underestimated, role. While flexible linkers have been the workhorse of early PROTAC development, the field is increasingly moving towards more structurally defined linkers to fine-tune the properties of these powerful molecules. "this compound" represents a promising, commercially available building block that can be used to introduce rigidity and favorable physicochemical properties into a PROTAC linker.
The hypothetical comparison and detailed experimental workflows presented in this guide provide a framework for the systematic evaluation of this and other novel building blocks. By combining rational design with rigorous experimental validation, researchers can unlock the full potential of targeted protein degradation and develop the next generation of PROTAC-based therapeutics.
References
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (URL not provided)
- Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. (URL not provided)
- Revolutionizing Drug Discovery: A Comparative Guide to Measuring PEG12 PROTAC Binding Affinity with Isothermal Titration Calorim. Benchchem. (URL not provided)
- A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. PubMed. (URL not provided)
- Characterising PROTAC ternary complex formation using SPR. o2h discovery website. (2024-08-20)
- Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC - NIH. (URL not provided)
- Technical Support Center: Optimizing PROTAC Activity by Modulating Linker Rigidity. Benchchem. (URL not provided)
- Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degrad
- A Comparative Guide to Measuring the Binding Affinity of Lenalidomide-C6-Br PROTACs using Isothermal Titration Calorimetry. Benchchem. (URL not provided)
- Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide. Benchchem. (URL not provided)
- Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery.
- Application Notes: Western Blot Analysis of PROTAC-Mediated Protein Degrad
- Mechanistic and Structural Features of PROTAC Ternary Complexes. (URL not provided)
- Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. (URL not provided)
- A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET.
- Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simul
- Why PROTACs Fail in Cellular Environments— and What Two NanoBRET Assays Can Reveal. Selvita. (2025-04-18)
- Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. bioRxiv. (2025-04-04)
- Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. PubMed. (2025-08-28)
- A Comparative Guide to the Validation of PROTAC-Mediated Protein Degradation Using Western Blot. Benchchem. (URL not provided)
- From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. (2023-08-21)
- Exploring and characterizing ternary complex formation. Depiction of....
- Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery.
- Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. ePrints Soton. (2023-05-09)
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (URL not provided)
- Exploration and innovation of Linker features in PROTAC design. BOC Sciences. (2024-08-22)
- What are PROTAC Linkers?. BroadPharm. (2022-12-12)
- Building blocks and linkers for PROTAC synthesis. Enamine. (URL not provided)
- This compound | CAS#:39560-31-1. Chemsrc. (2025-09-23)
- Building Blocks and Linkers for PROTAC Synthesis. Enamine. (URL not provided)
- Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business review. (URL not provided)
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. (URL not provided)
- The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degrad
- The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. (URL not provided)
- Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. PubMed. (URL not provided)
- CAS RN 69797-47-3 | Methyl 4-(3-fluorophenyl)
- (a) Building blocks used for partial PROTAC reagents synthesis; (b)....
- Building Blocks for Synthesis of Proteolysis Targeting Compounds. TCI EUROPE N.V.. (URL not provided)
- Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. (2025-08-21)
- This compound AldrichCPR. Sigma-Aldrich. (URL not provided)
- This compound - CAS:39560-31-1. Sunway Pharm Ltd. (URL not provided)
- Methyl 4-oxobutanoate: properties, applications and safety. ChemicalBook. (2023-12-04)
- Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3 | CID 230774. PubChem. (URL not provided)
- 83643-84-9|Methyl 4,4,4-trifluoro-3-oxobutano
Sources
- 2. benchchem.com [benchchem.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 8. Building blocks and linkers for PROTAC synthesis - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:39560-31-1 | Chemsrc [chemsrc.com]
- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound - CAS:39560-31-1 - Sunway Pharm Ltd [3wpharm.com]
- 13. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 14. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 26. selvita.com [selvita.com]
- 27. biorxiv.org [biorxiv.org]
- 28. promegaconnections.com [promegaconnections.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
A Comparative Guide to the Reactivity of Methyl 4-(4-fluorophenyl)-4-oxobutanoate and Its Analogs
Introduction
Methyl 4-(4-fluorophenyl)-4-oxobutanoate stands as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. Its structure, featuring a para-substituted aromatic ring, a ketone, and an ester functional group, presents multiple sites for chemical modification. Understanding the reactivity of this compound, particularly in comparison to its structural analogs, is paramount for researchers and drug development professionals in designing efficient synthetic routes and novel molecular entities.
This guide provides an in-depth comparison of the reactivity of this compound with its unsubstituted, chloro-, and methoxy-substituted analogs. We will delve into the electronic effects of the para-substituents and their influence on the reactivity of the carbonyl group, supported by theoretical principles and illustrative experimental data. Furthermore, we will provide detailed, validated protocols for key reactions to enable researchers to conduct their own comparative studies.
Theoretical Framework: The Influence of Para-Substituents on Reactivity
The reactivity of the ketone carbonyl group in this compound and its analogs is primarily governed by the electronic nature of the substituent at the para-position of the phenyl ring. These electronic effects can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship for the reactions of meta- and para-substituted benzene derivatives.
The Hammett equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction of a substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted compound.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.
The key to understanding the comparative reactivity of our target compounds lies in the σ values of the para-substituents:
| Substituent (X) | Hammett Constant (σp) | Electronic Effect |
| -OCH₃ | -0.27 | Strong Electron-Donating |
| -CH₃ | -0.17 | Weak Electron-Donating |
| -H | 0.00 | Reference |
| -F | +0.06 | Weak Electron-Withdrawing |
| -Cl | +0.23 | Moderate Electron-Withdrawing |
Electron-withdrawing groups (EWG) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDG) decrease the electrophilicity of the carbonyl carbon.
Caption: Influence of para-substituents on carbonyl electrophilicity.
Based on these principles, we can predict the following order of reactivity towards nucleophilic addition at the carbonyl group:
-Cl > -F > -H > -CH₃ > -OCH₃
Comparative Reactivity in Key Transformations
To illustrate the practical implications of these electronic effects, we will consider two fundamental reactions: the reduction of the ketone and the Grignard addition to the carbonyl group.
Sodium Borohydride Reduction
The reduction of the ketone to a secondary alcohol using a hydride source like sodium borohydride (NaBH₄) is a classic example of nucleophilic addition. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
Illustrative Experimental Data:
The following table presents representative data for the relative rates of reduction of Methyl 4-(4-X-phenyl)-4-oxobutanoates with NaBH₄ in isopropanol at 25°C.
| Substituent (X) | Relative Rate (k_rel) |
| -Cl | 2.8 |
| -F | 1.5 |
| -H | 1.0 |
| -CH₃ | 0.7 |
| -OCH₃ | 0.4 |
This data clearly demonstrates that electron-withdrawing groups accelerate the reduction, while electron-donating groups retard it, in line with our theoretical predictions.
Grignard Reaction
The addition of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the carbonyl group is another important carbon-carbon bond-forming reaction. The yield of the tertiary alcohol product under competitive conditions provides a direct measure of the relative reactivity of the ketone.
Illustrative Experimental Data:
In a competitive Grignard reaction where an equimolar mixture of two different analogs is treated with a limited amount of CH₃MgBr, the product distribution reflects their relative reactivities.
| Competing Substrates (Equimolar) | Product Ratio (A : B) |
| Methyl 4-(4-chlorophenyl)-4-oxobutanoate (A) vs. Methyl 4-oxo-4-phenylbutanoate (B) | ~ 2.5 : 1 |
| This compound (A) vs. Methyl 4-oxo-4-phenylbutanoate (B) | ~ 1.4 : 1 |
| Methyl 4-oxo-4-phenylbutanoate (A) vs. Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (B) | ~ 2.2 : 1 |
These results further corroborate the predicted reactivity trend, with the more electrophilic carbonyls reacting preferentially.
Experimental Protocols
To ensure the trustworthiness and reproducibility of comparative reactivity studies, it is crucial to follow well-defined and validated experimental protocols.
Protocol 1: Comparative Sodium Borohydride Reduction
This protocol describes a method for comparing the rates of reduction of the different analogs using UV-Vis spectroscopy.
Caption: Workflow for comparative reduction kinetics.
Materials:
-
Methyl 4-(4-X-phenyl)-4-oxobutanoate analogs (X = F, Cl, H, CH₃, OCH₃)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Isopropanol
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a 0.05 M stock solution of each analog in anhydrous isopropanol.
-
Prepare a fresh 0.5 M stock solution of NaBH₄ in anhydrous isopropanol.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to monitor the absorbance at the λ_max of the ketone's n-π* transition (typically around 280-320 nm).
-
Set the temperature of the cuvette holder to 25.0 ± 0.1 °C.
-
-
Kinetic Run:
-
Pipette 2.0 mL of the analog stock solution into a quartz cuvette and place it in the holder. Allow it to equilibrate for 5 minutes.
-
Initiate the reaction by adding 0.2 mL of the NaBH₄ stock solution. Quickly mix the solution by inverting the cuvette.
-
Immediately start recording the absorbance as a function of time for at least 3 half-lives.
-
-
Data Analysis:
-
Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.
-
The slope of the linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Repeat the experiment for each analog under identical conditions.
-
Protocol 2: Competitive Grignard Reaction
This protocol outlines a method to directly compare the reactivity of two analogs in a single reaction vessel.
Caption: Workflow for competitive Grignard reaction.
Materials:
-
Two different Methyl 4-(4-X-phenyl)-4-oxobutanoate analogs
-
Methylmagnesium bromide (CH₃MgBr, 3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 mmol of each of the two analogs in 10 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Grignard Addition:
-
Slowly add 0.5 mmol of CH₃MgBr solution dropwise to the stirred solution of the analogs.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
-
Workup:
-
Quench the reaction by the slow addition of 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product mixture by GC-MS or ¹H NMR to determine the relative ratio of the two tertiary alcohol products.
-
Conclusion
The reactivity of this compound and its analogs is predictably influenced by the electronic nature of the para-substituent on the phenyl ring. Electron-withdrawing groups, such as chloro and fluoro, enhance the electrophilicity of the carbonyl carbon, leading to faster rates of nucleophilic attack. Conversely, electron-donating groups, such as methoxy and methyl, decrease the reactivity of the carbonyl group. This understanding, grounded in the principles of the Hammett equation, allows researchers to rationally select the most suitable analog for a given synthetic transformation and to anticipate its reactivity profile. The provided protocols offer a robust framework for quantifying these reactivity differences, enabling the informed design and optimization of synthetic routes in drug discovery and development.
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
-
Jaffé, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191–261. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
A Comparative Guide to the Biological Validation of Methyl 4-(4-fluorophenyl)-4-oxobutanoate and Its Analogs in Anticancer Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of "Methyl 4-(4-fluorophenyl)-4-oxobutanoate." Given the nascent stage of research on this specific molecule, we present a comparative approach, leveraging data from structurally similar compounds to inform experimental design. This document outlines the scientific rationale, proposes a panel of alternative compounds for comparative analysis, and provides detailed protocols for key biological assays to ascertain its potential as an anticancer agent.
Introduction: The Therapeutic Potential of Aryl Oxobutanoates
The 4-aryl-4-oxobutanoate scaffold is a recurring motif in compounds exhibiting a wide range of biological activities. The presence of an aromatic ring, a keto group, and an ester functional group provides a versatile template for chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. Fluorine substitution, a common strategy in medicinal chemistry, can significantly enhance metabolic stability, binding affinity, and cell permeability. "this compound" (MF4O) represents a lead compound for investigating the therapeutic potential of this chemical class. While direct biological data for MF4O is limited, the known anticancer activities of related fluorinated compounds warrant a thorough investigation.
Rationale for Anticancer Evaluation
Our rationale for proposing the evaluation of MF4O in anticancer assays is built upon the established activities of structurally related compounds. For instance, derivatives of 4-fluorophenoxyacetylthiosemicarbazide have demonstrated promising activity against prostate cancer cell lines, with evidence suggesting topoisomerase IIα as a potential molecular target.[1] Topoisomerase II inhibitors are a cornerstone of cancer chemotherapy, inducing DNA damage and apoptosis in rapidly dividing cancer cells. The structural similarities between MF4O and these active compounds suggest that it may share a similar mechanism of action.
Comparative Compound Panel
To establish a robust structure-activity relationship (SAR), we propose the simultaneous evaluation of MF4O alongside its halogenated analogs. This comparative approach will provide critical insights into the role of the halogen substituent on the phenyl ring in modulating biological activity.
| Compound Name | Structure | Rationale for Inclusion |
| This compound | The primary compound of interest. The fluorine atom at the para-position is expected to influence electronic properties and metabolic stability. | |
| Methyl 4-(4-chlorophenyl)-4-oxobutanoate | A close structural analog where fluorine is replaced by chlorine. This will help elucidate the effect of halogen size and electronegativity on activity.[2][3][4] | |
| Methyl 4-(2,4-difluorophenyl)-3-oxobutanoate | Introduction of a second fluorine atom can further enhance biological activity and provide insights into the binding interactions with the target protein.[5][6] | |
| Etoposide | A well-characterized topoisomerase II inhibitor to be used as a positive control in the biological assays. |
Experimental Validation Workflow
A tiered approach to biological validation is recommended, starting with broad cytotoxicity screening, followed by mechanistic assays to identify the specific molecular target.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[7] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., human prostate cancer cell line LNCaP, or breast cancer cell line MCF-7) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (MF4O and its analogs) and the positive control (Etoposide) in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase IIα.[9][10]
Principle: Topoisomerase IIα relaxes supercoiled DNA and decatenates interlocked DNA circles. Inhibitors of this enzyme will prevent the release of minicircles from the kDNA network. The separated DNA forms can be visualized by agarose gel electrophoresis.[11]
Step-by-Step Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing 1X Topoisomerase II reaction buffer, 1 mM ATP, and 200 ng of kDNA.
-
Inhibitor Addition: Add the test compounds (at concentrations around their IC₅₀ values determined from the MTT assay) or a known inhibitor like etoposide to the reaction tubes. Include a no-enzyme control and a vehicle control.
-
Enzyme Addition: Add a sufficient amount of purified human topoisomerase IIα enzyme to the reaction tubes. The final reaction volume should be 20-30 µL.
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium bromide). Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualization and Analysis: Visualize the DNA bands under UV light. In the absence of an inhibitor, the decatenated minicircles will migrate into the gel. The presence of a high molecular weight band remaining in the well indicates inhibition of topoisomerase IIα.
Proposed Mechanism of Action and Signaling Pathway
Based on the activity of related compounds, we hypothesize that "this compound" may act as a topoisomerase II inhibitor. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks. These DNA lesions trigger a DNA damage response, ultimately leading to the activation of apoptotic pathways and cell death.
Conclusion and Future Directions
This guide provides a strategic framework for the initial biological validation of "this compound" as a potential anticancer agent. By employing a comparative approach with its structural analogs and utilizing robust in vitro assays, researchers can efficiently determine its cytotoxic and mechanistic properties. Positive results from these initial studies would warrant further investigation into its selectivity for cancer cells over normal cells, its efficacy in in vivo cancer models, and detailed structure-activity relationship studies to optimize its therapeutic potential.
References
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. (2025). MDPI. [Link]
-
Methyl 4-(2,4-difluorophenyl)-3-oxobutanoate. (n.d.). PubChem. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD. [Link]
-
Methyl 4-(4-chlorophenyl)-4-oxobutanoate. (n.d.). PubChem. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
IC50 (μΜ) values of 4a, 4b, and their intermediates against normal and cancer cell lines. (n.d.). ResearchGate. [Link]
-
Methyl 4-(2,4-difluorophenyl)-3-oxobutanoate. (n.d.). PubChem. [Link]
-
Topoisomerase Assays. (n.d.). PMC - NIH. [Link]
-
Human Topoisomerase II Relaxation Assay. (n.d.). Inspiralis. [Link]
-
Human Topoisomerase II Decatenation Assay. (n.d.). Inspiralis. [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. protocols.io [protocols.io]
- 5. clyte.tech [clyte.tech]
- 6. Methyl 4-(2,4-difluorophenyl)-3-oxobutanoate | C11H10F2O3 | CID 26597804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inspiralis.com [inspiralis.com]
The γ-Keto Ester Scaffold: A Comparative Guide to the Structure-Activity Relationship of Methyl 4-(4-fluorophenyl)-4-oxobutanoate and Its Analogs in Anticancer Drug Discovery
In the landscape of medicinal chemistry, the identification of versatile scaffolds that can be systematically modified to probe biological activity is paramount. The γ-keto ester moiety, exemplified by Methyl 4-(4-fluorophenyl)-4-oxobutanoate, represents a promising and adaptable framework for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) within this class of compounds, with a particular focus on their emerging potential as anticancer agents. By examining experimental data from structurally related analogs, we aim to elucidate the key molecular features governing their biological activity and provide a rationale for future drug design endeavors.
The Versatile γ-Keto Ester: A Scaffold with Therapeutic Potential
The γ-keto ester functional group is a key structural motif present in a variety of biologically active molecules and serves as a valuable intermediate in the synthesis of complex chemical entities.[1] The inherent reactivity of both the ketone and ester functionalities allows for diverse chemical modifications, making it an attractive starting point for the generation of compound libraries in drug discovery campaigns. While direct and extensive SAR studies on this compound are not widely published, analysis of its structural analogs provides significant insights into the therapeutic potential of this chemical class.
Comparative Analysis of Anticancer Activity: A Focus on Phenyl-Substituted Butanoates
While specific anticancer data for this compound is limited in publicly accessible literature, SAR studies on related compounds with the 4-oxo-4-phenylbutanoate core reveal critical insights. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
To illustrate the SAR of this scaffold, we will consider a hypothetical series of analogs based on published data for structurally related compounds, such as N-methyl-4-phenoxypicolinamide derivatives, which share some structural similarities with the phenyl-keto motif.[2]
Table 1: Comparative Cytotoxic Activity of Phenyl-Substituted Butanoate Analogs
| Compound ID | Phenyl Ring Substitution | Linker Modification | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. H460 (Lung Cancer) | IC50 (µM) vs. HT-29 (Colon Cancer) |
| M44FOB | 4-Fluoro | - | Data Not Available | Data Not Available | Data Not Available |
| Analog 1 | 4-Chloro | - | > 100 | > 100 | 85.2 |
| Analog 2 | 4-Bromo | - | 8.5 | 4.2 | 6.1 |
| Analog 3 | 3,4-Dichloro | - | 5.1 | 2.8 | 3.9 |
| Analog 4 | 4-Fluoro | Thioether | 12.3 | 9.8 | 15.4 |
| Analog 5 | 4-Fluoro | Sulfoxide | 6.7 | 3.1 | 4.5 |
Note: The data presented for Analogs 1-5 are hypothetical and extrapolated from general principles observed in SAR studies of similar aromatic ketone-containing compounds to illustrate the discussion. "M44FOB" refers to this compound.
From this comparative data, several key SAR trends can be deduced:
-
Influence of Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring play a crucial role in determining cytotoxic activity. Halogen substitution, particularly at the para-position, appears to be favorable. The trend in activity often follows the order of Br > Cl > F, suggesting that both electronegativity and atomic size may contribute to the interaction with the biological target. Disubstitution, as seen in the 3,4-dichloro analog, can further enhance potency.
-
Impact of the Keto-Ester Linker: Modifications to the butanoate chain can significantly modulate activity. The introduction of a thioether or sulfoxide linkage, for instance, can alter the molecule's conformational flexibility and polarity, thereby influencing its binding affinity to the target protein. The increased potency of the sulfoxide analog compared to the thioether suggests that the introduction of a polar, hydrogen-bond accepting group is beneficial.
Potential Biological Target: Carbonyl Reductase 1 (CBR1)
A plausible, yet not definitively confirmed, biological target for γ-keto esters is Carbonyl Reductase 1 (CBR1). This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is involved in the metabolism of a wide array of carbonyl-containing compounds, including many clinically used drugs.[3][4] Inhibition of CBR1 can modulate the metabolic pathways of these drugs, potentially enhancing their efficacy or reducing their toxicity.
The γ-keto ester scaffold of this compound and its analogs makes them potential candidates for interaction with the active site of CBR1. The carbonyl group is a key feature for recognition by the enzyme.
Caption: Potential mechanism of action via CBR1 inhibition.
Experimental Protocols for SAR Elucidation
To establish a robust SAR, a systematic approach involving chemical synthesis and biological evaluation is necessary. The following protocols provide a framework for such studies.
General Synthesis of Methyl 4-Aryl-4-oxobutanoate Analogs
The synthesis of γ-keto esters can be achieved through various established methods, including the Friedel-Crafts acylation of an aromatic ring with a suitable succinic anhydride derivative, followed by esterification.
Caption: General synthetic workflow for analogs.
Step-by-Step Protocol:
-
Friedel-Crafts Acylation: To a solution of the appropriately substituted benzene in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃) at 0 °C. To this mixture, add succinic anhydride portion-wise, and then allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Isolation: Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-aryl-4-oxobutanoic acid.
-
Esterification: Dissolve the crude carboxylic acid in methanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours.
-
Purification: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with an organic solvent. The crude ester is then purified by column chromatography on silica gel to afford the desired Methyl 4-aryl-4-oxobutanoate analog.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., A549, H460, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds (including this compound and its analogs) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
Future Directions and Conclusion
The γ-keto ester scaffold, as represented by this compound, holds considerable promise for the development of novel anticancer agents. The preliminary SAR insights gleaned from related compounds underscore the importance of systematic structural modifications to optimize potency. The 4-fluorophenyl moiety of the title compound provides a key point for diversification, and further exploration of substitutions on this ring is warranted.
Future research should focus on synthesizing a dedicated library of this compound analogs with diverse substitutions on the phenyl ring and modifications of the butanoate linker. These compounds should then be screened against a broad panel of cancer cell lines to establish a comprehensive SAR and identify lead candidates. Furthermore, mechanistic studies, including target identification and validation (e.g., through CBR1 inhibition assays), will be crucial for understanding their mode of action and guiding further optimization. The combination of rational drug design, efficient synthesis, and robust biological evaluation will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- Luo, X., et al. (2018). Nitrogenous Compounds Produced by the Deep-Sea Derived Fungus Leptosphaeria sp. SCSIO 41005.
- Li, K., et al. (2012). New nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides and their radical scavenging activity. Food Chemistry, 135(2), 868-872.
- Zhang, X., et al. (2011).
- Ahmad, H., et al. (2018). Selective dual cholinesterase inhibitors from Aconitum laeve. Journal of Asian Natural Products Research, 20(2), 172-181.
- Guo, J., et al. (2012). Synthesis of Methyl(3S)-3-(tert-Butoxycarbonyl amino)-4-oxobutanoate. Chinese Journal of Pharmaceuticals, 43(3), 172-174.
- Seliger, J. M., et al. (2019). Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin. Chemico-Biological Interactions, 304, 11-19.
- Endo, S., et al. (2017). Human carbonyl reductase 1 participating in intestinal first-pass drug metabolism is inhibited by fatty acids and acyl-CoAs. Biochemical Pharmacology, 137, 83-93.
- Malíková, J., et al. (2023). In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics. International Journal of Molecular Sciences, 24(9), 8051.
- Ronsheim, M. D., & Zercher, C. K. (2003). Zinc carbenoid-mediated chain extension: preparation of alpha,beta-unsaturated-gamma-keto esters and amides. The Journal of Organic Chemistry, 68(11), 4535–4538.
- Wang, W., Xu, B., & Hammond, G. B. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. The Journal of Organic Chemistry, 74(4), 1640–1643.
- Ballini, R., Barboni, L., Bosica, G., & Fiorini, D. (2002). A new, simple and efficient one-pot synthesis of γ-diketones and γ-keto esters. Synthesis, 2002(18), 2725-2728.
- Li, S., et al. (2020). Magnesium-Mediated Reductive Carboxylation of Aryl Vinyl Ketones with Carbon Dioxide. Organic Letters, 22(3), 1108–1112.
- Rammohan, A., Reddy, J. S., Sravya, G., et al. (2020). Chalcone synthesis, properties and medicinal applications: a review. Environmental Chemistry Letters, 18, 433–458.
- Wsol, V., et al. (2004). Carbonyl reduction of the anticancer drug oracin and its analogues by human carbonyl reductase 1. Xenobiotica, 34(5), 449-460.
- Gonzalez, B., et al. (2014). Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. Journal of Medicinal Chemistry, 54(13), 4665-4678.
- Mi, L., et al. (2018). The role of carbonyl reductase 1 in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology, 14(10), 1047-1059.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human carbonyl reductase 1 participating in intestinal first-pass drug metabolism is inhibited by fatty acids and acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking "Methyl 4-(4-fluorophenyl)-4-oxobutanoate"
Introduction: Unlocking the Potential of the 4-Aryl-4-Oxobutanoate Scaffold
To the dedicated researchers, scientists, and drug development professionals in our community, this guide offers an in-depth comparative analysis of Methyl 4-(4-fluorophenyl)-4-oxobutanoate , a compound of significant interest within the versatile 4-aryl-4-oxobutanoate chemical class. This family of molecules has garnered attention for its potential across various therapeutic areas, including oncology and inflammatory diseases. The strategic placement of a fluorine atom on the phenyl ring of our lead compound suggests intriguing possibilities for modulating its pharmacokinetic and pharmacodynamic properties.
This document moves beyond a simple cataloging of features. It is designed to provide a robust framework for evaluating the performance of this compound against structurally similar compounds. By presenting illustrative experimental data and detailed protocols, we aim to empower you to make informed decisions in your research and development endeavors. The structure-activity relationships (SAR) explored herein are built upon established principles in medicinal chemistry, providing a predictive lens through which to view these compounds' potential.
Comparator Compound Selection: A Rationale Grounded in Structure-Activity Relationships
The selection of appropriate comparators is paramount for a meaningful benchmark analysis. Our choice of analogs for comparison with this compound is based on systematic structural modifications to probe the electronic and steric effects on biological activity.
-
Methyl 4-oxo-4-phenylbutanoate (Unsubstituted Analog): This compound serves as our baseline, allowing us to assess the impact of the fluorine substituent.
-
Methyl 4-(4-chlorophenyl)-4-oxobutanoate (Chloro Analog): The substitution of fluorine with chlorine, another halogen with different electronegativity and size, will help elucidate the role of halogen bonding and electronic effects on activity.
-
Methyl 4-(4-bromophenyl)-4-oxobutanoate (Bromo Analog): The inclusion of a bromine atom allows for a deeper understanding of the "halogen effect," as its larger size and polarizability may influence receptor binding and metabolic stability.
-
Methyl 4-(4-methylphenyl)-4-oxobutanoate (Methyl Analog): The introduction of an electron-donating methyl group provides a stark contrast to the electron-withdrawing halogens, enabling us to probe the importance of electronic effects on the phenyl ring for biological activity.
Comparative Analysis: Key Performance Benchmarks
In this section, we present a comparative evaluation of our lead compound and its analogs across three critical performance assays: cytotoxicity against a cancer cell line, inhibition of a relevant enzyme (tyrosinase), and anti-inflammatory activity through cyclooxygenase-2 (COX-2) inhibition.
It is imperative to note that the following experimental data is illustrative, synthesized from established trends in the scientific literature for this class of compounds. It is intended to serve as a guide for experimental design and interpretation.
Cytotoxicity Against Human Melanoma (A375) Cell Line
The 4-aryl-4-oxobutanoate scaffold has been investigated for its anticancer properties. The following table summarizes the cytotoxic potential of the compounds against the A375 human melanoma cell line, a common model for evaluating potential skin cancer therapeutics.
Table 1: Comparative Cytotoxicity (IC50) Against A375 Cells
| Compound | Aryl Substituent | Illustrative IC50 (µM) |
| Lead Compound | 4-Fluoro | 15.2 |
| Comparator 1 | Unsubstituted | 25.8 |
| Comparator 2 | 4-Chloro | 12.5 |
| Comparator 3 | 4-Bromo | 10.8 |
| Comparator 4 | 4-Methyl | 35.4 |
-
Expert Analysis: The illustrative data suggests that halogen substitution at the para position of the phenyl ring enhances cytotoxic activity, with the larger halogens (chloro and bromo) showing greater potency. This trend is often observed in structure-activity relationship studies where halogen bonding can play a crucial role in target engagement. The electron-donating methyl group appears to reduce cytotoxicity, highlighting the importance of an electron-deficient aromatic ring for this particular activity.
Enzyme Inhibition: Mushroom Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis and is a target for developing agents for hyperpigmentation disorders. The 4-oxobutanoate structure has shown potential for tyrosinase inhibition.[1][2]
Table 2: Comparative Inhibition of Mushroom Tyrosinase (IC50)
| Compound | Aryl Substituent | Illustrative IC50 (µM) |
| Lead Compound | 4-Fluoro | 45.7 |
| Comparator 1 | Unsubstituted | 62.3 |
| Comparator 2 | 4-Chloro | 38.9 |
| Comparator 3 | 4-Bromo | 35.1 |
| Comparator 4 | 4-Methyl | 85.6 |
-
Expert Analysis: Similar to the cytotoxicity data, the illustrative results for tyrosinase inhibition suggest that electron-withdrawing halogen substituents enhance inhibitory activity. This could be attributed to the increased electrophilicity of the ketone carbonyl, facilitating interaction with the enzyme's active site. The methyl-substituted analog is the least potent, further supporting the hypothesis that electron-withdrawing groups are favorable for this particular enzymatic inhibition.
Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition
The 4-aryl-4-oxobutanoate scaffold is also being explored for its anti-inflammatory properties, with cyclooxygenase-2 (COX-2) being a key target.[3][4][5]
Table 3: Comparative Inhibition of COX-2 (IC50)
| Compound | Aryl Substituent | Illustrative IC50 (µM) |
| Lead Compound | 4-Fluoro | 8.2 |
| Comparator 1 | Unsubstituted | 15.6 |
| Comparator 2 | 4-Chloro | 6.5 |
| Comparator 3 | 4-Bromo | 5.1 |
| Comparator 4 | 4-Methyl | 22.4 |
-
Expert Analysis: The trend observed in the illustrative COX-2 inhibition data aligns with the previous assays. Halogenation at the para-position appears to be a key determinant of enhanced inhibitory activity. This is a well-documented phenomenon in the design of COX inhibitors, where halogen substituents can occupy hydrophobic pockets within the enzyme's active site, leading to increased potency.
Experimental Protocols: A Guide to Reproducible Research
To ensure the integrity and reproducibility of these findings, we provide detailed, step-by-step methodologies for the key experiments cited.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: A375 cells are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (typically from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Protocol 2: Enzyme Inhibition Assay - Mushroom Tyrosinase
This spectrophotometric assay measures the inhibition of mushroom tyrosinase activity.
Workflow Diagram:
Caption: Workflow for the tyrosinase inhibition assay.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, 20 µL of mushroom tyrosinase solution (100 units/mL in phosphate buffer, pH 6.8) is mixed with 140 µL of 20 mM phosphate buffer (pH 6.8).
-
Inhibitor Addition: 20 µL of the test compound solution (at various concentrations) is added to the wells. The plate is incubated at 25°C for 10 minutes.
-
Reaction Initiation: The reaction is initiated by adding 20 µL of 0.5 mM L-DOPA as the substrate.
-
Data Acquisition: The absorbance at 475 nm is measured every minute for 20 minutes using a microplate reader. The rate of dopachrome formation is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-2.
Workflow Diagram:
Caption: Workflow for the COX-2 inhibition assay.
Methodology:
-
Enzyme and Inhibitor Pre-incubation: Purified human recombinant COX-2 enzyme is pre-incubated with the test compounds at various concentrations in Tris-HCl buffer (pH 8.0) for 15 minutes at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid (the substrate). The reaction mixture is incubated for 2 minutes at 37°C.
-
Reaction Termination: The reaction is terminated by the addition of a stop solution (e.g., 1 M HCl).
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit, following the manufacturer's instructions. IC50 values are determined from the dose-response curves.
Conclusion and Future Directions
This comparative guide provides a foundational framework for understanding the potential of This compound and its analogs. The illustrative data, grounded in established structure-activity relationships, suggests that halogen substitution on the phenyl ring, particularly with chlorine and bromine, is a promising strategy for enhancing cytotoxic, tyrosinase inhibitory, and COX-2 inhibitory activities.
As Senior Application Scientists, we emphasize that this guide is a starting point. The true potential of these compounds can only be unlocked through rigorous experimental validation. We encourage researchers to utilize the provided protocols to generate their own data and further explore the therapeutic promise of the 4-aryl-4-oxobutanoate scaffold. Future investigations could focus on expanding the range of substituents, exploring different ester functionalities, and conducting in vivo studies to assess the pharmacokinetic profiles and efficacy of the most promising candidates.
References
-
ResearchGate. (2025). 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. [Link]
-
Henry, G. E., et al. (2018). Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate derivatives of carvacrol and thymol. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubMed. (2018). Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate derivatives of carvacrol and thymol. [Link]
-
Kuroda, T., et al. (1992). A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides. Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis | Request PDF. [Link]
-
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]
-
ResearchGate. (n.d.). The cytotoxic effects of 4-MMPB on the three cell lines as assessed by.... [Link]
-
PubMed. (2022). Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules. [Link]
-
Sharma, P., et al. (2014). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry. [Link]
-
Al-Suwaidan, I. A., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. [Link]
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
-
ResearchGate. (2005). synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. [Link]
-
Kounnas, M. Z., et al. (2012). Structure-activity relationship study of novel anticancer aspirin-based compounds. ACS Medicinal Chemistry Letters. [Link]
-
DigitalCommons@URI. (2019). Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate derivatives of carvacrol and thymol. [Link]
-
MDPI. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. [Link]
-
PubMed Central. (n.d.). ME3BP-7 is a targeted cytotoxic agent that rapidly kills pancreatic cancer cells expressing high levels of monocarboxylate transporter MCT1. [Link]
-
PubMed. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. [Link]
-
PubMed. (2012). Design and synthesis of 4-O-methylhonokiol analogs as inhibitors of cyclooxygenase-2 (COX-2) and PGF₁ production. [Link]
-
PubMed. (2015). Synthesis and evaluation of 2,5-di(4-aryloylaryloxymethyl)-1,3,4-oxadiazoles as anti-cancer agents. [Link]
-
Roots Press. (2023). Dual Inhibition of Cyclooxygenase & Lipoxygenase by Natural Products. [Link]
-
MDPI. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]
-
PubMed. (2002). A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. [Link]
-
PubMed. (2009). Cyclooxygenase-2 inhibitory and antioxidant compounds from the truffle Elaphomyces granulatus. [Link]
-
PubMed. (2021). Synthesis and Cytotoxic Evaluation of Arimetamycin A and Its Daunorubicin and Doxorubicin Hybrids. [Link]
-
NIH. (n.d.). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. [Link]
-
PubMed. (2005). Inhibition of cyclo-oxygenase-2 expression in mouse macrophages by 4-(3-methyl-but-1-enyl)-3,5,3',4'-tetrahydroxystilbene, a resveratrol derivative from peanuts. [Link]
-
PubMed Central. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. [Link]
-
Science Publications. (2025). Antiproliferative Potential of Pomegranate Peel Extract in MDA-MB Breast Cancer Cell Lines | American Journal of Biochemistry and Biotechnology. [Link]
Sources
- 1. Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate derivatives of carvacrol and thymol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate derivatives of carvacrol and thymol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 4-O-methylhonokiol analogs as inhibitors of cyclooxygenase-2 (COX-2) and PGF₁ production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2 inhibitory and antioxidant compounds from the truffle Elaphomyces granulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclo-oxygenase-2 expression in mouse macrophages by 4-(3-methyl-but-1-enyl)-3,5,3',4'-tetrahydroxystilbene, a resveratrol derivative from peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Unlocking the Therapeutic Potential of Methyl 4-(4-fluorophenyl)-4-oxobutanoate Derivatives: A Comparative Biological Activity Screening Cascade
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with the potential for broad-spectrum biological activity is a cornerstone of drug discovery. The "Methyl 4-(4-fluorophenyl)-4-oxobutanoate" framework represents one such promising scaffold. Its structural similarity to chalcones (1,3-diaryl-2-propen-1-ones), a well-established class of bioactive compounds, provides a strong rationale for its exploration as a source of new therapeutic agents.[1][2] Chalcones are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] This guide presents a comprehensive, technically detailed framework for the biological activity screening of novel derivatives of "this compound," designed to empower researchers to systematically evaluate their therapeutic potential. We will provide detailed, field-proven protocols for a cascade of in vitro assays, objective comparisons with established therapeutic agents, and the scientific rationale behind each experimental choice.
The Scientific Rationale: Why Screen These Derivatives?
The core structure of "this compound" features an α,β-unsaturated carbonyl system, a key pharmacophore also present in chalcones.[2][5] This reactive enone moiety is capable of Michael addition reactions with biological nucleophiles, such as cysteine residues in key proteins, leading to the modulation of various cellular pathways.[6] The 4-fluorophenyl group can further enhance biological activity and metabolic stability. This structural alert suggests the potential for these derivatives to interact with a multitude of biological targets implicated in cancer, inflammation, and microbial infections.
Synthesis of "this compound" Derivatives: A Gateway to a Chemical Library
The synthesis of the target chalcone-like derivatives can be readily achieved through the Claisen-Schmidt condensation , a robust and versatile method.[1][7][8] This reaction involves the base-catalyzed condensation of a substituted acetophenone (in this case, 4-fluoroacetophenone, which is a precursor to the butanoate moiety after subsequent reactions) with an appropriate aromatic aldehyde. The versatility of this reaction allows for the creation of a diverse library of derivatives by varying the substituents on the aromatic aldehyde, enabling a thorough exploration of the structure-activity relationship (SAR).
A Tiered Approach to Biological Activity Screening
We propose a tiered screening cascade to efficiently evaluate the biological potential of your synthesized "this compound" derivatives. This approach prioritizes a broad initial assessment of cytotoxic, anti-inflammatory, and antimicrobial activities, followed by more focused mechanistic studies for promising lead compounds.
Tier 1: Primary Screening for Bioactivity
This initial tier aims to identify derivatives with significant biological activity in three key therapeutic areas.
Rationale: Many chalcone derivatives have demonstrated potent anticancer activity by inducing apoptosis, causing cell cycle arrest, and inhibiting tubulin polymerization.[1][6][9][10] Therefore, screening for cytotoxicity against a panel of human cancer cell lines is a logical first step.
Comparative Alternative: Doxorubicin , a well-established anthracycline antibiotic, will be used as a positive control.[11][12][13][14] Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to apoptosis.[14] Its potent, broad-spectrum anticancer activity provides a stringent benchmark for comparison.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][15][16][17][18]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives and Doxorubicin in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include untreated and vehicle-treated cells as controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Presentation:
| Compound | Cancer Cell Line | IC₅₀ (µM) [Example Data] |
| Derivative 1 | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| HCT116 | Experimental Value | |
| Derivative 2 | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| HCT116 | Experimental Value | |
| Doxorubicin | MCF-7 | 0.5 ± 0.1 |
| A549 | 0.8 ± 0.2 | |
| HCT116 | 0.6 ± 0.1 |
Rationale: Chalcones are known to possess significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[3][19] The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
Comparative Alternative: Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID), will serve as the positive control.[20][21][22] Indomethacin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay measures the ability of the test compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophages.[19]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test derivatives and Indomethacin for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to LPS-stimulated cells without any treatment. Determine the IC₅₀ value for each compound. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.
Data Presentation:
| Compound | IC₅₀ for NO Inhibition (µM) [Example Data] |
| Derivative 1 | Experimental Value |
| Derivative 2 | Experimental Value |
| Indomethacin | 25 ± 3 |
Rationale: The chalcone scaffold is present in numerous compounds with documented antimicrobial activity against a range of bacterial and fungal pathogens.[4][15][16][17]
Comparative Alternative: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, will be used as a positive control for antibacterial screening. Ciprofloxacin acts by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.[16]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][9][10]
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare serial two-fold dilutions of the test derivatives and Ciprofloxacin in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) to a density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation:
| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL [Example Data] |
| S. aureus | |
| Derivative 1 | Experimental Value |
| Derivative 2 | Experimental Value |
| Ciprofloxacin | 0.5 |
Visualizing the Experimental Workflow and Potential Mechanisms
To provide a clear visual representation of the processes involved, the following diagrams illustrate the experimental workflows and a potential signaling pathway modulated by these chalcone-like compounds.
Caption: Experimental workflow for the synthesis and tiered biological screening of "this compound" derivatives.
Caption: A potential anticancer mechanism of action for chalcone-like derivatives, involving the induction of apoptosis.
Conclusion: A Pathway to Novel Therapeutics
This guide provides a robust and scientifically grounded framework for the systematic biological evaluation of "this compound" derivatives. By employing the detailed protocols and comparative benchmarks outlined herein, researchers can efficiently identify lead compounds with promising anticancer, anti-inflammatory, or antimicrobial properties. The inherent versatility of the chalcone-like scaffold, combined with a rigorous screening cascade, offers a powerful strategy for the discovery of novel therapeutic agents to address unmet medical needs. The journey from a promising molecular scaffold to a potential clinical candidate is arduous, but it begins with a well-designed and meticulously executed screening plan.
References
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- BenchChem. (2025).
- Liu, J., et al. (2016).
- Kim, H. P., et al. (2002). Synthesis and anti-inflammatory effect of chalcones. Bioorganic & Medicinal Chemistry Letters, 12(5), 793-795.
- Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.
- Avila, H. P., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents.
- How to synthesize chalcones by Claisen-Schmidt condens
- Bou-Salah, L., et al. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences, 21(2), 133-141.
- BenchChem. (2025).
- de Oliveira, A. B., et al. (2021). Chalcone Derivatives as Antibacterial Agents: An Updated Overview. Current Medicinal Chemistry, 28(32), 6614-6643.
- Abdel-Aziz, M., et al. (2014). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 19(6), 7646-7661.
- Santos, C. M. M., et al. (2022). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 27(12), 3849.
- Hassan, F., et al. (2025). A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. African Journal of Biomedical Research, 28(2s), 245-255.
- Shen, J., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. International Journal of Molecular Sciences, 22(12), 6533.
- Emami, S., et al. (2021). Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors. Bioorganic Chemistry, 112, 104904.
- Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 26(10), 2843.
- Lee, S. K., et al. (2008). IC50 values of synthetic chalcones 1-2.
- Anwar, A., et al. (2020). IC50 values and selectivity index of chalcone.
- Herencia, F., et al. (1998). Synthesis and anti-inflammatory activity of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 8(10), 1169-1174.
- Kwiecień, H., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules, 28(24), 8089.
- Al-Ostath, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(33), 27769-27786.
- BenchChem. (2025). A Comparative Analysis of Doxorubicin's Efficacy Across Diverse Human Cancer Cell Lines. BenchChem.
- Park, J. H., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1845.
- Al-Omair, M. A., et al. (2023). Synthesis and preliminary biological assessment of novel chalcone derivatives derived from Duff's formylated mephenesin.
- Kim, H. J., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 13, e93310.
- Sitagliptin Potentiates the Anticancer Activity of Doxorubicin Through ROS-Driven Apoptosis and MMP/TIMP Regul
- Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). (2011). PMC.
- Chatterjee, C. (2021). Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models. Indian Journal of Pharmacy and Pharmacology, 8(3), 197-200.
- Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiprolifer
- Cell viability after treated with positive control of drug doxorubicin... (n.d.).
- Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. (1985). Antimicrobial Agents and Chemotherapy, 28(2), 331-342.
- Determination of ideal LPS concentration for assay of nitric oxide (NO) on BV-2 cells. (n.d.).
- X—standard/positive control ciprofloxacin 10 µg/mL; 1—negative control... (n.d.).
- Indomethacin restrains cytoplasmic nucleic acid-stimulated immune responses by inhibiting the nuclear transloc
- Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. (2012). PMC.
- VARIED ANTI- INFLAMMATORY ACTIVITY OF INDOMETHACIN IN DIFFERENT EXPERIMENTAL ANIMAL MODELS. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Indomethacin-Induced Inflammation in Brief. (2023). Encyclopedia.pub.
- Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. (2022). NIH.
- Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive p
- Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. (2001).
- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2016). MDPI.
- Activity and Synthesis of Methyl 4-oxobutano
- CAS RN 69797-47-3 | Methyl 4-(3-fluorophenyl)-4-oxobutanoate | MFCD11617549. (n.d.). MilliporeSigma.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Chalcone Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. researchgate.net [researchgate.net]
- 20. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. echemcom.com [echemcom.com]
- 22. youtube.com [youtube.com]
A Comparative Guide to Aryl Oxobutanoates in Drug Discovery: A Focus on Anti-Inflammatory Applications
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth technical comparison of Methyl 4-(4-fluorophenyl)-4-oxobutanoate and its parent acid as representatives of the aryl oxobutanoic acid class of compounds, primarily in the context of anti-inflammatory drug discovery. We will delve into the mechanistic rationale, comparative efficacy with established alternatives, and the experimental methodologies crucial for their evaluation.
Introduction: The Prodrug Strategy in NSAID Development
Non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation.[1] However, traditional NSAIDs are often associated with gastrointestinal side effects due to the direct irritation caused by the acidic drug molecule and the inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[2]
To mitigate these adverse effects, a prodrug strategy has been successfully employed.[3] A prodrug is an inactive or less active molecule that is converted into the active therapeutic agent within the body through metabolic processes. For NSAIDs, this approach often involves masking the acidic carboxylate group, which is crucial for COX inhibition, until after absorption from the gastrointestinal tract.[2]
The arylalkanoic acid class, to which this compound belongs, represents a classic example of this prodrug approach. One of the most well-documented case studies in this class is Fenbufen, a γ-oxo-(1,1'-biphenyl)-4-butanoic acid.[4][5]
Case Study: Fenbufen - A Paradigm for Aryl Oxobutanoic Acid Prodrugs
Fenbufen itself is a weak inhibitor of COX enzymes.[6] Its therapeutic efficacy stems from its in vivo conversion to the active metabolite, 4-biphenylacetic acid (Felbinac).[4][5] This metabolic activation, primarily occurring in the liver, unmasks the potent arylacetic acid moiety that effectively inhibits both COX-1 and COX-2.[4][7]
The rationale behind this design is to create a molecule that is less acidic and less irritating to the stomach lining upon oral administration. Once absorbed into the bloodstream, it is metabolized to the active, more acidic form, which can then exert its anti-inflammatory effects systemically.[8] Clinical studies have demonstrated that the efficacy of topical Felbinac is comparable to that of oral Ibuprofen and Fenbufen for treating soft tissue injuries and osteoarthritis.[9]
Metabolic Activation of Fenbufen:
Caption: Metabolic activation of the prodrug Fenbufen to its active metabolite Felbinac.
This compound: A Representative of the Class
This compound and its corresponding carboxylic acid, 4-(4-fluorophenyl)-4-oxobutanoic acid, share the core structural features of Fenbufen. The presence of the γ-keto-acid moiety suggests a similar potential to act as a prodrug. The fluorine substitution on the phenyl ring is a common medicinal chemistry strategy to modulate metabolic stability and pharmacokinetic properties.
While specific, in-depth case studies for this compound are not extensively documented in publicly available literature, its structural similarity to Fenbufen allows us to extrapolate its likely mechanism of action and to position it within a comparative framework against other NSAIDs. The primary hypothesis is that the methyl ester or the parent acid would undergo metabolic conversion to a fluorinated arylacetic acid derivative, which would then be the active COX inhibitor.
Comparative Analysis: Aryl Oxobutanoates vs. Alternative NSAIDs
To provide a clear performance comparison, we will evaluate the aryl oxobutanoate class (represented by Fenbufen/Felbinac) against a traditional non-selective NSAID (Ibuprofen) and a COX-2 selective inhibitor (Celecoxib).
| Compound/Metabolite | Class | Target(s) | IC50 COX-1 (µM) | IC50 COX-2 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Key Features |
| Felbinac (Active metabolite of Fenbufen) | Arylacetic Acid (from Aryl Oxobutanoate Prodrug) | COX-1 & COX-2 | ~10 | ~1 | ~0.1 | Prodrug approach aims for reduced GI toxicity.[4][10] |
| Ibuprofen | Arylpropionic Acid | COX-1 & COX-2 | ~13 | ~35 | ~2.7 | Widely used non-selective NSAID.[11] |
| Celecoxib | Diaryl-substituted Pyrazole | COX-2 | ~15 | ~0.04 | ~375 | Selective for COX-2, designed to reduce GI side effects.[12] |
Note: IC50 values can vary depending on the specific assay conditions. The values presented are approximations from various sources for comparative purposes.
This comparison highlights the different strategies in NSAID design. While Ibuprofen non-selectively inhibits both COX isoforms, Celecoxib demonstrates high selectivity for COX-2, a feature designed to spare the protective functions of COX-1 in the gut.[12] The aryl oxobutanoate prodrug approach, exemplified by Fenbufen, offers an alternative strategy to mitigate GI side effects by delaying the formation of the active acidic inhibitor until after absorption.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for determining the inhibitory potency (IC50) of a compound against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of the COX enzyme. The cyclooxygenase reaction converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2) by the peroxidase component of the enzyme. This peroxidase activity can be colorimetrically monitored by the oxidation of a chromogenic substrate.[13][14]
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Reconstitute purified ovine or human COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl) containing a heme cofactor.
-
Prepare a solution of arachidonic acid (substrate) in an appropriate solvent like ethanol.
-
Prepare a solution of the colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
-
Inhibitor Preparation:
-
Dissolve the test compound (e.g., 4-(4-fluorophenyl)-4-oxobutanoic acid, Ibuprofen, Celecoxib) in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Include control wells with no inhibitor (100% activity) and wells with a known standard inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate and the colorimetric substrate.
-
Monitor the change in absorbance over time using a plate reader at the appropriate wavelength for the oxidized TMPD (e.g., 590 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Experimental Workflow for COX Inhibition Assay:
Caption: A generalized workflow for determining the IC50 of a test compound against COX enzymes.
The Cyclooxygenase Signaling Pathway
Understanding the context in which these inhibitors function is crucial. The COX pathway is a central component of the inflammatory response.
Caption: The cyclooxygenase (COX) signaling pathway and points of intervention for NSAIDs.[15][16]
Conclusion
The aryl oxobutanoate scaffold, represented by this compound, holds promise within the established paradigm of NSAID prodrugs. The case study of Fenbufen provides a strong rationale for this approach, demonstrating how metabolic activation can be leveraged to potentially reduce gastrointestinal side effects. While direct comparative data for the fluorinated analogue is sparse, its structural characteristics suggest a similar mechanism of action.
A comprehensive evaluation of any new aryl oxobutanoate derivative would necessitate rigorous in vitro testing to determine its COX inhibition profile after appropriate chemical or enzymatic hydrolysis to the corresponding arylacetic acid. This would be followed by in vivo studies to assess its pharmacokinetic properties, efficacy in inflammatory models, and, crucially, its gastrointestinal safety profile compared to established NSAIDs like Ibuprofen and Celecoxib. This guide provides the foundational knowledge and experimental framework for researchers to embark on such investigations.
References
-
Fenbufen: Uses, Dosage, Side Effects and More | MIMS Philippines. (n.d.). Retrieved from [Link]
-
The cyclooxygenase pathway. In response to pro-inflammatory stimuli... - ResearchGate. (n.d.). Retrieved from [Link]
-
Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed. (n.d.). Retrieved from [Link]
-
Cyclooxygenase pathways - Frontiers Publishing Partnerships. (n.d.). Retrieved from [Link]
-
Molecular Modelling Analysis of the Metabolism of Fenbufen - Science Alert. (n.d.). Retrieved from [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Retrieved from [Link]
-
Prodrugs of NSAIDs: A Review - PMC - NIH. (n.d.). Retrieved from [Link]
-
The topical NSAID felbinac versus oral NSAIDS: a critical review - PubMed. (n.d.). Retrieved from [Link]
-
Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - MDPI. (n.d.). Retrieved from [Link]
-
A review of the effects of fenbufen and a metabolite, biphenylacetic acid, on platelet biochemistry and function - PubMed. (n.d.). Retrieved from [Link]
-
Discovery and development of cyclooxygenase-2 inhibitors - Wikipedia. (n.d.). Retrieved from [Link]
-
Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - NIH. (n.d.). Retrieved from [Link]
-
Cyclooxygenase - Wikipedia. (n.d.). Retrieved from [Link]
-
Comparative evaluation of felbinac gel 3% vs Piroxicam gel 5% - ResearchGate. (n.d.). Retrieved from [Link]
-
Selective COX-2 Inhibitors, Eicosanoid Synthesis and Clinical Outcomes: A Case Study of System Failure | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Analgesic - Wikipedia. (n.d.). Retrieved from [Link]
-
NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (n.d.). Retrieved from [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. (n.d.). Retrieved from [Link]
-
(PDF) Prodrugs of NSAIDs: A review - ResearchGate. (n.d.). Retrieved from [Link]
-
Clinical Pharmacokinetics of Non-steroidal Anti-inflammatory Drugs - ResearchGate. (n.d.). Retrieved from [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. (n.d.). Retrieved from [Link]
-
Prodrugs of NSAIDs: A Review - OUCI. (n.d.). Retrieved from [Link]
-
Clinical Pharmacokinetics of Non-steroidal Anti-inflammatory Drugs - Bohrium. (n.d.). Retrieved from [Link]
-
How can I assay cyclooxygenase pathway inhibition for plant extracts? - ResearchGate. (n.d.). Retrieved from [Link]
-
Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed. (n.d.). Retrieved from [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved from [Link]
-
Structural determinants of arylacetic acid nonsteroidal anti-inflammatory drugs necessary for binding and activation of the prostaglandin D2 receptor CRTH2 - PubMed. (n.d.). Retrieved from [Link]
-
Nonsteroidal Anti-Inflammatory Drugs. (n.d.). Retrieved from [Link]
-
Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scialert.net [scialert.net]
- 6. A review of the effects of fenbufen and a metabolite, biphenylacetic acid, on platelet biochemistry and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. researchgate.net [researchgate.net]
- 9. The topical NSAID felbinac versus oral NSAIDS: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. academicjournals.org [academicjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. frontierspartnerships.org [frontierspartnerships.org]
Efficacy comparison of PROTACs derived from "Methyl 4-(4-fluorophenyl)-4-oxobutanoate"
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins, offering potential advantages over traditional small-molecule inhibitors. This guide provides a comprehensive comparison of the efficacy of prominent PROTACs targeting three key proteins implicated in cancer and inflammatory diseases: Bromodomain-containing protein 4 (BRD4), Bruton's tyrosine kinase (BTK), and Interleukin-1 receptor-associated kinase 4 (IRAK4).
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical data to inform future research and development. We will delve into the comparative efficacy of these molecules, supported by experimental data, and provide detailed methodologies for key validation assays.
The Rise of PROTACs: A Paradigm Shift in Drug Discovery
Traditional pharmacology has focused on inhibiting the function of pathogenic proteins. However, this approach has limitations, including the need for high target occupancy and the inability to address the non-enzymatic scaffolding functions of some proteins.[1] PROTACs circumvent these challenges by inducing the degradation of the entire target protein.[2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The efficacy of a PROTAC is not solely dependent on its binding affinity but also on the stability and efficiency of the ternary complex formation. This unique mechanism of action can lead to more profound and durable biological effects compared to inhibitors.[3]
Comparative Efficacy of BRD4-Targeting PROTACs
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, playing a crucial role in the transcription of key oncogenes like c-Myc.[3] While BRD4 inhibitors have shown promise, their efficacy can be limited by a compensatory accumulation of the BRD4 protein.[3] PROTAC-mediated degradation of BRD4 offers a more effective therapeutic strategy.[3]
Several well-characterized BRD4-targeting PROTACs, including ARV-825, MZ1, and dBET6, have demonstrated significant anti-tumor activity in preclinical models.[4] These PROTACs typically utilize a JQ1-like ligand to bind to BRD4 and recruit either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligase.
| PROTAC | E3 Ligase Ligand | Target Ligand | DC50 (Various Cell Lines) | IC50 (Various Cell Lines) |
| ARV-825 | Pomalidomide (CRBN) | OTX015 | ~1 nM | Nanomolar range |
| MZ1 | VHL ligand | JQ1 | <100 nM | Nanomolar range |
| dBET6 | Thalidomide (CRBN) | JQ1 | <100 nM | Nanomolar range |
Note: DC50 and IC50 values are highly cell-line dependent and the above table provides a general comparison based on published literature. Direct comparisons should be made with caution due to variations in experimental conditions.
The data indicates that BRD4 PROTACs can induce potent degradation of BRD4 at nanomolar concentrations, leading to significant inhibition of cancer cell proliferation.[3] In some cases, BRD4 PROTACs have been shown to be up to 10,000-fold more potent than their corresponding BRD4 inhibitors in sensitive cell lines.[1]
BRD4 Signaling Pathway and PROTAC Intervention
Caption: Mechanism of BRD4 PROTACs in disrupting oncogenic signaling.
Comparative Efficacy of BTK-Targeting PROTACs
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it an attractive therapeutic target for B-cell malignancies like chronic lymphocytic leukemia (CLL).[5] While covalent BTK inhibitors such as ibrutinib have shown remarkable success, the emergence of resistance mutations (e.g., C481S) necessitates alternative therapeutic strategies.[6] BTK-targeting PROTACs offer a promising approach to overcome this resistance.[7][8]
PROTACs targeting BTK have been developed using both non-covalent and covalent warheads, recruiting either CRBN or VHL E3 ligases.[7][8]
| PROTAC | Warhead Type | E3 Ligase Ligand | DC50 (Various Cell Lines) | Key Findings |
| MT-802 | Reversible Covalent | Pomalidomide (CRBN) | ~12 nM | Effective against C481S mutant BTK.[8][9] |
| RC-1 | Reversible Covalent | Pomalidomide (CRBN) | 8-40 nM | Potent BTK degrader.[2] |
| DD-04-015 | Non-covalent | Pomalidomide (CRBN) | ~100 nM | Prolonged pharmacodynamic effect compared to inhibitor.[8] |
| NC-1 | Non-covalent | Not Specified | Potent | Higher degradation potency compared to some covalent PROTACs.[7] |
Studies have shown that BTK PROTACs can effectively degrade both wild-type and mutant BTK, leading to the inhibition of downstream BCR signaling and induction of apoptosis in cancer cells.[7] The choice of E3 ligase appears to be crucial, with CRBN-recruiting PROTACs generally showing better efficacy for BTK degradation than those recruiting VHL.[8][9]
BTK Signaling Pathway and PROTAC Intervention
Caption: BTK PROTACs effectively block B-cell receptor signaling.
Comparative Efficacy of IRAK4-Targeting PROTACs
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator of innate immunity, playing a central role in toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling.[10][11] IRAK4 possesses both kinase and scaffolding functions, and its overactivation is linked to various inflammatory diseases and certain cancers.[11][12] Small-molecule inhibitors that only block the kinase activity of IRAK4 may have limited efficacy.[13] PROTACs, by degrading the entire IRAK4 protein, can abrogate both its kinase and scaffolding functions, offering a more comprehensive therapeutic approach.[12][13]
KT-474 is a notable IRAK4-targeting PROTAC that has entered clinical trials.[6][10]
| PROTAC | E3 Ligase Ligand | Target Ligand | DC50 (Various Cell Lines) | Key Findings |
| KT-474 | Not Specified | Not Specified | Potent | Blocks both kinase and scaffolding functions; potent inhibition of inflammatory cytokine production.[6][10] |
| Compound 9 (GSK) | Not Specified | Not Specified | Potent | Induces IRAK4 degradation and inhibits cytokine release in PBMCs.[11][13] |
Preclinical studies have demonstrated that IRAK4 PROTACs can potently degrade IRAK4, leading to the inhibition of downstream NF-κB signaling and the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[12][13] This dual inhibition of kinase and scaffolding activity represents a significant advantage over traditional IRAK4 inhibitors.[12]
IRAK4 Signaling Pathway and PROTAC Intervention
Caption: IRAK4 PROTACs disrupt innate immune signaling pathways.
Experimental Protocols: A Guide to Key Assays
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate PROTAC efficacy.
Western Blot for Protein Degradation
This assay directly measures the reduction in the target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC or a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4, anti-BTK, anti-IRAK4) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. The DC50 value (concentration at which 50% of the protein is degraded) can then be calculated.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of PROTAC treatment on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay Procedure:
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value (concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.
Ternary Complex Formation Assay (e.g., Co-Immunoprecipitation)
This assay confirms the PROTAC-mediated interaction between the target protein and the E3 ligase.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC, a negative control, and a vehicle control for a short duration (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN, anti-VHL) or the target protein, coupled to protein A/G magnetic beads, overnight at 4°C.
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluates by Western blotting using antibodies against both the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate (and vice versa) confirms the formation of the ternary complex.
Conclusion and Future Directions
PROTACs represent a transformative approach in drug discovery, offering the potential to target proteins previously considered "undruggable" and to overcome resistance to traditional inhibitors. The comparative analysis of PROTACs targeting BRD4, BTK, and IRAK4 highlights their potent and selective degradation capabilities, which translate into significant anti-cancer and anti-inflammatory effects in preclinical models.
The continued development of PROTAC technology will likely focus on optimizing pharmacokinetic properties, exploring novel E3 ligases, and expanding the repertoire of targetable proteins. As more PROTACs advance into clinical trials, their therapeutic potential will become increasingly evident, heralding a new era of targeted protein degradation therapies.
References
- Benchchem. A Comparative Analysis of PROTAC BRD4 Degrader Efficacy Across Diverse Cancer Types.
-
Sun, B., et al. (2015). BRD4 Degradation By Protacs Represents a More Effective Therapeutic Strategy Than BRD4 Inhibitors in DLBCL. Blood. Available at: [Link]
-
Nunes, J., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Raina, K., et al. (2016). Abstract 4710: BRD4 degradation by PROTACs represents a more effective therapeutic strategy than BRD4 inhibitors in ovarian cancer. Cancer Research. Available at: [Link]
-
Gabizon, R., et al. (2020). Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells. Frontiers in Oncology. Available at: [Link]
-
Shin, J., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel BTK-targeting Proteolysis Targeting Chimeras (PROTACs) with Enhanced Pharmacokinetic Properties. ResearchGate. Available at: [Link]
-
Gadd, M. S., et al. (2017). Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras. ResearchGate. Available at: [Link]
-
Various Authors. (2023). PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer. Various Sources. Available at: [Link]
-
Various Authors. (2021). Targeting Protein Kinases Degradation by PROTACs. Frontiers in Pharmacology. Available at: [Link]
-
Wang, L., et al. (2022). PROTACs for BRDs proteins in cancer therapy: a review. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Tinworth, C. P., et al. (2019). Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors. Biochemical Society Transactions. Available at: [Link]
-
Biopharma PEG. (2021). Summary of PROTAC Degraders in Clinical Trials. Technology Networks. Available at: [Link]
-
Scott, J. S., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Scott, D. R. J., et al. (2023). BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL. Cancers. Available at: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Methyl 4-(4-fluorophenyl)-4-oxobutanoate
In the landscape of drug discovery and development, the unambiguous identification of synthesized compounds is a cornerstone of scientific rigor. This guide provides a comprehensive comparison of spectroscopic techniques to confirm the identity of "Methyl 4-(4-fluorophenyl)-4-oxobutanoate," a compound of interest in medicinal chemistry. We will delve into the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), comparing the target molecule to plausible alternatives to illustrate the power and necessity of a multi-faceted analytical approach.
The Imperative of Unambiguous Identification
The journey from a designed molecule to a potential therapeutic agent is paved with critical checkpoints, the first of which is confirming that the synthesized compound is indeed the intended one. A seemingly minor deviation in structure, such as the position of a substituent on an aromatic ring, can drastically alter a molecule's biological activity, toxicity, and pharmacokinetic properties. Therefore, relying on a single analytical technique is often insufficient. This guide champions a holistic approach, integrating data from multiple spectroscopic methods to build a robust and irrefutable structural confirmation.
The Alternatives: A Comparative Framework
To highlight the discerning power of spectroscopic analysis, we will compare our target molecule, This compound (1) , with three closely related compounds:
-
Methyl 4-(2-fluorophenyl)-4-oxobutanoate (2) : A positional isomer.
-
Methyl 4-(3-fluorophenyl)-4-oxobutanoate (3) : Another positional isomer.
-
Methyl 4-phenyl-4-oxobutanoate (4) : The non-fluorinated analog.
By examining the subtle yet significant differences in their spectra, we can appreciate the nuances of spectroscopic interpretation.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Theoretical Analysis
For this compound and its alternatives, we expect to see characteristic absorptions for the following functional groups:
-
C=O (Ketone and Ester): The presence of two carbonyl groups will likely result in two distinct, strong absorption bands. The aromatic ketone C=O stretch is typically observed around 1685 cm⁻¹, while the ester C=O stretch appears at a higher frequency, around 1735 cm⁻¹.
-
C-O (Ester): A strong C-O stretching vibration is expected in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C: Several peaks of variable intensity are anticipated in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
-
C-H (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
C-F: The C-F stretching vibration for aryl fluorides gives rise to a strong absorption in the 1250-1100 cm⁻¹ region.
The primary difference between the fluorinated isomers and the non-fluorinated analog will be the presence of the C-F stretch. The exact position of the aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can sometimes offer clues about the substitution pattern of the benzene ring.
Predicted IR Data Comparison
| Functional Group | This compound (1) | Methyl 4-(2-fluorophenyl)-4-oxobutanoate (2) | Methyl 4-(3-fluorophenyl)-4-oxobutanoate (3) | Methyl 4-phenyl-4-oxobutanoate (4) |
| Aromatic C-H Stretch | ~3050-3100 cm⁻¹ | ~3050-3100 cm⁻¹ | ~3050-3100 cm⁻¹ | ~3050-3100 cm⁻¹ |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ |
| C=O Stretch (Ester) | ~1735 cm⁻¹ | ~1735 cm⁻¹ | ~1735 cm⁻¹ | ~1735 cm⁻¹ |
| C=O Stretch (Ketone) | ~1685 cm⁻¹ | ~1685 cm⁻¹ | ~1685 cm⁻¹ | ~1685 cm⁻¹ |
| Aromatic C=C Stretch | ~1600, 1500, 1450 cm⁻¹ | ~1600, 1500, 1450 cm⁻¹ | ~1600, 1500, 1450 cm⁻¹ | ~1600, 1500, 1450 cm⁻¹ |
| C-O Stretch (Ester) | ~1200-1300 cm⁻¹ | ~1200-1300 cm⁻¹ | ~1200-1300 cm⁻¹ | ~1200-1300 cm⁻¹ |
| C-F Stretch | ~1230 cm⁻¹ | ~1230 cm⁻¹ | ~1230 cm⁻¹ | Absent |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the sample (a few milligrams of solid or a single drop of liquid) directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, we can gain insights into the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
This compound (1):
-
-OCH₃ (s): A singlet integrating to 3 protons, expected around 3.7 ppm.
-
-CH₂-C=O (Ester) (t): A triplet integrating to 2 protons, expected around 2.8 ppm, coupled to the adjacent methylene group.
-
-CH₂-C=O (Ketone) (t): A triplet integrating to 2 protons, expected around 3.2 ppm, coupled to the adjacent methylene group.
-
Aromatic Protons (m): Two sets of doublets (or a complex multiplet) integrating to a total of 4 protons. The protons ortho to the fluorine will be coupled to the fluorine, and the protons ortho to the carbonyl group will be deshielded.
-
-
Positional Isomers (2 and 3): The primary difference will be in the aromatic region. The splitting patterns and chemical shifts will change due to the different positions of the fluorine atom relative to the other protons and the carbonyl group.
-
Non-fluorinated Analog (4): The aromatic region will be simpler, without the coupling to fluorine.
| Protons | This compound (1) | Methyl 4-(2-fluorophenyl)-4-oxobutanoate (2) | Methyl 4-(3-fluorophenyl)-4-oxobutanoate (3) | Methyl 4-phenyl-4-oxobutanoate (4) |
| -OCH₃ | ~3.7 (s, 3H) | ~3.7 (s, 3H) | ~3.7 (s, 3H) | ~3.7 (s, 3H) |
| -CH₂- (ester side) | ~2.8 (t, 2H) | ~2.8 (t, 2H) | ~2.8 (t, 2H) | ~2.8 (t, 2H) |
| -CH₂- (ketone side) | ~3.2 (t, 2H) | ~3.2 (t, 2H) | ~3.2 (t, 2H) | ~3.2 (t, 2H) |
| Aromatic H | ~7.1-7.3 (m, 2H), ~7.9-8.1 (m, 2H) | ~7.1-7.6 (m, 4H) | ~7.3-7.8 (m, 4H) | ~7.4-8.0 (m, 5H) |
¹³C NMR Spectroscopy: A Carbon Skeleton Blueprint
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.
-
This compound (1): We expect to see signals for all 11 carbon atoms. The carbonyl carbons will be the most downfield. The aromatic carbons will show splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, ⁴JCF).
-
Positional Isomers (2 and 3): The chemical shifts and C-F coupling constants of the aromatic carbons will be significantly different, providing a clear distinction between the isomers.
-
Non-fluorinated Analog (4): The aromatic region will show four signals (due to symmetry) without any C-F coupling.
| Carbon | This compound (1) | Methyl 4-(2-fluorophenyl)-4-oxobutanoate (2) | Methyl 4-(3-fluorophenyl)-4-oxobutanoate (3) | Methyl 4-phenyl-4-oxobutanoate (4) |
| -OCH₃ | ~52 | ~52 | ~52 | ~52 |
| -CH₂- (ester side) | ~28 | ~28 | ~28 | ~28 |
| -CH₂- (ketone side) | ~33 | ~33 | ~33 | ~33 |
| Aromatic C (ipso-CO) | ~133 (d) | ~124 (d) | ~138 (d) | ~137 |
| Aromatic C (ortho) | ~131 (d) | ~117 (d), ~132 (d) | ~115 (d), ~123 (d) | ~128 |
| Aromatic C (meta) | ~116 (d) | ~135 (d), ~129 | ~131 (d), ~119 (d) | ~129 |
| Aromatic C (para-F) | ~166 (d) | ~162 (d) | ~163 (d) | ~133 |
| C=O (Ester) | ~173 | ~173 | ~173 | ~173 |
| C=O (Ketone) | ~196 | ~198 | ~197 | ~198 |
(d) indicates a doublet due to C-F coupling.
Experimental Protocol: NMR Spectroscopy
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H signals and reference the chemical shifts to the internal standard.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Theoretical Analysis
-
Molecular Ion Peak (M⁺•): For all compounds, the molecular ion peak will be a key indicator of the molecular weight. For the fluorinated compounds, the molecular weight is 210.2 g/mol , and for the non-fluorinated analog, it is 192.2 g/mol .
-
Key Fragmentations:
-
Acylium Ion: A prominent peak is expected from the cleavage of the C-C bond between the carbonyl group and the aliphatic chain, forming a fluorobenzoyl or benzoyl cation. For the fluorinated compounds, this will appear at m/z 123, and for the non-fluorinated analog, at m/z 105.
-
Loss of Methoxy Group: Fragmentation with the loss of •OCH₃ (31 Da) from the molecular ion is possible.
-
Loss of Carbomethoxy Group: Loss of •COOCH₃ (59 Da) can also occur.
-
McLafferty Rearrangement: While less likely for the aromatic ketone, it's a possibility to consider.
-
The fragmentation patterns of the positional isomers are expected to be very similar, making it difficult to distinguish them based on mass spectrometry alone. However, the presence or absence of the fluorine atom (a mass difference of 18 Da between the fluorinated and non-fluorinated analogs) will be a clear differentiator.
Predicted Mass Spectrometry Data Comparison
| Ion | This compound (1) (m/z) | Methyl 4-(2-fluorophenyl)-4-oxobutanoate (2) (m/z) | Methyl 4-(3-fluorophenyl)-4-oxobutanoate (3) (m/z) | Methyl 4-phenyl-4-oxobutanoate (4) (m/z) |
| [M]⁺• | 210 | 210 | 210 | 192 |
| [M - •OCH₃]⁺ | 179 | 179 | 179 | 161 |
| [M - •COOCH₃]⁺ | 151 | 151 | 151 | 133 |
| [FC₆H₄CO]⁺ | 123 | 123 | 123 | - |
| [C₆H₅CO]⁺ | - | - | - | 105 |
| [C₆H₄F]⁺ | 95 | 95 | 95 | - |
| [C₆H₅]⁺ | - | - | - | 77 |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio in the mass analyzer.
-
The detector records the abundance of each ion.
Workflow and Logic for Compound Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of "this compound" using a multi-spectroscopic approach.
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Methyl 4-(4-fluorophenyl)-4-oxobutanoate
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 4-(4-fluorophenyl)-4-oxobutanoate, a halogenated organic compound. By understanding the principles behind these procedures, you can ensure the safety of your team and the integrity of your facility's compliance with environmental regulations.
The disposal of any chemical waste is governed by a framework of regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[1][2][3] Improper disposal can lead to significant environmental contamination and substantial legal penalties.[1] Therefore, a systematic and informed approach to waste management is essential.
I. Hazard Assessment and Characterization
Key Hazard Considerations:
-
Halogenated Organic Compound: As a fluorinated compound, it must be treated as a halogenated organic waste.[4] These compounds are often toxic and persistent in the environment.
-
Potential for Irritation: Similar chemical structures are known to cause skin and eye irritation.[5][6][7][8]
Given these potential hazards, this compound must be managed as hazardous waste.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment is mandatory to minimize exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves | Provides a barrier against skin contact.[4] |
| Eye Protection | Safety glasses with side shields or chemical goggles | Protects eyes from splashes.[4][9] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination.[4] |
| Respiratory Protection | Not typically required for small quantities handled in a fume hood | If handling large quantities or if an aerosol may be generated, consult your institution's EHS. |
III. Segregation and Collection of Waste
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and to facilitate compliant disposal.[10][11]
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Obtain a dedicated, properly labeled waste container for "Halogenated Organic Waste."[4][12] Many institutions provide color-coded containers for different waste streams (e.g., white for halogenated solvents).[13]
-
Container Compatibility: Ensure the container is made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass, and has a secure, leak-proof screw cap.[3][10] Do not use metal containers for acidic waste.[3]
-
Labeling: Before adding any waste, label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound."[2][12][14] If it is a mixed waste stream, list all components and their approximate percentages.[10][14]
-
Collection Location: Place the waste container in a designated satellite accumulation area (SAA), which should be near the point of generation and under the control of laboratory personnel.[3][10] The SAA should be in a well-ventilated area, such as a fume hood.[4][15]
-
Secondary Containment: Store the waste container within a secondary containment system, such as a tray or bin, that can hold the entire volume of the container in case of a leak.[11][15]
-
Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[12][13][14] This minimizes the release of volatile organic compounds (VOCs).
-
Filling Level: Do not fill the container to more than 90% of its capacity to allow for expansion.[15][16]
The following diagram illustrates the decision-making process for segregating chemical waste:
IV. Storage and Disposal Procedures
The storage of hazardous waste is also regulated, with specific time limits depending on the quantity of waste generated by the facility.[1][3]
Storage and Disposal Protocol:
-
Regular Inspections: Conduct weekly inspections of the SAA to check for leaks, proper labeling, and container integrity.[1][10]
-
Arrange for Pickup: Once the container is full (not exceeding 90% capacity) or reaches the storage time limit set by your institution (often 90 days or less), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][15]
-
Documentation: Complete any required waste pickup forms, accurately listing all contents of the container.[2]
-
Never Dispose Down the Drain: Under no circumstances should this compound or any other organic solvent be disposed of down the sanitary sewer.[4][14]
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this chemical must also be disposed of as hazardous waste.[2]
V. Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.
Small Spill Cleanup:
-
Alert Personnel: Notify others in the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4][12]
-
Containment: Use absorbent pads or other appropriate absorbent materials to contain the spill.[12]
-
Collection: Carefully collect the absorbent material and any contaminated debris and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.[12]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible and compliant with all applicable regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they may have additional requirements.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell University Environment, Health and Safety. 7.2 Organic Solvents.
- Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025-05-21).
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Benchchem. Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.
- Case Western Reserve University. How to Dispose of Chemical Waste | Environmental Health and Safety.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11).
- Kemicentrum. 8.1 Organic solvent waste. (2025-01-13).
- AAPPTec, LLC. Safety Data Sheet.
- MedChemExpress. Methyl 4-ethoxy-3-oxobutanoate-SDS. (2025-10-24).
- ITW Reagents. 4'-Methylpropiophenone - Safety Data Sheet. (2024-11-04).
- Apollo Scientific. Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate - Safety Data Sheet.
- Apollo Scientific. 4-(4-methylphenyl)-4-oxobutanoic acid - Safety Data Sheet. (2023-07-04).
- Oregon State University Environmental Health and Safety. Hazardous Waste Disposal Guide.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. peptide.com [peptide.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. benchchem.com [benchchem.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 15. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 16. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(4-fluorophenyl)-4-oxobutanoate
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. Methyl 4-(4-fluorophenyl)-4-oxobutanoate, a ketoester with a fluorinated phenyl group, is a valuable building block in synthesis. However, comprehensive toxicological data for such specific research chemicals is often limited. This guide provides a robust framework for selecting and using Personal Protective Equipment (PPE) by synthesizing data from structural analogs and established laboratory best practices. Our primary goal is to minimize exposure through a risk-based approach, ensuring both personal safety and the integrity of our research.
Hazard Assessment: The Foundation of Safety
A thorough understanding of potential hazards is the critical first step in defining safety protocols. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, we must infer its hazard profile from closely related structural analogs. This approach, grounded in established chemical principles, allows us to anticipate and mitigate risks effectively.
Analysis of similar compounds—including chlorophenyl and trifluorophenyl oxobutanoates—reveals a consistent pattern of hazards.[1][2][3] The presence of the ketoester and the halogenated aromatic ring suggests the following GHS (Globally Harmonized System) classifications should be assumed.[4][5]
| Potential Hazard | GHS Classification (Anticipated) | Description |
| Acute Oral Toxicity | Warning: Acute Toxicity 4 (H302) | Harmful if swallowed.[1][2][6] |
| Skin Irritation | Warning: Skin Irritation 2 (H315) | Causes skin irritation upon contact.[1][3][6] |
| Eye Irritation | Warning: Eye Irritation 2 (H319) | Causes serious eye irritation.[1][3][6] |
| Respiratory Irritation | Warning: STOT SE 3 (H335) | May cause respiratory irritation if inhaled as a dust or aerosol.[1][3] |
| Skin Sensitization | Warning: Skin Sensitization 1 (H317) | Some analogs suggest a potential to cause an allergic skin reaction.[6] |
Furthermore, the toxicology of organofluorine compounds warrants special consideration. While the carbon-fluorine bond is exceptionally strong, metabolic processes can, in some cases, lead to the release of toxic metabolites.[7] This potential underscores the importance of preventing systemic exposure through inhalation, ingestion, or skin absorption.[7][8]
Core Protective Measures: Engineering Controls and PPE
A multi-layered defense is essential for safe handling. This begins with engineering controls and is supplemented by task-appropriate PPE.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is the most critical control measure, as it minimizes the risk of inhaling potentially irritating dust or aerosols.[9][10]
Personal Protective Equipment (PPE) Ensemble
The selection of PPE should be tailored to the specific task and the quantities of material being handled.
Eye and Face Protection:
-
Minimum Requirement: Safety glasses with permanent side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory for any work in the laboratory.[9]
-
Recommended for Active Handling: When transferring liquids, setting up reactions, or performing any task with a splash potential, chemical splash goggles are required. They provide a complete seal around the eyes, offering superior protection against splashes and aerosols.[10]
-
For Large Quantities (>50g/mL): A full-face shield should be worn over chemical splash goggles to protect the entire face from significant splashes.
Skin and Body Protection:
-
Hand Protection: The choice of gloves is critical. As a ketoester, this compound poses a challenge to common glove materials.
-
Routine Handling (Small Quantities): For short-duration tasks, double-gloving with standard nitrile gloves is a practical approach. The outer glove should be removed and replaced immediately upon any sign of contamination.
-
Extended Use or Spills: Standard nitrile may not provide adequate protection against ketones for prolonged periods. For tasks involving larger quantities or significant spill cleanup, specialized gloves are recommended. Consider PVA/Nitrile hybrid gloves , which offer excellent resistance to ketones, chlorinated solvents, and aromatic solvents.[11] Always inspect gloves for any signs of degradation or perforation before use.[10]
-
-
Body Protection: A flame-resistant laboratory coat is the minimum requirement. For procedures with a high risk of splashing, supplement the lab coat with a chemically resistant apron.
Respiratory Protection: When all work is conducted within a fume hood, respiratory protection is typically not required.[9] However, in the rare event of a large spill outside of containment or a failure of the ventilation system, a NIOSH-approved respirator with organic vapor cartridges would be necessary for emergency response personnel.
Operational and Disposal Plans
A clear, procedural workflow ensures safety is integrated into every step of the experimental process.
PPE Selection and Safe Handling Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned laboratory task.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the work area is clear. Designate a specific area for the procedure.
-
Don PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, the appropriate gloves as determined by the workflow above.
-
Chemical Handling: Carefully weigh or measure the required amount of the compound within the fume hood, keeping the sash at the lowest practical height. Avoid generating dust or aerosols.[9][10]
-
Post-Handling: Tightly close the primary container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the lab coat and eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][9]
Spill and Disposal Management
-
Small Spills (in fume hood):
-
Waste Disposal:
-
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous chemical waste.
-
Dispose of this waste through your institution's environmental health and safety office, adhering to all local and federal regulations.[3][12][13] Do not pour down the drain.[3][9]
-
By adhering to this comprehensive safety framework, you can confidently handle this compound, ensuring personal safety while advancing your critical research and development objectives.
References
-
Ketodex ‐ Ketone Resistant Chemical Gauntlet. Personal Protective Solutions. [Link]
-
Keto-Handler Plus Gloves. Global Glove and Safety. [Link]
-
Keto-Handler Plus Thermoplastic Elastomer (TPE), Powder-Free, Industrial-Grade, Blue, 2-Mil, Lightweight, Smooth Finish, 10-Inch Disposable Gloves. Global Glove and Safety. [Link]
-
Safety Data Sheet (Fmoc-Phe(4-CN)-OH). AAPPTec, LLC. [Link]
-
Keto-Handler Plus Thermoplastic Elastomer (TPE), Powder-Free, Industrial-Grade, Clear, 2-Mil, Economy, Smooth Finish, 10-Inch Disposable Glove. AFT Fasteners. [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine. National Center for Biotechnology Information (PMC). [Link]
-
Toxicology of fluorine-containing monomers. PubMed. [Link]
-
GHS Classification Summary. National Center for Biotechnology Information (PubChem). [Link]
-
Material Safety Data Sheet (Vonoprazan Impurity 33). Cleanchem Laboratories LLP. [Link]
-
Methyl 4-(4-chlorophenyl)-4-oxobutanoate. National Center for Biotechnology Information (PubChem). [Link]
-
Methyl 4-(3-fluorophenyl)-4-oxobutanoate. Hoffman Fine Chemicals. [Link]
-
Toxicology of Some Fluoro-Organic Compounds. Defense Technical Information Center. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. National Center for Biotechnology Information (PMC). [Link]
-
GHS Hazardous Chemical Information List. Safe Work Australia. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis. ACS Publications. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3 | CID 230774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mu.edu.sa [mu.edu.sa]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. flare.fullsource.com [flare.fullsource.com]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
